Product packaging for Piperonylic acid(Cat. No.:CAS No. 94-53-1)

Piperonylic acid

Cat. No.: B046476
CAS No.: 94-53-1
M. Wt: 166.13 g/mol
InChI Key: VDVJGIYXDVPQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piperonylic acid is a potent and selective mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, functioning as a methylenedoxyphenyl derivative that inactivates CYP isoforms through metabolite complex formation. This compound is a key research tool for elucidating the role of CYP enzymes in various metabolic pathways. Its primary research applications include probing the biosynthesis of phenylpropanoids in plant systems, where it effectively blocks the cinnamate 4-hydroxylase step. In pharmacological studies, this compound is extensively used to investigate drug metabolism and pharmacokinetics (DMPK), enabling researchers to identify CYP-mediated metabolic routes of new chemical entities and to assess potential drug-drug interactions. By selectively inhibiting specific CYP enzymes, it serves as a critical agent for reaction phenotyping and for mimicking genetic polymorphisms in in vitro models. Furthermore, its ability to inhibit hydroxylation reactions makes it valuable in synthetic biology and metabolic engineering efforts aimed at controlling the flux through specific biosynthetic pathways to increase the yield of desired natural products. This compound thus provides researchers with a versatile means to manipulate and study oxidative metabolic processes across multiple scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B046476 Piperonylic acid CAS No. 94-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVJGIYXDVPQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059104
Record name 1,3-Benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Piperonylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16115
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3,4-Methylenedioxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032613
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94-53-1
Record name 1,3-Benzodioxole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperonylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERONYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole-5-carboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperonylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERONYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Methylenedioxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032613
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

229 °C
Record name 3,4-Methylenedioxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032613
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Mechanisms of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylic acid (PA), a natural compound found in black pepper and other plants, has garnered significant scientific interest for its diverse biological activities. Structurally similar to trans-cinnamic acid, PA is a potent modulator of key cellular processes. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biological systems, with a focus on its effects on enzyme activity and cellular signaling pathways. This document synthesizes findings from multiple studies to present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, offering a valuable resource for researchers in pharmacology, biochemistry, and drug discovery.

Core Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily involving enzyme inhibition and the modulation of critical signaling cascades. These actions underpin its observed antioxidant, anti-inflammatory, and cell-regulatory properties.

Enzyme Inhibition

A primary and well-characterized mechanism of this compound is its role as a potent enzyme inhibitor.

This compound is a selective, mechanism-based inactivator of trans-cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A subfamily) that catalyzes a crucial step in the phenylpropanoid pathway in plants.[1][2] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and phytoalexins.[1]

By mimicking the structure of the enzyme's natural substrate, trans-cinnamic acid, this compound acts as a potent and quasi-irreversible inhibitor.[1][2] The inactivation of C4H by this compound is time-dependent, requires NADPH, and results in the formation of a stable complex with the enzyme. In vivo, this inhibition leads to a decrease in 4-coumaric acid and an accumulation of cinnamic acid.

Table 1: Quantitative Data for the Inhibition of trans-Cinnamate 4-Hydroxylase (C4H) by this compound

ParameterValueSource
KI (Inactivation Constant)17 µM
kinact (Rate of Inactivation)0.064 min-1

This compound has also been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis. The inhibition is reversible and follows a mixed-type inhibitory mechanism. Computational docking and molecular dynamics simulations suggest that this compound interacts with key residues in the active site of tyrosinase, thereby blocking its function. This inhibitory action is of interest in the context of hyperpigmentation disorders.

Modulation of Cellular Signaling Pathways

This compound has been demonstrated to activate key signaling pathways involved in cell growth, proliferation, and survival.

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components in human keratinocytes (HaCaT cells) and dermal papilla cells. This activation leads to the phosphorylation of key downstream kinases, including Akt and ERK. The subsequent signaling cascade results in the increased expression of genes involved in cell growth and survival, such as c-Myc, c-Fos, and EGR-1. This EGF-like activity suggests potential applications for this compound in wound healing and hair growth promotion.

In addition to the EGFR pathway, this compound also activates the Wnt/β-catenin signaling pathway in dermal papilla cells. This is evidenced by the increased phosphorylation of GSK-3β and the accumulation of β-catenin. A key mechanism in this process is the suppression of Dickkopf-1 (DKK1) expression, a potent inhibitor of the Wnt/β-catenin pathway. The activation of this pathway, in conjunction with EGFR signaling, contributes to the pro-proliferative effects of this compound.

Other Reported Biological Activities

Beyond its well-defined roles in enzyme inhibition and signaling, this compound and its derivatives have been reported to possess a range of other biological activities.

Antioxidant Activity

This compound is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals. While the precise molecular mechanism and specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not extensively detailed in the available literature, its aromatic acid structure contributes to this activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted, likely linked to its antioxidant capacity and potential modulation of inflammatory pathways. However, detailed studies elucidating its specific molecular targets in inflammatory cascades, such as the NF-κB or COX pathways, are less prevalent compared to studies on the related compound, piperine.

Anticancer and Antibacterial Properties

This compound has demonstrated anticancer and antibacterial activities. Derivatives of this compound have been synthesized and shown to have significant antibacterial effects against both gram-positive and gram-negative bacteria. While this compound itself has shown some growth inhibitory effects on certain cancer cell lines, the detailed mechanisms, such as induction of apoptosis or cell cycle arrest, are not as thoroughly characterized as for piperine.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanisms of action of this compound.

trans-Cinnamate 4-Hydroxylase (C4H) Inhibition Assay

Objective: To determine the inhibitory kinetics of this compound on C4H activity.

Methodology:

  • Enzyme Source: Microsomes from yeast (e.g., Saccharomyces cerevisiae) transformed to express the C4H enzyme (e.g., CYP73A1) are used.

  • Pre-incubation: Yeast microsomes are pre-incubated at 30°C in a sodium phosphate buffer (pH 7.4) containing NADPH, a glucose-6-phosphate regenerating system, and varying concentrations of this compound (e.g., 0-20 µM).

  • Assay of Residual Activity: At timed intervals, aliquots from the pre-incubation mixture are diluted (e.g., 20-fold) into a second incubation mixture containing a radiolabeled substrate, such as [14C]-trans-cinnamic acid.

  • Product Separation and Quantification: The reaction is stopped, and the product (4-coumaric acid) is separated from the substrate using thin-layer chromatography (TLC). The radioactivity of the product spot is quantified to determine the residual enzyme activity.

  • Data Analysis: The rate of inactivation (kinact) and the inactivation constant (KI) are determined by plotting the natural logarithm of the remaining enzyme activity against time for each inhibitor concentration.

Assessment of EGFR and Wnt/β-catenin Pathway Activation

Objective: To determine if this compound activates the EGFR and Wnt/β-catenin signaling pathways in a specific cell line (e.g., dermal papilla cells).

Methodology:

  • Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with varying concentrations of this compound (e.g., 50-100 µM) for different time points (e.g., 0, 5, 15, 30 minutes for phosphorylation events; 4-24 hours for protein expression changes).

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • Western Blot Analysis:

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including:

      • EGFR Pathway: p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK.

      • Wnt/β-catenin Pathway: p-GSK-3β, GSK-3β, β-catenin, DKK1.

    • Appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used.

    • Bands are visualized using a chemiluminescence detection system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from treated and control cells.

    • cDNA is synthesized from the RNA.

    • qRT-PCR is performed using primers specific for target genes such as DKK1, c-Myc, and EGR1 to quantify changes in mRNA expression.

Visualizations of Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PiperonylicAcid This compound EGFR EGFR PiperonylicAcid->EGFR Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt GeneExpression Gene Expression (c-Myc, c-Fos, EGR-1) pAkt->GeneExpression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->GeneExpression CellGrowth Cell Growth & Survival GeneExpression->CellGrowth Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PiperonylicAcid This compound DKK1 DKK1 PiperonylicAcid->DKK1 Inhibits Expression LRP5_6 LRP5/6 DKK1->LRP5_6 Inhibits DestructionComplex Destruction Complex (GSK-3β, Axin, APC) LRP5_6->DestructionComplex Inhibits Frizzled Frizzled Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates C4H_Inhibition_Workflow cluster_preincubation Pre-incubation cluster_assay Activity Assay cluster_analysis Analysis Microsomes Yeast Microsomes (with C4H) PreincubationMix Pre-incubation Mixture Microsomes->PreincubationMix PA This compound (various conc.) PA->PreincubationMix NADPH NADPH NADPH->PreincubationMix Aliquots Timed Aliquots PreincubationMix->Aliquots Dilute AssayMix Assay Mixture Aliquots->AssayMix Substrate [14C]-trans-cinnamic acid Substrate->AssayMix TLC Thin-Layer Chromatography (TLC) AssayMix->TLC Separate Substrate and Product Quantification Quantify Radioactivity of Product TLC->Quantification Kinetics Calculate k_inact and K_I Quantification->Kinetics

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, also known as 3,4-methylenedioxybenzoic acid, is a naturally occurring compound with a diverse range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Its unique chemical structure, featuring a benzodioxole ring, has made it a valuable scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its precursors, and details the experimental methodologies for its isolation.

Natural Sources of this compound and Its Precursors

This compound is found in various plant species, often as a minor constituent. However, it is more commonly and economically obtained through the isolation of its immediate precursors, primarily safrole and piperine , which are abundant in specific plants.

Table 1: Principal Natural Sources of this compound Precursors

PrecursorPlant SpeciesFamilyPlant PartTypical Yield of Precursor
SafroleSassafras albidumLauraceaeRoot bark6-9% of the essential oil[1]
SafroleOcotea pretiosaLauraceaeWoodHigh but variable
PiperinePiper nigrum (Black Pepper)PiperaceaeDried unripe fruit2.5 - 7.4% by weight
PiperinePiper nigrum (White Pepper)PiperaceaeDried ripe fruit4.0 - 4.5% by weight[2]
Safrole-Rich Sources

Sassafras albidum, commonly known as sassafras, is a North American tree whose root bark is a rich source of safrole. The essential oil obtained from the root bark can contain up to 85% safrole[3]. Ocotea pretiosa, a Brazilian tree, also yields an essential oil with a high safrole content.

Piperine-Rich Sources

The most significant natural source of piperine is the fruit of Piper nigrum, the black pepper plant. The concentration of piperine can vary depending on the variety and processing of the peppercorns, with white pepper generally having a slightly higher content than black pepper[2].

Isolation of this compound Precursors

Due to the low natural abundance of free this compound, the most practical approach for its procurement from natural sources involves a two-step process: first, the isolation of a more abundant precursor, followed by its chemical conversion to this compound.

Isolation of Safrole from Sassafras albidum Root Bark

Experimental Protocol:

  • Material Preparation: Dried root bark of Sassafras albidum is coarsely ground to increase the surface area for extraction.

  • Steam Distillation: The ground root bark is subjected to steam distillation. The volatile components, primarily the essential oil containing safrole, are carried over with the steam.

  • Oil Separation: The collected distillate, a mixture of oil and water, is placed in a separatory funnel. The denser sassafras oil, containing about 85% safrole, is separated from the aqueous layer.

  • Drying and Purification: The collected oil is dried over anhydrous sodium sulfate to remove residual water. Further purification can be achieved by vacuum distillation.

Isolation of Piperine from Piper nigrum (Black Pepper)

Experimental Protocol:

  • Material Preparation: Commercially available ground black pepper is used as the starting material.

  • Solvent Extraction: 10 g of ground black pepper is refluxed with 20 mL of dichloromethane (CH2Cl2) for 20 minutes.

  • Filtration: The mixture is cooled and filtered under vacuum to remove the solid pepper grounds. The grounds are washed with an additional 10 mL of CH2Cl2 to ensure complete extraction of piperine.

  • Solvent Evaporation: The filtrate is concentrated using a rotary evaporator, leaving a dark brown oleoresin.

  • Crystallization: The oleoresin is cooled in an ice bath, and 6 mL of cold diethyl ether is added with stirring. Piperine precipitates as yellow crystals.

  • Recrystallization: The crude piperine crystals are collected by vacuum filtration and can be further purified by recrystallization from a 3:2 acetone:hexane solution to yield pure, needle-like crystals. The purity can be confirmed by melting point determination (129-130°C) and chromatographic techniques (TLC, HPLC).

Chemical Conversion of Precursors to this compound

Once isolated, the precursors can be efficiently converted to this compound through oxidation.

Oxidation of Safrole to this compound

Experimental Protocol:

  • Reaction Setup: A solution of potassium permanganate in aqueous acetone is prepared.

  • Oxidation: Safrole is added to the potassium permanganate solution and the mixture is stirred. The reaction progress is monitored by the disappearance of the purple color of the permanganate.

  • Workup: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol or water.

Hydrolysis and Oxidation of Piperine to this compound

This is a two-step process. First, piperine is hydrolyzed to piperic acid, which is then oxidized to this compound.

Step 1: Hydrolysis of Piperine to Piperic Acid

  • Base Hydrolysis: Piperine is refluxed with an ethanolic solution of potassium hydroxide. This cleaves the amide bond, yielding potassium piperate and piperidine.

  • Acidification: The reaction mixture is cooled, and the potassium piperate is acidified with hydrochloric acid to precipitate piperic acid.

Step 2: Oxidation of Piperic Acid to this compound

  • Oxidation: The isolated piperic acid is then oxidized using a strong oxidizing agent like potassium permanganate in a similar manner to the oxidation of safrole.

  • Purification: The resulting this compound is purified by filtration and recrystallization.

Biosynthesis of this compound Precursors

The biosynthesis of safrole and the aromatic core of piperine originates from the phenylpropanoid pathway , a major route for the production of a wide variety of plant secondary metabolites.

The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various phenylpropenes, including the precursors to safrole. The formation of the characteristic methylenedioxy bridge is a key step, catalyzed by a cytochrome P450-dependent enzyme.

// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Caffeic_Acid [label="Caffeic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Ferulic_Acid [label="Ferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Coniferyl_Alcohol [label="Coniferyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Eugenol [label="Eugenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Safrole_Precursor [label="Intermediate\n(Allylphenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Safrole [label="Safrole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperonal [label="Piperonal", fillcolor="#FBBC05", fontcolor="#202124"]; Piperonylic_Acid [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges L_Phe -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> Caffeic_Acid [label="C3H"]; Caffeic_Acid -> Ferulic_Acid [label="COMT"]; Ferulic_Acid -> Coniferyl_Alcohol [label="CCR, CAD"]; Coniferyl_Alcohol -> Eugenol; Eugenol -> Safrole_Precursor; Safrole_Precursor -> Safrole [label="Methylenedioxy\nbridge formation\n(P450-dependent)"]; Safrole -> Piperonal [label="Oxidation"]; Piperonal -> Piperonylic_Acid [label="Oxidation"]; } dot Caption: Biosynthetic pathway of safrole and its conversion to this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for obtaining this compound from its natural precursors.

Isolation_Workflow cluster_safrole From Sassafras albidum cluster_piperine From Piper nigrum Sassafras Sassafras albidum (Root Bark) Steam_Distillation Steam Distillation Sassafras->Steam_Distillation Essential_Oil Sassafras Essential Oil (High Safrole Content) Steam_Distillation->Essential_Oil Oxidation Chemical Oxidation (e.g., KMnO4) Essential_Oil->Oxidation Black_Pepper Piper nigrum (Ground Fruit) Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Black_Pepper->Solvent_Extraction Piperine_Extract Crude Piperine Extract Solvent_Extraction->Piperine_Extract Crystallization Crystallization Piperine_Extract->Crystallization Pure_Piperine Pure Piperine Crystallization->Pure_Piperine Pure_Piperine->Oxidation Piperonylic_Acid_Final This compound Oxidation->Piperonylic_Acid_Final

Conclusion

While this compound is present in nature, its direct isolation in significant quantities is often not feasible. A more practical and efficient approach involves the isolation of its abundant precursors, safrole from Sassafras albidum or piperine from Piper nigrum, followed by straightforward chemical oxidation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to source and utilize this valuable natural product in their work. Further research into the enzymatic pathways could potentially lead to biotechnological methods for the production of this compound.

References

The Biosynthesis of Piperonylic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, a benzodioxole compound, is a valuable natural product with applications in the fragrance, insecticide, and pharmaceutical industries. Its unique methylenedioxy bridge structure contributes to its biological activity and makes it a target for metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the current understanding of this compound biosynthesis in plants, focusing on the core biochemical pathway, key enzymes, regulatory mechanisms, and experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants. The pathway originates from the shikimate pathway, with L-phenylalanine serving as the primary precursor. While the complete pathway to this compound has not been fully elucidated in a single plant species, research on the biosynthesis of structurally related compounds, particularly piperine in black pepper (Piper nigrum), has provided significant insights.

The proposed biosynthetic route to this compound involves a series of enzymatic reactions, including deamination, hydroxylation, methylation, formation of the characteristic methylenedioxy bridge, side-chain modification, and final oxidation.

Diagram of the Proposed this compound Biosynthetic Pathway

Piperonylic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Chain_Elongation_Hypothetical Chain Elongation/Modification (Hypothetical) Ferulic_Acid->Chain_Elongation_Hypothetical MD_Cinnamic_Acid 3,4-Methylenedioxycinnamic Acid Ferulic_Acid->MD_Cinnamic_Acid CYP719A37-like Enzyme Feruperic_Acid Feruperic Acid Chain_Elongation_Hypothetical->Feruperic_Acid Piperic_Acid Piperic Acid Feruperic_Acid->Piperic_Acid CYP719A37 Piperonal Piperonal MD_Cinnamic_Acid->Piperonal Piperonal Synthase Piperonylic_Acid This compound Piperonal->Piperonylic_Acid ALDH PAL PAL C4H C4H C3H C3'H COMT COMT CYP719A37_like CYP719A37-like Enzyme PNS Piperonal Synthase ALDH ALDH

Caption: Proposed biosynthetic pathway of this compound in plants.

Key Enzymes in this compound Biosynthesis

Several key enzymes are implicated in the biosynthesis of this compound, primarily belonging to large enzyme families involved in plant specialized metabolism.

1. Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

2. Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

3. p-Coumarate 3'-Hydroxylase (C3'H): This enzyme introduces a hydroxyl group at the 3' position of p-coumaric acid to form caffeic acid.

4. Caffeic Acid O-Methyltransferase (COMT): COMT catalyzes the methylation of the 3'-hydroxyl group of caffeic acid to yield ferulic acid.

5. Cytochrome P450 (CYP719A37-like): The formation of the methylenedioxy bridge is a crucial step in this compound biosynthesis. In the biosynthesis of the related compound piperine in Piper nigrum, the enzyme CYP719A37 has been identified as being responsible for this reaction, converting feruperic acid to piperic acid.[1][2] It is highly probable that a homologous CYP719 enzyme catalyzes the formation of the methylenedioxy bridge on a C6-C3 intermediate like ferulic acid or a derivative to produce 3,4-methylenedioxycinnamic acid. These enzymes are known for their role in forming methylenedioxy bridges in various plant secondary metabolites.[3]

6. Piperonal Synthase (PNS): A novel hydratase/lyase discovered in Piper nigrum, PnPNS, catalyzes the side-chain cleavage of 3,4-methylenedioxycinnamic acid (3,4-MDCA) to produce piperonal.[4][5] This CoA-independent reaction is analogous to the action of vanillin synthase on ferulic acid.

7. Aldehyde Dehydrogenase (ALDH): The final step in the proposed pathway is the oxidation of piperonal to this compound. This reaction is likely catalyzed by an aldehyde dehydrogenase. Plant genomes contain a large family of ALDHs that are involved in detoxifying aldehydes generated under stress conditions and in various biosynthetic pathways.

Quantitative Data

Quantitative data on the enzymes and metabolites in the this compound biosynthetic pathway are essential for understanding its regulation and for metabolic engineering efforts. The available data are summarized in the tables below.

Table 1: Kinetic Parameters of Key Enzymes

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1mM-1)Reference(s)
Piperonal Synthase (PnPNS)Piper nigrum3,4-Methylenedioxycinnamic Acid (3,4-MDCA)317.22.78.5
CYP719A37Piper nigrumFeruperic AcidNot ReportedNot ReportedNot Reported
Aldehyde Dehydrogenase (ALDH)Not IdentifiedPiperonalNot ReportedNot ReportedNot Reported

Table 2: Metabolite Concentrations in Piper species

MetabolitePlant SpeciesTissueConcentrationAnalytical MethodReference(s)
PiperinePiper nigrumFruit108 times higher than in P. trichostachyonRP-UFLC
Gallic AcidPiper nigrumLeaf6.53 ± 0.33 mg/100 gRP-UFLC
Caffeic AcidPiper nigrumLeaf0.96 ± 0.05 mg/100 gRP-UFLC
Chlorogenic AcidPiper nigrumPetiole3.64 ± 0.18 mg/100 gRP-UFLC
PiperinePiper chabaSpike331.3 mg/gUPLC
PiperinePiper chabaStem63.5 mg/gUPLC
PiperinePiper chabaRoot10.3 mg/gUPLC
PiperinePiper chabaLeaf2.82 mg/gUPLC

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the phenylpropanoid pathway, is tightly regulated at multiple levels in response to developmental cues and environmental stimuli.

Transcriptional Regulation: The expression of genes encoding phenylpropanoid biosynthetic enzymes is a primary point of control. In Piper nigrum, the gene encoding CYP719A37 is preferentially expressed in the fruits, correlating with the accumulation of piperine. The phenylpropanoid pathway is known to be regulated by various transcription factor families, including MYB, bHLH, and WRKY, which can act as activators or repressors of pathway genes in response to developmental signals and stress.

Regulation by Biotic and Abiotic Stress: The phenylpropanoid pathway is a key component of the plant defense response. Its activation is a common response to various biotic and abiotic stresses, including pathogen attack, wounding, UV radiation, and nutrient deficiency. Elicitors, which are molecules that trigger defense responses, can induce the accumulation of phenylpropanoid-derived compounds. For instance, salicylic acid and chitosan have been shown to enhance the production of phenolic compounds in plant cell cultures. The application of this compound itself has been shown to induce broad-spectrum pest and disease resistance in plants, suggesting a complex feedback regulation within the phenylpropanoid pathway.

Diagram of Signaling Pathway Regulating Phenylpropanoid Metabolism

Phenylpropanoid_Regulation Biotic_Stress Biotic Stress (e.g., Pathogens) Elicitors Elicitors Biotic_Stress->Elicitors Abiotic_Stress Abiotic Stress (e.g., UV, Drought) ROS Reactive Oxygen Species (ROS) Abiotic_Stress->ROS Developmental_Cues Developmental Cues (e.g., Fruit Ripening) Phytohormones Phytohormones (e.g., Salicylic Acid, Jasmonic Acid) Developmental_Cues->Phytohormones Elicitors->Phytohormones ROS->Phytohormones TFs Transcription Factors (MYB, bHLH, WRKY) Phytohormones->TFs PP_Genes Phenylpropanoid Pathway Genes (PAL, C4H, CYP719A37, etc.) TFs->PP_Genes Transcriptional Activation/Repression Piperonylic_Acid_Biosynthesis This compound & Other Phenylpropanoids PP_Genes->Piperonylic_Acid_Biosynthesis Defense_Response Defense Response Piperonylic_Acid_Biosynthesis->Defense_Response

Caption: A simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related phenylpropanoid biosynthesis.

Heterologous Expression of CYP719A37 in Saccharomyces cerevisiae

This protocol is adapted from the methods used for the functional characterization of CYP719A37 from Piper nigrum.

Objective: To express the CYP719A37 enzyme in yeast to characterize its substrate specificity and catalytic activity.

Materials:

  • Saccharomyces cerevisiae expression strain (e.g., INVSc1)

  • Yeast expression vector (e.g., pESC series)

  • Full-length cDNA of the candidate CYP719A37 gene

  • Restriction enzymes and T4 DNA ligase for cloning

  • Yeast transformation reagents (e.g., lithium acetate/PEG method)

  • Yeast culture media (e.g., SD-Ura for selection, YPG for expression)

  • Substrates to be tested (e.g., ferulic acid, feruperic acid)

  • Microsome isolation buffer

  • NADPH

  • LC-MS system for product analysis

Procedure:

  • Cloning: The full-length coding sequence of the CYP719A37 gene is cloned into a yeast expression vector under the control of an inducible promoter (e.g., GAL1). A cytochrome P450 reductase (CPR) from Arabidopsis thaliana or Piper nigrum should be co-expressed to provide the necessary electrons for P450 activity.

  • Yeast Transformation: The expression construct is transformed into a suitable yeast strain. Transformants are selected on appropriate dropout media.

  • Protein Expression: A single colony of the transformed yeast is grown in selective medium with glucose overnight. The cells are then harvested, washed, and transferred to an induction medium containing galactose to induce protein expression.

  • Microsome Isolation: After induction, yeast cells are harvested and spheroplasted. The spheroplasts are lysed, and the microsomal fraction containing the expressed enzyme is isolated by differential centrifugation.

  • Enzyme Assay: The enzyme assay is performed by incubating the isolated microsomes with a potential substrate (e.g., feruperic acid) in a buffer containing NADPH.

  • Product Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by LC-MS to identify the formation of piperic acid or other potential products.

Diagram of a Typical Heterologous Expression and Enzyme Assay Workflow

Experimental_Workflow cluster_cloning Cloning cluster_expression Heterologous Expression cluster_assay Enzyme Assay & Analysis Gene_Isolation Isolate CYP719A37 cDNA Ligation Ligation Gene_Isolation->Ligation Vector_Prep Prepare Yeast Expression Vector Vector_Prep->Ligation Transformation_Ecoli Transform E. coli & Plasmid Prep Ligation->Transformation_Ecoli Yeast_Transformation Transform S. cerevisiae Transformation_Ecoli->Yeast_Transformation Yeast_Culture Culture & Induce Expression Yeast_Transformation->Yeast_Culture Microsome_Isolation Microsome Isolation Yeast_Culture->Microsome_Isolation Enzyme_Reaction Enzyme Assay with Substrate & NADPH Microsome_Isolation->Enzyme_Reaction Product_Extraction Product Extraction Enzyme_Reaction->Product_Extraction LCMS_Analysis LC-MS Analysis Product_Extraction->LCMS_Analysis

Caption: Workflow for heterologous expression and characterization of a plant enzyme.

Quantitative Analysis of this compound and Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors in plant tissues.

Objective: To quantify the levels of this compound, piperonal, and related phenylpropanoids in plant extracts.

Materials:

  • Plant tissue (e.g., leaves, fruits of Piper species)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol/water/formic acid mixture)

  • Internal standards (e.g., isotopically labeled analogs)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. A known amount of the powdered tissue is extracted with a defined volume of extraction solvent containing internal standards. The extract is then centrifuged to remove cell debris.

  • LC Separation: The supernatant is injected onto a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B) is used to separate the target analytes.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The analytes are quantified using multiple reaction monitoring (MRM) mode. For each compound, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using authentic standards of the target compounds. The concentration of each analyte in the plant extract is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The biosynthesis of this compound in plants is a complex process rooted in the versatile phenylpropanoid pathway. While significant strides have been made in identifying key enzymes, particularly through research on related compounds in Piper nigrum, further investigation is needed to fully elucidate the entire pathway and its regulation. Specifically, the characterization of the aldehyde dehydrogenase responsible for the final oxidation step and a more comprehensive understanding of the transcriptional control of the pathway will be crucial for advancing metabolic engineering strategies aimed at enhancing the production of this valuable natural product. The experimental approaches outlined in this guide provide a foundation for future research in this exciting field.

References

Spectroscopic Analysis of Piperonylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of piperonylic acid, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable data for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy of this compound

Proton NMR spectroscopy provides insights into the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methylene protons of the methylenedioxy group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.65d~1.51HH-6
~7.45dd~8.0, 1.51HH-2
~6.90d~8.01HH-5
~6.05s-2H-OCH₂O-
~12.5 (broad)s-1H-COOH

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube.[1] The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom in the structure.

Chemical Shift (δ) ppmAssignment
~171.5-COOH
~152.0C-4
~147.5C-3
~127.0C-1
~125.0C-6
~108.5C-2
~108.0C-5
~102.0-OCH₂O-

Experimental Protocol: ¹³C NMR Spectroscopy

A more concentrated sample of this compound (20-50 mg) is dissolved in a deuterated solvent (0.5-0.7 mL) in an NMR tube. The ¹³C NMR spectrum is typically acquired on a high-field NMR spectrometer (e.g., 75 or 125 MHz) with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the methylenedioxy groups.

Frequency (cm⁻¹)IntensityFunctional Group
~3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~1680StrongC=O stretch (Carboxylic acid)
~1600, 1480MediumC=C stretch (Aromatic ring)
~1260StrongC-O stretch (Carboxylic acid)
~1040StrongC-O-C stretch (Methylenedioxy)
~930MediumO-CH₂-O bend

Experimental Protocol: IR Spectroscopy

An IR spectrum of solid this compound can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.[2] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

m/zRelative Intensity (%)Proposed Fragment
166~100[M]⁺ (Molecular Ion)
149~30[M - OH]⁺
121~20[M - COOH]⁺
93~15[M - COOH - CO]⁺
65~25[C₅H₅]⁺

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.[3] Electron ionization (EI) is a common method for the analysis of small organic molecules. The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to structure elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound Sample Sample Preparation (Dissolution, etc.) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Data (Absorption Bands) IR->IR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Data_Analysis Data Analysis and Interpretation NMR_Data->Data_Analysis IR_Data->Data_Analysis MS_Data->Data_Analysis Structure Structure Elucidation of this compound Data_Analysis->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, including detailed spectral assignments and experimental protocols, serves as a valuable resource for researchers, scientists, and professionals in drug development for the unambiguous identification and quality control of this important chemical compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Piperonylic Acid

This compound, also known as 3,4-(methylenedioxy)benzoic acid, is a carboxylic acid derivative of 1,3-benzodioxole.[1][2] It presents as a white to off-white crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether.[1] Its molecular structure and properties make it a subject of interest for various chemical and biological studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆O₄[1][2]
Molecular Weight166.13 g/mol
Melting Point229 °C
AppearanceWhite to light yellow crystalline powder
SolubilitySlightly soluble in water, chloroform, cold alcohol, ether
CAS Number94-53-1

Known Crystal Structure of this compound

To date, one primary crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). A detailed understanding of this known form is the first step in any polymorphic study.

Crystallographic Data

The crystallographic data provides the fundamental geometric parameters of the unit cell and the arrangement of molecules within the crystal lattice.

Table 2: Crystallographic Data for this compound

ParameterValue
CCDC Number608427
Empirical FormulaC₈H₆O₄
Formula Weight166.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)3.890(1)
c (Å)15.432(4)
α (°)90
β (°)109.89(3)
γ (°)90
Volume (ų)696.5(3)
Z4
Density (calculated) (g/cm³)1.584

Data sourced from publicly available crystallographic databases referencing CCDC 608427.

Molecular Packing and Intermolecular Interactions

The stability of a crystal structure is largely determined by the network of intermolecular interactions. In the known crystal structure of this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif in carboxylic acid crystal structures. The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. A thorough analysis of these interactions is crucial for understanding the properties of this crystalline form and for predicting the potential for polymorphism.

Polymorphism and its Importance

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.

  • Melting Point and Stability: Different forms have different thermodynamic stabilities.

  • Hygroscopicity: The tendency to absorb moisture from the air.

  • Mechanical Properties: Such as hardness and compressibility, which are important for tablet manufacturing.

Due to these potential differences, comprehensive polymorph screening is a regulatory requirement in drug development to ensure the consistency, efficacy, and safety of the final product.

Experimental Protocols for Polymorph Screening and Characterization

A systematic polymorph screen involves attempting to crystallize the compound under a wide variety of conditions to access different kinetic and thermodynamic crystalline forms. The following are detailed protocols for key experiments in a polymorph screening workflow.

Crystallization Methods for Polymorph Screening

The goal is to explore a broad crystallization space. This can be achieved through various techniques:

  • Slow Evaporation:

    • Prepare saturated or near-saturated solutions of this compound in a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).

    • Dispense the solutions into small vials or a multi-well plate.

    • Cover the containers with a perforated seal to allow for slow solvent evaporation at different temperatures (e.g., ambient, 4 °C, 40 °C).

    • Visually inspect for crystal formation over time.

  • Slow Cooling:

    • Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 50-60 °C).

    • Slowly cool the solutions to a lower temperature (e.g., 4 °C or ambient) at a controlled rate (e.g., 0.1 °C/min).

    • Monitor for the precipitation of crystals.

  • Anti-Solvent Addition:

    • Dissolve this compound in a solvent in which it is highly soluble.

    • Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution while stirring.

    • Observe for the induction of crystallization. The rate of addition and the temperature can be varied.

  • Slurry Conversion:

    • Prepare a suspension (slurry) of this compound in a solvent in which it is sparingly soluble.

    • Stir the slurry at a constant temperature for an extended period (days to weeks).

    • This method allows for the conversion of metastable forms to the most thermodynamically stable form at that temperature.

    • Periodically sample the solid phase and analyze it to monitor for any polymorphic transformations.

  • Melt Crystallization (Quench Cooling):

    • Heat a sample of this compound above its melting point.

    • Rapidly cool the melt to a solid state (e.g., by placing it on a cold plate or in a freezer). This can sometimes trap kinetically favored or amorphous forms.

    • The resulting solid should be analyzed immediately.

Polymorph_Screening_Workflow General Polymorph Screening Workflow cluster_crystallization Crystallization Methods cluster_analysis Solid-State Characterization cluster_advanced Further Analysis of New Forms Evaporation Slow Evaporation (Various Solvents & Temps) Solids Crystalline Solids Evaporation->Solids Cooling Slow Cooling (Various Solvents & Rates) Cooling->Solids AntiSolvent Anti-Solvent Addition (Various Solvent/Anti-Solvent Pairs) AntiSolvent->Solids Slurry Slurry Conversion (Various Solvents & Temps) Slurry->Solids Melt Melt Crystallization (Quench Cooling) Melt->Solids PXRD Powder X-ray Diffraction (PXRD) New_Form New Polymorph Identified? PXRD->New_Form DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) FTIR FTIR Spectroscopy Microscopy Microscopy SCXRD Single Crystal X-ray Diffraction (SC-XRD) Stability Stability Studies (Humidity, Temp, Light) SCXRD->Stability Final_Report Comprehensive Report Stability->Final_Report API This compound (API) API->Evaporation API->Cooling API->AntiSolvent API->Slurry API->Melt Initial_Characterization Initial Characterization Solids->Initial_Characterization Initial_Characterization->PXRD Initial_Characterization->DSC Initial_Characterization->TGA Initial_Characterization->FTIR Initial_Characterization->Microscopy New_Form->SCXRD Yes Known_Form Known Form New_Form->Known_Form No Known_Form->Final_Report

General Polymorph Screening Workflow
Characterization Techniques

Once solid samples are obtained from the crystallization experiments, they must be characterized to determine if different polymorphic forms have been produced.

PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder to minimize preferred orientation effects.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano is common.

    • Scan Range (2θ): A wide range, for example, 2° to 40°.

    • Step Size: 0.01° to 0.02°.

    • Scan Speed: Dependent on sample amount and crystallinity.

  • Data Analysis: Compare the resulting diffractograms. Differences in peak positions and relative intensities indicate the presence of different polymorphs.

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and heats of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Temperature Range: From ambient temperature to above the melting point of the compound.

  • Data Analysis: Different polymorphs will exhibit different melting points and heats of fusion. The presence of multiple endotherms or an endotherm followed by an exotherm can indicate a polymorphic transformation upon heating.

FTIR spectroscopy can differentiate between polymorphs by detecting differences in the vibrational modes of the molecules, which are sensitive to the local crystalline environment.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

  • Instrument Setup:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the spectra of different samples. Shifts in peak positions, particularly in the fingerprint region (below 1500 cm⁻¹), can indicate different polymorphic forms.

If suitable single crystals of a new form are obtained, SC-XRD can be used to definitively determine its crystal structure.

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

Characterization_Workflow Solid-State Characterization Workflow cluster_primary Primary Screening cluster_secondary Secondary Characterization cluster_definitive Definitive Structure Elucidation PXRD Powder X-ray Diffraction (PXRD) - Identify unique patterns Different_Patterns Different PXRD Patterns and/or Thermal Events? PXRD->Different_Patterns DSC Differential Scanning Calorimetry (DSC) - Determine melting points & transitions DSC->Different_Patterns FTIR FTIR Spectroscopy - Detect vibrational differences Microscopy Hot-Stage Microscopy - Visualize thermal events TGA Thermogravimetric Analysis (TGA) - Assess solvation state SCXRD Single Crystal X-ray Diffraction (SC-XRD) - Solve the crystal structure Structure_Solved Crystal Structure Solved SCXRD->Structure_Solved Sample Crystalline Sample from Screening Experiment Sample->PXRD Sample->DSC New_Polymorph Potential New Polymorph Different_Patterns->New_Polymorph Yes Known_Form Known Crystalline Form Different_Patterns->Known_Form No New_Polymorph->FTIR New_Polymorph->Microscopy New_Polymorph->TGA New_Polymorph->SCXRD If single crystals available

Solid-State Characterization Workflow

Logical Relationships in Polymorphism

The relationship between different polymorphs can be either monotropic or enantiotropic. Understanding this relationship is crucial for selecting the appropriate form for development.

  • Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The less stable (metastable) form will irreversibly transform into the stable form over time.

  • Enantiotropic System: There is a specific transition temperature at which the stability of the two forms reverses. Below this temperature, one form is more stable, and above it, the other form is more stable. This transition is reversible.

DSC and slurry experiments at different temperatures can help elucidate the thermodynamic relationship between different polymorphs.

Polymorph_Relationship Thermodynamic Relationship Between Polymorphs cluster_monotropic Monotropic Relationship cluster_enantiotropic Enantiotropic Relationship Stable_M Stable Form (A) Metastable_M Metastable Form (B) Metastable_M->Stable_M Irreversible Transformation (at any temperature below melting) Stable_E1 Form A (Stable below Tt) Stable_E2 Form B (Stable above Tt) Stable_E1->Stable_E2 Reversible Transformation (at Transition Temperature, Tt) Stable_E2->Stable_E1

Thermodynamic Relationship Between Polymorphs

Conclusion

While the existence of multiple polymorphs of this compound has not been extensively reported in the scientific literature, the potential for their discovery remains. This guide provides a robust framework for researchers to systematically screen for and characterize new crystalline forms of this compound. The detailed experimental protocols for crystallization and solid-state analysis, including PXRD, DSC, and FTIR, serve as a practical resource for initiating a comprehensive polymorph study. The elucidation of new polymorphs would be a significant contribution to the understanding of this important compound and could have implications for its application in the pharmaceutical and other industries. A thorough investigation, guided by the principles and methods outlined herein, is essential for any development program involving this compound.

References

A Technical Guide to the Historical Synthesis of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of piperonylic acid, a key intermediate in the pharmaceutical and fragrance industries. The document provides a comparative analysis of various synthetic routes, detailing experimental protocols and quantitative data to aid in research and development.

Overview of Synthetic Strategies

The synthesis of this compound has historically revolved around the oxidation of various readily available natural precursors and related synthetic compounds. The primary starting materials have included piperonal, piperic acid (derived from piperine), safrole, and isosafrole. Additionally, methods involving the Cannizzaro reaction and synthesis from protocatechuic acid have been documented.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the key historical synthesis methods of this compound, allowing for a clear comparison of their efficacy.

Starting MaterialReagents/Reaction TypeReaction ConditionsYield (%)Melting Point (°C)Citation
PiperonalPotassium Permanganate (KMnO₄)70-80°C, 40-45 min addition, 1 hr stirring90-96224-225[1]
PiperonalPotassium Permanganate (KMnO₄)Recrystallized from 95% ethyl alcohol78-84227-228[1]
Piperonyl AlcoholSodium Hypochlorite (NaClO), NaH₂PO₄·H₂ORoom temperature, 2 hours96-[2]
PiperonaldehydeSodium Hypochlorite (NaClO), Na₂H₂PO₄, 2-methyl-2-buteneRoom temperature, 2 hours86-[2]
Piperic AcidPotassium Permanganate (KMnO₄)---[1]
SafrolePotassium Permanganate (KMnO₄)---
IsosafrolePotassium Permanganate (KMnO₄)Vigorous reaction, main product--
Protocatechuic AcidMethylene Iodide (CH₂I₂)In the presence of alkali--
PiperonalEthanolic Potassium Hydroxide (KOH)Cannizzaro Reaction~50% (theoretical for acid)-

Detailed Experimental Protocols

This section provides detailed methodologies for key historical syntheses of this compound.

Oxidation of Piperonal with Potassium Permanganate

This method, adapted from Organic Syntheses, is a classic and high-yielding procedure.

Procedure:

  • In a 5-liter flask equipped with a mechanical stirrer, combine 60 g (0.4 mole) of piperonal and 1.5 liters of water.

  • Heat the mixture to 70-80°C on a steam bath while stirring vigorously to create an emulsion.

  • Prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.

  • Slowly add the potassium permanganate solution to the piperonal emulsion over a period of 40-45 minutes, maintaining the reaction temperature between 70-80°C.

  • Continue stirring and heating for an additional hour after the addition is complete to ensure full reduction of the permanganate.

  • Make the solution alkaline by adding a 10% potassium hydroxide solution.

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the filter cake with three 200-cc portions of hot water.

  • Combine the filtrate and washings and cool the solution. If any unreacted piperonal separates, it should be removed by filtration.

  • Acidify the solution with hydrochloric acid until no further precipitation occurs.

  • Filter the resulting this compound, wash with cold water until free of chlorides, and dry. This yields 60-64 g (90-96%) of a colorless product with a melting point of 224-225°C.

  • For further purification, the crude product can be recrystallized from ten times its weight of 95% ethyl alcohol, yielding 52-56 g (78-84%) of needles with a melting point of 227-228°C.

Critical Notes:

  • Vigorous stirring is essential to maintain a fine emulsion of the molten piperonal.

  • The rate of permanganate addition and temperature control are crucial for maximizing the yield and preventing side reactions. Adding the piperonal to the permanganate solution can lower the yield to 50%.

Oxidation of Piperonyl Alcohol with Sodium Hypochlorite

This method provides a high yield of this compound under mild conditions.

Procedure:

  • Dissolve 1.0 g (6.67 mmol) of piperonyl alcohol in 90 mL of tert-butanol and 15 mL of 2-methyl-2-butene.

  • Slowly add sodium hypochlorite and NaH₂PO₄·H₂O to the solution.

  • Stir the resulting mixture for two hours at room temperature.

  • Partition the mixture between 100 mL of ethyl acetate and 150 mL of water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers three times with 1N NaOH.

  • Collect the aqueous washings and acidify to pH 1.0 with 5% HCl.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate under vacuum to obtain 1.068 g (96%) of pure white, flake-like this compound.

Cannizzaro Reaction of Piperonal

The Cannizzaro reaction is a disproportionation reaction of non-enolizable aldehydes in the presence of a strong base, yielding both the corresponding alcohol and carboxylic acid.

General Procedure:

  • Treat two equivalents of piperonal with a concentrated solution of a strong base, such as potassium hydroxide.

  • The reaction results in the formation of one equivalent of piperonyl alcohol and one equivalent of the potassium salt of this compound.

  • Upon acidification of the reaction mixture, this compound precipitates and can be isolated by filtration.

Synthesis Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the primary historical synthesis routes to this compound.

Synthesis_from_Piperonal Piperonal Piperonal KMnO4 KMnO₄ Piperonal->KMnO4 NaClO NaClO Piperonal->NaClO KOH KOH (Cannizzaro) Piperonal->KOH PiperonylicAcid This compound KMnO4->PiperonylicAcid Oxidation NaClO->PiperonylicAcid Oxidation KOH->PiperonylicAcid Disproportionation PiperonylAlcohol Piperonyl Alcohol KOH->PiperonylAlcohol

Caption: Oxidation and Disproportionation Pathways from Piperonal.

Synthesis_from_Natural_Precursors cluster_piperine From Black Pepper Piperine Piperine PipericAcid Piperic Acid Piperine->PipericAcid Hydrolysis KMnO4_1 KMnO₄ PipericAcid->KMnO4_1 Safrole Safrole / Isosafrole KMnO4_2 KMnO₄ Safrole->KMnO4_2 PiperonylicAcid This compound KMnO4_1->PiperonylicAcid Oxidation KMnO4_2->PiperonylicAcid Oxidation

Caption: Synthesis from Natural Precursors via Oxidation.

Alternative_Synthesis_Routes ProtocatechuicAcid Protocatechuic Acid MethyleneIodide CH₂I₂ / Alkali ProtocatechuicAcid->MethyleneIodide PiperonylicAcid This compound MethyleneIodide->PiperonylicAcid PiperonylAlcohol Piperonyl Alcohol OxidizingAgent Oxidizing Agent (e.g., NaClO) PiperonylAlcohol->OxidizingAgent OxidizingAgent->PiperonylicAcid

Caption: Alternative Historical Synthesis Pathways.

Conclusion

The historical synthesis of this compound has been dominated by oxidative methods, particularly from piperonal, owing to the high yields and relatively straightforward procedures. The choice of synthetic route for researchers and drug development professionals will depend on factors such as the availability and cost of starting materials, desired purity, and scalability. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Phenylpropanoid Pathway and Piperonylic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenylpropanoid pathway, a central route in plant secondary metabolism, with a specific focus on the biosynthesis of piperonylic acid. This document details the core enzymatic reactions, presents quantitative kinetic data, outlines experimental protocols for pathway analysis, and illustrates the key biosynthetic routes using signaling pathway diagrams.

The Core Phenylpropanoid Pathway: A Foundation for Diverse Metabolism

The phenylpropanoid pathway is responsible for the synthesis of a vast array of plant natural products, starting from the aromatic amino acid L-phenylalanine.[1][2] These compounds play crucial roles in plant development, defense against pathogens and herbivores, and adaptation to environmental stresses.[1][3] The central pathway, also known as the general phenylpropanoid pathway, consists of three key enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate.[4]

The initial and committing step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, trans-cinnamic acid is hydroxylated at the C4 position to yield p-coumaric acid by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase. In the final step of the core pathway, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This thioester is then channeled into various downstream branches leading to the biosynthesis of flavonoids, lignins, stilbenes, and, as will be detailed here, this compound.

Biosynthesis of this compound: A Specialized Branch of the Phenylpropanoid Pathway

This compound, a naturally occurring compound found in plants such as black pepper (Piper nigrum), possesses a range of biological activities, including antibacterial and antioxidant properties. Its biosynthesis represents a specialized diversification from the core phenylpropanoid pathway. The immediate precursor to this compound is piperonal, which is synthesized from 3,4-methylenedioxycinnamic acid (3,4-MDCA).

The formation of the characteristic methylenedioxy bridge is a key step in this pathway. While the precise enzymatic machinery for the conversion of a common phenylpropanoid intermediate like ferulic acid to 3,4-MDCA in Piper nigrum is still under full investigation, it is hypothesized to be catalyzed by a specialized cytochrome P450 enzyme that facilitates the closure of the methylenedioxy ring from adjacent hydroxyl and methoxy groups on the phenyl ring.

A pivotal discovery in the biosynthesis of piperonal is the identification of piperonal synthase (PnPNS) in black pepper. This novel hydratase-lyase catalyzes the CoA-independent cleavage of the side chain of 3,4-MDCA to directly produce piperonal. This finding provides a more direct route than previously hypothesized pathways involving safrole and isosafrole intermediates. Finally, piperonal is oxidized to this compound, a reaction that can occur in plants, although the specific enzyme catalyzing this final step in vivo is not yet fully characterized.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in the phenylpropanoid pathway are critical for determining the metabolic flux towards different end products. The following tables summarize the kinetic parameters (Km, Vmax, and kcat) for the core enzymes and the recently identified piperonal synthase.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

Plant SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s-1)kcat/Km (s-1µM-1)Reference
Arabidopsis thaliana (AtPAL1)L-Phenylalanine64---
Arabidopsis thaliana (AtPAL2)L-Phenylalanine71---
Arabidopsis thaliana (AtPAL4)L-Phenylalanine68---
Pyrus bretschneideri (PbPAL1)L-Phenylalanine----
Pyrus bretschneideri (PbPAL2)L-Phenylalanine----
Musa cavendishiiL-Phenylalanine14500.15 (µmol/min/mg)--

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

Plant SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Soybean (Glycine max) (GmC4H2)trans-Cinnamic Acid6.438 ± 0.743.6 ± 0.15
Soybean (Glycine max) (GmC4H14)trans-Cinnamic Acid2.74 ± 0.1856.38 ± 0.73
Soybean (Glycine max) (GmC4H20)trans-Cinnamic Acid3.83 ± 0.440.13
Parsley (Petroselinum crispum)trans-Cinnamic Acid5-

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

Plant SourceSubstrateKm (µM)Vmax (nkat/mg)kcat (s-1)kcat/Km (M-1min-1)Reference
Marchantia paleacea (Mp4CL1)p-Coumaric Acid93.99--9.20 x 104
Marchantia paleacea (Mp4CL1)Caffeic Acid113.30---
Marchantia paleacea (Mp4CL1)Ferulic Acid414.10---
Mulberry (Morus alba) (Ma4CL3)p-Coumaric Acid10.494.4--
Hybrid Poplarp-Coumaric Acid~80---
Hybrid PoplarFerulic Acid~100---

Table 4: Kinetic Parameters of Piperonal Synthase (PnPNS)

Plant SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Black Pepper (Piper nigrum)3,4-Methylenedioxycinnamic Acid317.22.78.5

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the phenylpropanoid pathway and the biosynthesis of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.5, containing 14.4 mM 2-mercaptoethanol)

  • L-phenylalanine solution (40 mM)

  • 4 M HCl

  • PVPP (Polyvinylpolypyrrolidone)

  • Celite

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Enzyme Extraction:

    • Homogenize 300 mg of plant tissue in 3 mL of ice-cold Tris-HCl buffer with 100 mg PVPP.

    • Centrifuge the homogenate at 6,000 x g for 10 minutes at 4°C.

    • Pass the supernatant through a Celite column and centrifuge again at 10,000 x g for 15 minutes at 4°C.

    • Determine the total protein concentration of the supernatant using the Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8), 40 mM L-phenylalanine, and an aliquot of the enzyme extract in a total volume of 1 mL.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 4 M HCl.

    • Measure the absorbance of the mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.

    • Calculate PAL activity using a standard curve of trans-cinnamic acid. Activity is typically expressed as nmol of trans-cinnamic acid formed per minute per mg of protein.

Cinnamate-4-Hydroxylase (C4H) Microsomal Assay

This assay measures the hydroxylation of trans-cinnamic acid to p-coumaric acid in microsomal fractions.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT) (2 mM)

  • Glucose-6-phosphate (G6P) (10 mM)

  • Glucose-6-phosphate dehydrogenase (0.5 units)

  • [3-14C]trans-cinnamic acid (or unlabeled substrate for HPLC analysis)

  • NADPH (0.5 mM)

  • 4 M HCl

  • Ethyl acetate

  • HPLC system with a C18 column

Procedure:

  • Microsome Preparation:

    • Prepare microsomal fractions from plant tissue or a heterologous expression system (e.g., yeast) according to standard protocols.

  • Enzyme Assay:

    • Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 10 mM G6P, 0.5 units of G6P dehydrogenase, and 0.5 to 15 µg of microsomal protein.

    • Add [3-14C]trans-cinnamic acid (e.g., 20.8 µM) to the mixture.

    • Start the reaction by adding 0.5 mM NADPH.

    • Incubate for 7.5 minutes at 30°C.

    • Stop the reaction with 5 µL of 4 M HCl.

  • Product Analysis:

    • Extract the product with ethyl acetate.

    • Analyze the extract using HPLC with a C18 column to separate and quantify the p-coumaric acid formed. If using a radiolabeled substrate, product formation can be quantified by liquid scintillation counting of the corresponding HPLC fraction.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2 (2.5 mM)

  • ATP (2.5 mM)

  • Coenzyme A (CoA) (0.2 mM)

  • p-Coumaric acid (or other cinnamic acid derivatives)

  • Spectrophotometer capable of reading at 333 nm

Procedure:

  • Enzyme Preparation:

    • Prepare a crude enzyme extract or use purified recombinant 4CL protein.

  • Enzyme Assay:

    • Prepare a reaction mixture in a 1 mL quartz cuvette containing 100 mM Tris-HCl buffer, 2.5 mM MgCl2, 2.5 mM ATP, and the phenolic substrate (e.g., p-coumaric acid).

    • Add the enzyme preparation to the mixture.

    • Start the reaction by adding 0.2 mM CoA.

    • Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

    • Calculate the enzyme activity based on the molar extinction coefficient of the CoA thioester.

HPLC Analysis of Phenylpropanoids

High-performance liquid chromatography is a standard method for the separation and quantification of phenylpropanoid compounds in plant extracts.

Materials:

  • Methanol

  • Acetonitrile

  • Formic acid or acetic acid

  • Water (HPLC grade)

  • C18 reversed-phase HPLC column

  • HPLC system with a UV-Vis or PDA detector

Procedure:

  • Sample Extraction:

    • Extract phenylpropanoids from plant tissue using a suitable solvent, typically 80% methanol.

    • Centrifuge the extract to remove solid debris and filter through a 0.22 µm filter.

  • HPLC Separation:

    • Inject the filtered extract onto a C18 column.

    • Use a binary solvent gradient system, for example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • A typical gradient might be: 0-5 min, 5% B; 5-35 min, 5-40% B; 35-40 min, 40-100% B; 40-45 min, 100% B; followed by re-equilibration at 5% B.

  • Detection and Quantification:

    • Monitor the eluent at specific wavelengths (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids, 360 nm for flavonoids).

    • Identify compounds by comparing their retention times and UV spectra with authentic standards.

    • Quantify the compounds by creating calibration curves with known concentrations of standards.

GC-MS Analysis of Volatile Phenylpropanoids

Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and semi-volatile phenylpropanoids, such as those found in essential oils.

Materials:

  • Dichloromethane or hexane (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • Extract volatile compounds from plant material using steam distillation or solvent extraction with a non-polar solvent like hexane.

    • Dry the extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

    • Use a temperature program to separate the compounds, for example: initial temperature of 60°C, ramp to 240°C at 3°C/min.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Compound Identification:

    • Identify the separated compounds by comparing their mass spectra with libraries such as NIST and Wiley.

    • Confirm identifications by comparing retention indices with published data.

Signaling Pathways and Logical Relationships

The biosynthesis of phenylpropanoids, including this compound, is tightly regulated at the transcriptional level. Various families of transcription factors, including MYB, bHLH, and WRKY, respond to developmental cues and environmental stimuli to control the expression of the biosynthetic genes. The expression of the recently identified piperonal synthase gene, for instance, has been shown to be highest in the leaves and fruits of black pepper, suggesting tissue-specific regulation.

The following diagrams, generated using Graphviz, illustrate the core phenylpropanoid pathway and the proposed biosynthetic route to this compound.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Flav Flavonoids CouCoA->Flav Lig Lignins CouCoA->Lig

Caption: The core phenylpropanoid pathway.

Piperonylic_Acid_Biosynthesis pCouCoA p-Coumaroyl-CoA Ferulic Ferulic Acid pCouCoA->Ferulic ... MDCA 3,4-Methylenedioxy- cinnamic Acid Ferulic->MDCA Cytochrome P450 (Proposed) Piperonal Piperonal MDCA->Piperonal Piperonal Synthase (PnPNS) Piperonylic This compound Piperonal->Piperonylic Oxidation

Caption: Proposed biosynthesis of this compound.

Conclusion

The phenylpropanoid pathway is a cornerstone of plant specialized metabolism, giving rise to a vast and functionally diverse array of natural products. The biosynthesis of this compound from this central pathway highlights the evolutionary adaptability of plants to create novel compounds with specific ecological and biological roles. The recent identification of piperonal synthase has significantly advanced our understanding of this particular branch pathway. Further research into the upstream enzymes, particularly the cytochrome P450 responsible for methylenedioxy bridge formation, and the transcriptional regulation of this pathway will provide a more complete picture and open up new avenues for the biotechnological production of this compound and related compounds for use in the pharmaceutical and flavor industries.

References

Solubility Profile of Piperonylic Acid in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperonylic acid in a range of common laboratory solvents. The information is intended to assist researchers and scientists in designing experiments, preparing solutions, and developing formulations involving this compound.

Introduction to this compound

This compound, also known as 3,4-methylenedioxybenzoic acid, is a white to light yellow crystalline powder.[1] It is a natural product found in various plant species and serves as a versatile building block in organic synthesis, with applications in the pharmaceutical, fragrance, and pesticide industries. A thorough understanding of its solubility is critical for its effective use in research and development.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different solvents, reflecting its chemical structure which contains both polar (carboxylic acid) and relatively nonpolar (benzodioxole ring) moieties. The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.

SolventChemical FormulaSolubilityTemperature (°C)Notes
Water H₂O≥1.39 mg/mL[2]Not Specified-
~1.424 mg/mL[][4]25 (estimated)[]Slightly soluble
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO≥28.6 mg/mLNot SpecifiedSlightly soluble
Ethanol C₂H₅OH≥4.58 mg/mLNot SpecifiedWith sonication
SolubleNot Specified-
Slightly soluble (cold)Not Specified-
Methanol CH₃OHSlightly solubleNot SpecifiedQuantitative data not available
Acetone (CH₃)₂COData not availableNot Specified-
Ethyl Acetate CH₃COOC₂H₅Data not availableNot Specified-
Dichloromethane CH₂Cl₂Data not availableNot Specified-
Chloroform CHCl₃Slightly solubleNot SpecifiedQuantitative data not available
Ether (Diethyl Ether) (C₂H₅)₂OSolubleNot Specified-
Slightly solubleNot Specified-
Benzene C₆H₆SolubleNot SpecifiedQuantitative data not available

Disclaimer: The provided data is a compilation from various sources. "Slightly soluble" is a qualitative term and may not be sufficient for precise experimental design. It is highly recommended to experimentally determine the solubility for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified using a suitable analytical method.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents of interest

  • Analytical balance

  • Spatula

  • Glass vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify end End quantify->end

A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide to Piperonylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Introduction: Piperonylic acid, also known as 3,4-(Methylenedioxy)benzoic acid, is a naturally occurring compound found in various plant species, notably in black pepper.[1] It serves as a versatile building block in organic synthesis and has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, biological functions, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a stable, white to light yellow crystalline powder.[2] Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueCitation(s)
CAS Number 94-53-1[3][4][5]
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
Appearance White to light yellow crystalline powder
Melting Point 229-231 °C
Solubility Slightly soluble in water, chloroform, cold ethanol, and ether. Soluble in DMSO and methanol.
IUPAC Name 1,3-Benzodioxole-5-carboxylic acid
Synonyms 3,4-(Methylenedioxy)benzoic acid, Heliotropic acid

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The primary ion peaks observed are:

m/z ValueRelative IntensityAssignmentCitation(s)
166.0~99.99%[M]⁺ (Molecular Ion)
165.0~94%[M-H]⁺
149.0~32%[M-OH]⁺
121.0~11%[M-COOH]⁺
63.0~21.8%Fragment
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentCitation(s)
3300-2500BroadO-H stretch (Carboxylic acid)
3100-3000MediumC-H stretch (Aromatic)
1760-1690StrongC=O stretch (Carboxylic acid)
1600-1585 & 1500-1400MediumC-C stretch (Aromatic ring)
1320-1210StrongC-O stretch (Carboxylic acid and ether)
950-910MediumO-H bend (Carboxylic acid)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound

This compound can be synthesized through various oxidative routes. A common and efficient laboratory method is the oxidation of piperonal using potassium permanganate.

Experimental Protocol: Oxidation of Piperonal

This protocol is adapted from Organic Syntheses.

Materials:

  • Piperonal (commercial grade, 60 g, 0.4 mole)

  • Potassium permanganate (90 g, 0.56 mole)

  • 10% Potassium hydroxide solution

  • Hydrochloric acid (concentrated)

  • Distilled water

  • 5-L flask with a mechanical stirrer

  • Steam bath

  • Filtration apparatus

Procedure:

  • Place 60 g of piperonal and 1.5 L of water into the 5-L flask.

  • Heat the flask on a steam bath to 70–80 °C and begin vigorous stirring to create an emulsion.

  • Separately, dissolve 90 g of potassium permanganate in 1.8 L of water.

  • Slowly add the potassium permanganate solution to the piperonal emulsion over 40-45 minutes, maintaining the temperature between 70–80 °C.

  • Continue stirring and heating for an additional hour until the purple color of the permanganate has disappeared.

  • Make the solution alkaline by adding 10% potassium hydroxide solution.

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the precipitate with three 200-mL portions of hot water.

  • Combine the filtrate and washings and allow them to cool. If any unreacted piperonal separates, filter it off.

  • Acidify the clear solution with hydrochloric acid until no more precipitate forms.

  • Filter the resulting this compound, wash with cold water until free of chlorides, and dry.

Expected Yield: 60–64 g (90–96% of the theoretical amount).

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anticancer, antioxidant, and antibacterial properties. Its mechanisms of action are primarily linked to the modulation of key enzymatic pathways.

Inhibition of trans-Cinnamate 4-Hydroxylase (C4H)

This compound is a selective, mechanism-based inactivator of trans-cinnamate 4-hydroxylase (C4H), a critical enzyme in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and phytoalexins.

By inhibiting C4H, this compound blocks the conversion of cinnamic acid to 4-coumaric acid. This leads to an accumulation of cinnamic acid and a depletion of downstream products. This targeted inhibition makes this compound a valuable tool for studying metabolic flux in the phenylpropanoid pathway.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid 4-Coumaric Acid CinnamicAcid->CoumaricAcid C4H Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) CoumaricAcid->Downstream Multiple Steps PiperonylicAcid This compound C4H C4H PiperonylicAcid->C4H Inhibits

Inhibition of the Phenylpropanoid Pathway by this compound.
Activation of the EGFR Signaling Pathway

In mammalian cells, this compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Activation of EGFR by this compound leads to the phosphorylation and activation of downstream effectors such as ERK and AKT, which in turn promote the expression of genes involved in cell growth, like c-Myc and c-Fos. This activity underlies its potential in promoting hair growth and wound healing.

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K PiperonylicAcid This compound PiperonylicAcid->EGFR Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (c-Fos, c-Myc) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR etc. CellGrowth Cell Growth & Survival Transcription->CellGrowth Promotes

Activation of the EGFR Signaling Pathway by this compound.
Anticancer, Antioxidant, and Antibacterial Activity

Experimental Protocols for Biological Assays

The following protocols provide detailed methodologies for evaluating the biological activities of this compound.

Protocol: Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

MTT_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC₅₀ value read->calculate

Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antioxidant Activity (DPPH Assay)

This assay measures the radical scavenging capacity of a compound.

Procedure:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare a series of dilutions of this compound in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each this compound dilution to different wells. Add 100 µL of methanol to a well as a blank (control).

  • Initiate Reaction: Add 100 µL of the DPPH solution to all wells, mix, and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value.

Protocol: Antibacterial Activity (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit bacterial growth.

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound is a compound of significant interest due to its well-defined chemical properties and diverse biological activities. Its roles as a specific enzyme inhibitor in the plant phenylpropanoid pathway and as an activator of the crucial EGFR signaling pathway in mammalian cells highlight its potential as both a research tool and a lead compound in drug development. The provided protocols offer a robust framework for the synthesis, characterization, and biological evaluation of this compound, enabling further exploration of its therapeutic and scientific applications.

References

In-Depth Technical Guide: Safety and Handling Precautions for Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for piperonylic acid (CAS No. 94-53-1), also known as 3,4-Methylenedioxybenzoic acid. The following sections detail the hazardous properties, personal protection protocols, emergency procedures, and toxicological information to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Danger, Warning

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Property Value Reference
Appearance White to off-white or beige crystalline solid/powder
Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
Melting Point 229-235 °C
Boiling Point 180 °C at 1 torr
Solubility Very soluble in water. Soluble in ethanol, acetone, and ether.
pKa 4.35

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The available acute toxicity data is summarized below. For related compounds like piperonyl butoxide, studies have indicated potential for liver toxicity and reproductive effects in animal models. However, these findings are not directly applicable to this compound and should be interpreted with caution.

Test Species Route Result Reference
LD50MouseIntraperitoneal>800 mg/kg

No conclusive evidence is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. The provided data is based on standard toxicological testing methodologies. For instance, acute toxicity studies like the LD50 test typically involve administering the substance to animals at different doses to determine the dose that is lethal to 50% of the test population.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

PPE_Workflow Recommended Personal Protective Equipment (PPE) for Handling this compound start Handling this compound engineering_controls Use in a well-ventilated area (e.g., fume hood) start->engineering_controls eye_protection Wear chemical safety goggles or face shield engineering_controls->eye_protection hand_protection Wear compatible chemical-resistant gloves engineering_controls->hand_protection body_protection Wear a lab coat or other protective clothing engineering_controls->body_protection respiratory_protection If dust is generated, use a NIOSH-approved respirator engineering_controls->respiratory_protection

Caption: Recommended PPE for handling this compound.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

Emergency_Procedures Emergency Procedures for this compound Exposure exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->action_inhalation action_skin Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention. skin_contact->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. eye_contact->action_eye action_ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingestion

Caption: Emergency procedures for this compound exposure.

First-Aid Measures

Exposure Route First-Aid Procedure Reference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (see Section 5.1). Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users read and understand this information before working with this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Methodological & Application

Synthesis of Piperonylic Acid Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of piperonylic acid and its derivatives, including amides and sulfonic acid esters. The information is intended to guide researchers in the preparation of these compounds for further study in drug discovery and other applications. This compound, a natural compound found in black pepper, and its derivatives have garnered significant interest due to their diverse biological activities, including antibacterial, anti-inflammatory, and wound-healing properties.[1][2][3]

Synthesis of this compound

This compound serves as a crucial starting material for the synthesis of its various derivatives. A common and efficient method for its preparation is the oxidation of piperonal.

Oxidation of Piperonal to this compound

This protocol outlines the synthesis of this compound via the oxidation of piperonal using potassium permanganate.[1]

Experimental Protocol:

  • Reaction Setup: In a 5-liter flask equipped with a mechanical stirrer, add 60 g (0.4 mole) of piperonal and 1.5 liters of water.

  • Heating: Place the flask on a steam bath and heat the mixture to 70-80°C while stirring vigorously to create an emulsion.[1]

  • Addition of Oxidant: Prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water. Slowly add this solution to the piperonal emulsion over a period of 40-45 minutes.

  • Reaction: Continue stirring and heating for an additional hour to ensure the complete reduction of the permanganate.

  • Basification: Make the solution alkaline by adding a 10% potassium hydroxide solution.

  • Filtration: Filter the hot mixture to remove the manganese dioxide precipitate. Wash the precipitate with three 200 mL portions of hot water.

  • Isolation of Product: Cool the combined filtrate and washings. If any unreacted piperonal separates, filter it off. Acidify the solution with hydrochloric acid until no more precipitate forms.

  • Purification: Filter the resulting this compound, wash it with cold water until it is free of chlorides, and then dry. The yield of the crude product is typically between 60-64 g. For further purification, the crude material can be recrystallized from ten times its weight of 95% ethyl alcohol.

Quantitative Data:

Starting MaterialOxidizing AgentSolventReaction TemperatureReaction TimeYield (%)Reference
PiperonalPotassium PermanganateWater70-80°C~2 hours90-96
PiperonaldehydeSodium Hypochloritetert-Butanol/WaterRoom Temperature2 hours86
Piperonyl AlcoholPotassium PermanganateMethanolNot SpecifiedNot SpecifiedNot Specified
Piperonyl AlcoholSodium Hypochloritetert-Butanol/2-methyl-2-buteneRoom Temperature2 hours96

Synthesis of this compound Amide Derivatives

Amide derivatives of this compound are of significant interest due to their potential biological activities. A common method for their synthesis involves the activation of the carboxylic acid group of this compound with thionyl chloride to form an acyl chloride, which then reacts with an appropriate amine.

General Protocol for Amide Synthesis via Acyl Chloride

This protocol describes a general one-pot method for the synthesis of this compound amides.

Experimental Protocol:

  • Acid Chloride Formation: In a dry reaction flask, dissolve this compound (1.00 eq.) in a suitable solvent such as chloroform (10 mL). Add thionyl chloride (2.00 eq.) and a catalytic amount of DMF (0.01 eq.). Stir the mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve the desired amine (1.50 eq.) and triethylamine (2.00 eq.) in a dry solvent like dichloromethane (15 mL).

  • Reaction: Slowly add the freshly prepared piperonyloyl chloride solution to the amine solution. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data for Sulfonic Acid Ester Amide Derivatives:

A series of this compound derivatives containing a sulfonic acid ester moiety have been synthesized with the following yields:

CompoundYield (%)
4a82
4d85
4g88
4j85
4l86.2
4m80
4s83.2

Biological Activity and Signaling Pathway

This compound and its derivatives have been shown to exhibit various biological activities. Notably, this compound can act as an agonist for the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth, proliferation, and survival.

EGFR Signaling Pathway Activation

This compound has been found to induce the activation of the EGFR signaling pathway in keratinocytes. This activation leads to a downstream signaling cascade involving the phosphorylation of AKT and ERK, which in turn up-regulates the expression of genes such as c-fos and egr-1, promoting cell growth and survival. This mechanism is believed to contribute to the wound-healing properties of this compound.

EGFR_Signaling_Pathway Piperonylic_Acid This compound EGFR EGFR Piperonylic_Acid->EGFR activates AKT AKT EGFR->AKT ERK ERK EGFR->ERK pAKT p-AKT AKT->pAKT P Gene_Expression Gene Expression (c-fos, egr-1) pAKT->Gene_Expression pERK p-ERK ERK->pERK P pERK->Gene_Expression Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth

Caption: EGFR signaling pathway activated by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound and its amide derivatives.

Synthesis_Workflow_Piperonylic_Acid Start Piperonal Step1 Oxidation (KMnO4, H2O, 70-80°C) Start->Step1 Step2 Basification (KOH) Step1->Step2 Step3 Filtration Step2->Step3 Step4 Acidification (HCl) Step3->Step4 Step5 Purification (Filtration, Washing, Drying) Step4->Step5 End This compound Step5->End

Caption: Workflow for the synthesis of this compound.

Synthesis_Workflow_Amide Start This compound Step1 Acyl Chloride Formation (SOCl2, DMF, CHCl3, RT) Start->Step1 Step2 Amidation (Amine, TEA, DCM, RT) Step1->Step2 Step3 Work-up (Washing, Drying) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End This compound Amide Step4->End

Caption: Workflow for the synthesis of this compound amides.

References

Piperonylic Acid in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, a naturally occurring compound found in plants like black pepper, has emerged as a versatile scaffold in drug discovery and development. Its unique benzodioxole structure contributes to a wide range of biological activities, making it a molecule of significant interest for therapeutic applications. This document provides a comprehensive overview of the applications of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative biological data. This compound and its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, primarily through the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.[1][2]

Biological Activities and Applications

This compound exhibits a broad spectrum of pharmacological effects, positioning it as a promising lead compound for the development of novel therapeutics.

Anticancer Activity: this compound and its derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest. The structural backbone of this compound has been utilized to synthesize derivatives with enhanced anticancer potency.

Anti-inflammatory Effects: The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). This makes it a candidate for the development of treatments for inflammatory disorders.

Antimicrobial Properties: this compound has demonstrated inhibitory effects against a range of bacteria and fungi. Its derivatives, in particular, have been synthesized and evaluated for their potential as novel antimicrobial agents to combat drug-resistant pathogens.[3]

Neuroprotective Effects: Emerging research suggests that piperine, a related compound from which this compound can be derived, possesses neuroprotective properties.[4][5] This includes protecting neurons from excitotoxicity and reducing neuronal damage, indicating a potential therapeutic avenue for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Piperonoyl-based amide 1HCT116 (Colon)22.4
Piperonoyl-based amide 2HCT116 (Colon)0.34
Piperonoyl-based amide 1HTB-26 (Breast)10-50
Piperonoyl-based amide 2HTB-26 (Breast)10-50
Piperonoyl-based amide 1PC-3 (Prostate)10-50
Piperonoyl-based amide 2PC-3 (Prostate)10-50
Piperonoyl-based amide 1HepG2 (Liver)10-50
Piperonoyl-based amide 2HepG2 (Liver)10-50

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

CompoundAssayIC50 (µM)Reference
Tetrahydropiperic acidNO Inhibition (LPS-induced RAW 264.7 cells)-
Piperic acidNO Inhibition (LPS-induced RAW 264.7 cells)-
Ursolic acid derivative (UA-1)NO Inhibition (LPS-induced RAW 264.7 cells)2.2 ± 0.4
Ursolic acid (UA)NO Inhibition (LPS-induced RAW 264.7 cells)17.5 ± 2.0

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compound derivative 4lPseudomonas syringae pv. actinidiae50-100 (85-99% inhibition)
Pipemidic acid derivativeProteus mirabilis ATCC 124530.98–7.81
Pipemidic acid derivativeSalmonella typhimurium ATCC 140280.98–7.81
Pipemidic acid derivativeEscherichia coli ATCC 259220.98–3.91

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways.

EGFR Signaling Pathway: this compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, including ERK and AKT. This activation promotes cell growth and survival, which has implications for its use in wound healing and hair growth promotion.

EGFR_Signaling This compound This compound EGFR EGFR This compound->EGFR Activates ERK ERK EGFR->ERK AKT AKT EGFR->AKT Cell Growth & Survival Cell Growth & Survival ERK->Cell Growth & Survival AKT->Cell Growth & Survival

EGFR signaling pathway activation by this compound.

Wnt/β-catenin Signaling Pathway: In addition to the EGFR pathway, this compound also activates the Wnt/β-catenin signaling pathway. It has been observed to suppress the expression of DKK1, a Wnt antagonist, leading to the accumulation of β-catenin in the nucleus and subsequent activation of target genes involved in cell proliferation.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dsh Frizzled->Dsh LRP5/6 LRP5/6 Destruction Complex APC/Axin/GSK3β Dsh->Destruction Complex Inhibits GSK3β GSK3β β-catenin β-catenin β-catenin_n β-catenin β-catenin->β-catenin_n Destruction Complex->β-catenin Degrades TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription This compound This compound Wnt Wnt This compound->Wnt Activates Wnt->Frizzled

References

Application Notes and Protocols: The Role of Piperonylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperonylic acid, a naturally derived compound, serves as a versatile scaffold in the synthesis of a variety of agrochemicals. Its unique benzodioxole structure is a key feature in several active compounds, contributing to their biological efficacy as insecticides, fungicides, herbicides, and synergists. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, supported by quantitative data and visual diagrams to facilitate research and development.

Synthesis of Insecticidal and Bactericidal Agents

This compound derivatives have demonstrated significant potential in the development of novel insecticides and bactericides. The incorporation of a sulfonic acid ester moiety, for instance, has been shown to yield compounds with potent biological activity.

Synthesis of this compound-Based Sulfonic Acid Ester Derivatives

A series of novel this compound derivatives containing a sulfonic acid ester moiety have been synthesized and found to exhibit significant antibacterial and moderate insecticidal activities.[1]

Experimental Protocol:

The general synthetic route involves a two-step process:

  • Amide Formation: this compound is first converted to its acyl chloride, which then reacts with an appropriate aminophenol to form an amide intermediate.

  • Esterification: The hydroxyl group of the amide intermediate is then esterified with a substituted benzenesulfonyl chloride to yield the final product.

General Procedure for the Synthesis of 2-(Benzo[d][2][3]dioxole-5-carboxamido)phenyl Benzenesulfonate Derivatives:

  • Step 1: Synthesis of N-(2-hydroxyphenyl)benzo[d][2][3]dioxole-5-carboxamide (Intermediate 1)

    • To a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq), a catalytic amount of DMF is added. The mixture is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield piperonyl chloride.

    • To a solution of 2-aminophenol (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM), the freshly prepared piperonyl chloride (1.0 eq) in DCM is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature for 4-6 hours.

    • The reaction mixture is washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the crude intermediate, which is purified by column chromatography.

  • Step 2: Synthesis of 2-(Benzo[d]dioxole-5-carboxamido)phenyl benzenesulfonate (Final Product)

    • To a solution of Intermediate 1 (1.0 eq) and triethylamine (1.5 eq) in dry DCM, the desired substituted benzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction mixture is washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:

Compound IDSubstituent (on benzenesulfonate)Yield (%)Melting Point (°C)Antibacterial Activity (Inhibition % at 100 µg/mL vs. Psa)Insecticidal Activity (Mortality % vs. S. frugiperda at 50 µg/mL)
4a 4-F82133.4-134.7--
4h Naphthalene-283145.6-147.1--
4l H86.2140.0-140.999-
4n 4-tert-butyl82107.7-109.3--
4o 2,4,6-trimethyl--99-
4v 2,5-dichloro--99-
4g 2-Cl88101.8-103.6-50.0% at 36h
4q ----50.0% at 36h
4w ----62.5% at 36h
Thiodiazole-copper (Control) ---84-
Bismerthiazol (Control) ---96-
This compound (Lead) ---5937.5% at 36h

Synthesis Workflow:

G piperonylic_acid This compound socl2 SOCl2, DMF (cat.) piperonylic_acid->socl2 piperonyl_chloride Piperonyl Chloride socl2->piperonyl_chloride aminophenol 2-Aminophenol, Et3N, DCM piperonyl_chloride->aminophenol intermediate N-(2-hydroxyphenyl)benzo[d][1,3]dioxole-5-carboxamide aminophenol->intermediate sulfonyl_chloride R-SO2Cl, Et3N, DCM intermediate->sulfonyl_chloride final_product This compound-Based Sulfonic Acid Ester Derivative sulfonyl_chloride->final_product

Synthesis of Sulfonic Acid Ester Derivatives.

Synthesis of Fungicidal Agents

The piperonyl moiety is a known pharmacophore in antifungal compounds. Heterocyclic lactam derivatives incorporating this moiety have shown promising activity against various plant pathogenic fungi.

Synthesis of Piperonyl-Containing Heterocyclic Lactam Derivatives

The synthesis of these derivatives involves a multi-step process starting from piperonyl alcohol.

Experimental Protocol:

General Procedure for the Synthesis of Piperonyl-Containing Lactam Derivatives:

  • Step 1: Synthesis of Piperonyl Chloride

    • Piperonyl alcohol is treated with thionyl chloride in an appropriate solvent like dichloromethane to yield piperonyl chloride.

  • Step 2: Synthesis of Piperonyl Azide

    • Piperonyl chloride is reacted with sodium azide in a solvent mixture such as DMF/water to produce piperonyl azide.

  • Step 3: Synthesis of the Lactam Ring

    • A suitable starting material for the lactam ring (e.g., a cyclic ketone) is synthesized or procured.

  • Step 4: Coupling of Piperonyl Moiety and Lactam Ring

    • The piperonyl-containing fragment is coupled with the lactam precursor through a suitable reaction, such as a click reaction if an alkyne-functionalized lactam is used with the piperonyl azide.

Quantitative Data Summary:

Compound IDFungal SpeciesIC50 (µM)
I5 Phytophthora capsici19.13
I12 Phytophthora capsici9.12
Hymexazol (Control) Phytophthora capsici325.45

Use as a Pesticide Synergist: Piperonyl Butoxide (PBO)

Piperonyl butoxide (PBO) is a prominent semi-synthetic derivative of a this compound-related structure and is one of the most widely used synergists in pesticide formulations. It enhances the efficacy of insecticides like pyrethrins, pyrethroids, and carbamates.

Synthesis of Piperonyl Butoxide

While not directly synthesized from this compound in most commercial routes, a laboratory-scale synthesis can be envisioned starting from a this compound derivative. A plausible route involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a halide and subsequent etherification.

Experimental Protocol (Conceptual):

  • Reduction of this compound: this compound is reduced to piperonyl alcohol using a reducing agent like LiAlH4 in an anhydrous solvent such as THF.

  • Chlorination of Piperonyl Alcohol: The resulting piperonyl alcohol is converted to piperonyl chloride using a chlorinating agent like thionyl chloride.

  • Williamson Ether Synthesis: Piperonyl chloride is reacted with the sodium salt of 2-(2-butoxyethoxy)ethanol to yield piperonyl butoxide.

Synthesis Workflow:

G piperonylic_acid This compound reduction Reduction (e.g., LiAlH4) piperonylic_acid->reduction piperonyl_alcohol Piperonyl Alcohol reduction->piperonyl_alcohol chlorination Chlorination (e.g., SOCl2) piperonyl_alcohol->chlorination piperonyl_chloride Piperonyl Chloride chlorination->piperonyl_chloride etherification Williamson Ether Synthesis (with Na salt of 2-(2-butoxyethoxy)ethanol) piperonyl_chloride->etherification pbo Piperonyl Butoxide (PBO) etherification->pbo

Conceptual Synthesis of Piperonyl Butoxide.
Mode of Action of Piperonyl Butoxide

PBO functions by inhibiting the insect's natural defense mechanisms, specifically the cytochrome P450 monooxygenase (CYP450) enzyme system. These enzymes are responsible for metabolizing and detoxifying insecticides. By blocking these enzymes, PBO allows the insecticide to persist at higher concentrations within the insect for a longer duration, thereby increasing its potency.

Signaling Pathway Diagram:

G Insecticide Insecticide (e.g., Pyrethrin) CYP450 Cytochrome P450 Enzymes Insecticide->CYP450 is metabolized by Toxicity Increased Insect Toxicity Insecticide->Toxicity leads to PBO Piperonyl Butoxide (PBO) PBO->Inhibition Metabolism Metabolism & Detoxification CYP450->Metabolism Inhibition->CYP450

Mode of Action of Piperonyl Butoxide.

Application as a Plant Growth Regulator/Herbicide

This compound itself has been shown to act as a plant growth regulator by inhibiting the enzyme trans-cinnamic acid 4-hydroxylase, which is involved in the biosynthesis of p-coumaric acid, a precursor to various plant secondary metabolites. This inhibition can lead to restricted plant growth, suggesting a potential for developing herbicides based on the this compound scaffold. Further research is needed to develop potent and selective herbicidal derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its derivatives have demonstrated efficacy as insecticides, bactericides, and fungicides. Furthermore, the structurally related and well-established synergist, piperonyl butoxide, highlights the importance of the piperonyl moiety in enhancing pesticide activity. The exploration of this compound and its derivatives continues to be a promising avenue for the discovery of novel and effective crop protection agents. The provided protocols and data serve as a foundation for researchers to build upon in the development of next-generation agrochemicals.

References

Piperonylic Acid as a Versatile Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, a naturally occurring compound found in black pepper, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of the methylenedioxy group provide a unique template for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers interested in leveraging the this compound scaffold for the development of anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Applications

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. The rigid backbone of this compound allows for the strategic placement of various pharmacophores to interact with specific targets in cancer cells.

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
PA-1 AmideA2780 (Ovarian)6.7 ± 0.77[1]
PA-2 AmideTOV-112D (Ovarian)5.8 ± 0.29[1]
PA-3 AmideSK-OV3 (Ovarian)48.3 ± 0.40[1]
PA-4 HydrazoneHep-G2 (Hepatoblastoma)4.80 ± 0.04[2]
PA-5 HydrazoneHek-293 (Healthy Kidney)159.30 ± 3.12[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound derivatives

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize the cells, perform a cell count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: EGFR Inhibition

Several this compound derivatives exert their anticancer effects by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Pathway Piperonylic_Acid This compound Derivative EGFR EGFR Piperonylic_Acid->EGFR Inhibition Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: EGFR signaling pathway inhibited by this compound derivatives.

Anti-inflammatory Applications

This compound amides and hydrazones have shown promising anti-inflammatory properties. These derivatives can modulate key inflammatory mediators, making them attractive candidates for the development of new anti-inflammatory drugs.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
Compound IDDerivative TypeAssayIC50 (µM)Reference
PA-6 AmideNitric Oxide Inhibition16.1 ± 0.94
PA-7 AmideNitric Oxide Inhibition14.5 ± 0.57
PA-8 AmideNitric Oxide Inhibition27.3 ± 1.11
PA-9 HydrazoneCOX-II Inhibition>200 - 0.32
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • This compound derivative

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or other standard anti-inflammatory drug

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the rats into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at different doses).

    • Administer the this compound derivative or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = ((Vc - Vt) / Vc) x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Workflow: Anti-inflammatory Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of anti-inflammatory agents based on the this compound scaffold.

Anti_Inflammatory_Workflow Start This compound Scaffold Synthesis Synthesis of Amide/Hydrazone Derivatives Start->Synthesis In_Vitro In Vitro Screening (e.g., NO, COX Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) In_Vitro->In_Vivo Active Hits Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacious Compounds Lead_Opt->In_Vitro Structure-Activity Relationship Preclinical Preclinical Studies Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

Caption: Workflow for this compound-based anti-inflammatory drug discovery.

Neuroprotective Applications

This compound hydrazones have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. These compounds have shown potential in mitigating neuronal damage caused by excitotoxicity.

Quantitative Data: Neuroprotective Activity of this compound Derivatives
Compound IDDerivative TypeAssayEC50 (µM)Reference
PA-10 HydrazoneNeuroprotection against Oligomycin A/Rotenone< PBN (α-phenyl-N-tert-butylnitrone)
PA-11 HydrazoneNeuroprotection against Oxygen-Glucose Deprivation< PBN
Experimental Protocol: Glutamate-Induced Excitotoxicity in Neuronal Cells

This in vitro assay is used to assess the neuroprotective effects of compounds against glutamate-induced neuronal cell death.

Materials:

  • This compound derivative

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Fluorescent dyes for cell viability/apoptosis (e.g., Calcein-AM, Propidium Iodide)

  • Fluorescence microscope or plate reader

Procedure:

  • Neuronal Culture:

    • Culture primary neurons or neuronal cells in appropriate medium on poly-D-lysine coated plates.

  • Compound Pre-treatment:

    • Treat the neuronal cultures with various concentrations of the this compound derivative for 1-24 hours prior to glutamate exposure.

  • Glutamate-Induced Excitotoxicity:

    • Expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).

    • Remove the glutamate-containing medium and replace it with fresh medium.

  • Assessment of Neuroprotection:

    • After 24 hours of incubation, assess neuronal viability using one or more of the following methods:

      • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

      • Fluorescent Staining: Stain the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize under a fluorescence microscope. Quantify the number of live and dead cells.

      • MTT Assay: As described in the anticancer section.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound compared to the glutamate-only treated group.

    • Determine the EC50 value, the concentration of the compound that provides 50% neuroprotection.

Logical Relationship: Mechanism of Neuroprotection

The neuroprotective effects of this compound derivatives are often attributed to their ability to counteract the downstream effects of excessive glutamate receptor activation, such as oxidative stress and apoptosis.

Neuroprotection_Mechanism Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Production ROS Production (Oxidative Stress) Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis_Cascade Apoptotic Cascade Mitochondrial_Dysfunction->Apoptosis_Cascade Neuronal_Death Neuronal Death Apoptosis_Cascade->Neuronal_Death Piperonylic_Acid This compound Derivative Piperonylic_Acid->ROS_Production Inhibition Piperonylic_Acid->Apoptosis_Cascade Inhibition

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

References

Piperonylic Acid: A Versatile Starting Material for the Synthesis of High-Value Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylic acid, a naturally occurring compound readily derived from sources such as black pepper, serves as a crucial and versatile starting material in the synthesis of a diverse array of medicinally important natural products. Its unique 3,4-methylenedioxy functional group provides a key structural motif for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of three prominent natural products—Papaverine, Berberine, and Podophyllotoxin—using this compound or its close derivative, piperonal, as a key precursor. The protocols are supplemented with quantitative data, reaction workflows, and diagrams of relevant biological signaling pathways to support researchers in drug discovery and development.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. This compound, with its characteristic benzodioxole structure, is an attractive building block for organic synthesis. It provides a rigid scaffold and specific substitution patterns that are present in numerous bioactive molecules. The application of this compound and its aldehyde analogue, piperonal, in the total synthesis of alkaloids and lignans has been a subject of significant interest, leading to the development of efficient synthetic routes to compounds with anticancer, antimicrobial, and vasodilatory properties.[1]

Synthesis of Papaverine from a Piperonal Precursor

Papaverine is a benzylisoquinoline alkaloid known for its smooth muscle relaxant and vasodilator effects.[2] Its synthesis can be achieved through various routes, with several methods employing intermediates derived from piperonal. The following protocol outlines a synthetic approach inspired by established methods.

Synthetic Workflow

The synthesis of papaverine from a piperonal-derived intermediate involves a multi-step process, including the formation of a key amide intermediate followed by cyclization and aromatization.

G cluster_0 Papaverine Synthesis Workflow Piperonal_Derivative Homoveratrylamine (from Piperonal precursor) Amide_Formation Amide Formation with Homoveratroyl Chloride Piperonal_Derivative->Amide_Formation Step 1 Cyclization Bischler-Napieralski Cyclization Amide_Formation->Cyclization Step 2 Aromatization Dehydrogenation Cyclization->Aromatization Step 3 Papaverine Papaverine Aromatization->Papaverine Final Product

Caption: Synthetic workflow for Papaverine.

Experimental Protocol

This protocol is a composite of established synthetic transformations.

Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • To a solution of homoveratrylamine (1.0 eq), derivable from a piperonal precursor, in a suitable solvent such as dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of homoveratroyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Bischler-Napieralski Cyclization to form 3,4-Dihydropapaverine

  • Dissolve the crude amide from Step 1 in anhydrous toluene.

  • Add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • Reflux the mixture for 2 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Basify the aqueous layer with a concentrated ammonium hydroxide solution and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 3,4-dihydropapaverine.

Step 3: Dehydrogenation to Papaverine

  • Dissolve the crude 3,4-dihydropapaverine in a high-boiling solvent like xylene.

  • Add 10% Palladium on charcoal (0.1 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford papaverine.

Quantitative Data
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamideHomoveratrylamineHomoveratroyl chloride, TriethylamineDichloromethane120 - RT~90
23,4-DihydropapaverineAmide IntermediatePhosphorus oxychlorideToluene2Reflux~85
3Papaverine3,4-Dihydropapaverine10% Pd/CXylene4-6Reflux~80
Biological Activity and Signaling Pathway

Papaverine's primary pharmacological effect is the relaxation of smooth muscle, leading to vasodilation. This is primarily achieved through the inhibition of phosphodiesterase (PDE), which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4]

G cluster_1 Papaverine Signaling Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades Relaxation Smooth Muscle Relaxation cAMP->Relaxation promotes cGMP->Relaxation promotes

Caption: Papaverine's mechanism of action.

Synthesis of Berberine from Piperonal

Berberine is a protoberberine alkaloid with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A common synthetic route to berberine utilizes piperonal as a key starting material.

Synthetic Workflow

The synthesis of berberine from piperonal is a multi-step process that involves the construction of the isoquinoline core and subsequent cyclization to form the protoberberine skeleton.

G cluster_2 Berberine Synthesis Workflow Piperonal Piperonal Nitrostyrene_Formation Henry Reaction Piperonal->Nitrostyrene_Formation Step 1 Reduction Reduction to Homopiperonylamine Nitrostyrene_Formation->Reduction Step 2 Condensation Condensation with 2,3-Dimethoxybenzaldehyde Reduction->Condensation Step 3 Cyclization Pictet-Spengler Reaction Condensation->Cyclization Step 4 Berberine Berberine Cyclization->Berberine Final Steps

Caption: Synthetic workflow for Berberine.

Experimental Protocol

The following protocol is based on a patented synthetic route.

Step 1: Synthesis of β-Nitro-3,4-methylenedioxystyrene

  • In a flask, dissolve piperonal (1.0 eq) and nitromethane (1.2 eq) in 95% ethanol.

  • Add sodium acetate (0.5 eq) and methylamine hydrochloride (0.1 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the nitrostyrene derivative.

Step 2: Reduction to Homopiperonylamine

  • Prepare zinc amalgam by stirring zinc dust with a mercuric chloride solution.

  • Suspend the nitrostyrene from Step 1 in 95% ethanol.

  • Add the zinc amalgam portion-wise while maintaining the reaction temperature below 40 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Acidify the residue with HCl and extract with ether to remove non-basic impurities.

  • Basify the aqueous layer and extract with dichloromethane to obtain homopiperonylamine.

Step 3 & 4: Condensation and Cyclization to Berberine

  • Condense homopiperonylamine (1.0 eq) with 2,3-dimethoxybenzaldehyde (1.0 eq) under reducing conditions (e.g., NaBH4) to form the corresponding secondary amine.

  • The resulting amine is then cyclized using reagents like glyoxal and formic acid in the presence of a copper salt to construct the protoberberine core, which upon further steps yields berberine.

Quantitative Data
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1β-Nitro-3,4-methylenedioxystyrenePiperonalNitromethane, Sodium acetate, Methylamine HCl95% Ethanol4Reflux~85
2HomopiperonylamineNitrostyrene derivativeZinc amalgam95% Ethanol2< 40~70
3 & 4BerberineHomopiperonylamine2,3-Dimethoxybenzaldehyde, NaBH4, Glyoxal, Formic acid, Copper saltVarious--~50 (overall)
Biological Activity and Signaling Pathways

Berberine exhibits potent anticancer activity by modulating multiple cell signaling pathways, including the PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.

G cluster_3 Berberine's Anticancer Signaling Berberine Berberine PI3K PI3K Berberine->PI3K inhibits Wnt Wnt Berberine->Wnt inhibits MAPK MAPK/ERK Berberine->MAPK inhibits Apoptosis Apoptosis Berberine->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->Proliferation MAPK->Proliferation

Caption: Key signaling pathways modulated by Berberine.

Synthesis of Podophyllotoxin from Piperonal

Podophyllotoxin is a potent antimitotic lignan whose derivatives, such as etoposide and teniposide, are clinically used anticancer drugs. The total synthesis of podophyllotoxin is a significant challenge in organic chemistry, and several strategies utilize piperonal as a starting material for the A and B rings of the molecule.

Synthetic Workflow

A common strategy for the synthesis of the podophyllotoxin core involves a Diels-Alder reaction or a tandem conjugate addition to construct the aryltetralin skeleton.

G cluster_4 Podophyllotoxin Synthesis Workflow Piperonal Piperonal Intermediate_Formation Formation of a Dienophile/Michael Acceptor Piperonal->Intermediate_Formation Step 1 Key_Reaction Diels-Alder or Tandem Conjugate Addition Intermediate_Formation->Key_Reaction Step 2 Cyclization Lactone Ring Formation Key_Reaction->Cyclization Step 3 Podophyllotoxin Podophyllotoxin Cyclization->Podophyllotoxin Final Steps

Caption: General synthetic workflow for Podophyllotoxin.

Experimental Protocol (Composite)

Step 1: Preparation of a Key Intermediate from Piperonal

  • Piperonal can be converted into various intermediates suitable for the key bond-forming reactions. For instance, it can be transformed into a substituted o-quinonoid pyrone which can act as a diene in a Diels-Alder reaction.

Step 2: Key Carbon-Carbon Bond Formation

  • Diels-Alder Approach: The diene generated from piperonal undergoes a [4+2] cycloaddition with a suitable dienophile, such as a substituted furanone, to establish the core aryltetralin ring system with the desired stereochemistry.

  • Tandem Conjugate Addition: Alternatively, a nucleophile derived from piperonal can undergo a Michael addition to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the tetralin ring.

Step 3: Lactone Ring Formation and Final Modifications

  • Following the construction of the core ring system, the lactone ring (ring D) is formed through intramolecular cyclization of a precursor containing both a carboxylic acid and a hydroxyl group in the correct stereochemical orientation.

  • Subsequent functional group manipulations and stereochemical adjustments lead to the final podophyllotoxin molecule.

Quantitative Data

The overall yield for the total synthesis of podophyllotoxin is highly dependent on the specific route chosen. Some asymmetric total syntheses have reported overall yields in the range of 15% over several steps.

StepGeneral TransformationKey Reaction TypeReported Overall Yield (%)
MultipleTotal Synthesis of (-)-PodophyllotoxinAsymmetric Diels-Alder~15
Biological Activity and Signaling Pathway

Podophyllotoxin and its derivatives exert their anticancer effects primarily by targeting tubulin and DNA topoisomerase II. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. Inhibition of topoisomerase II leads to DNA strand breaks and apoptosis.

G cluster_5 Podophyllotoxin's Mechanism of Action Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin inhibits Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II inhibits (derivatives) Mitotic_Spindle Mitotic Spindle Formation Tubulin->Mitotic_Spindle DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest leads to Apoptosis Apoptosis DNA_Replication->Apoptosis inhibition leads to

Caption: Dual mechanism of action of Podophyllotoxin and its derivatives.

Conclusion

This compound and its derivative piperonal are invaluable starting materials in the synthesis of complex and biologically active natural products. The protocols and data presented herein for the synthesis of papaverine, berberine, and podophyllotoxin highlight the versatility of this precursor. The accompanying signaling pathway diagrams provide a crucial link between the chemical synthesis and the biological application of these compounds, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Further exploration of synthetic methodologies starting from this compound is warranted to develop more efficient and sustainable routes to these and other high-value molecules.

References

Application of Piperonylic Acid in the Fragrance and Flavor Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, also known as 3,4-methylenedioxybenzoic acid, is a versatile organic compound that serves as a key precursor in the synthesis of valuable aroma and flavor chemicals. While not typically used directly for its own organoleptic properties in final consumer products, its derivatives, primarily piperonal (heliotropin) and piperonyl acetate, are highly prized in the fragrance and flavor industry for their sweet, floral, and fruity characteristics. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its principal derivatives in fragrance and flavor applications.

Physicochemical and Sensory Data

The key derivatives of this compound used in the fragrance and flavor industry are piperonal and piperonyl acetate. Their relevant physicochemical and sensory data are summarized below.

PropertyPiperonal (Heliotropin)Piperonyl Acetate
Chemical Name 1,3-Benzodioxole-5-carbaldehyde1,3-Benzodioxole-5-ylmethyl acetate
CAS Number 120-57-0326-61-4
Molecular Formula C₈H₆O₃C₁₀H₁₀O₄
Molar Mass 150.13 g/mol 194.19 g/mol
Appearance Colorless to white crystalline powderColorless to pale yellow liquid
Odor Profile Sweet, floral, powdery, with notes of cherry, almond, and vanilla.[1][2]Sweet, floral, fruity, with notes of cherry and strawberry.[3]
Flavor Profile Sweet, creamy, with cherry-vanilla and almond nuances.[1]Sweet, fruity, with berry and slightly jamy notes.
Flavor Threshold 4 ppb (in water)[4]Taste characteristics at 50 ppm: floral, soapy, fruity, berry with a powdery nuance.
Melting Point 35-39 °CNot applicable
Boiling Point 263 °C153-154 °C at 14 mmHg
Solubility Soluble in alcohol, benzyl benzoate, dipropylene glycol; insoluble in water and paraffin.Insoluble in water.

Key Applications in Fragrance and Flavor

This compound's primary role is as a synthetic intermediate. The resulting compounds, piperonal and piperonyl acetate, have broad applications.

Piperonal (Heliotropin)
  • Fragrance: A cornerstone in perfumery since the late 1800s, piperonal is used to impart sweet, floral, and powdery notes, reminiscent of the heliotrope flower. It is a versatile ingredient in a wide range of fragrance types, including:

    • Floral Compositions: Blends well with carnation, mimosa, and tuberose notes.

    • Gourmand Fragrances: Complements notes of vanilla, chocolate, and almond.

    • Oriental Blends: Enhances the warmth of amber and musk accords.

    • Functional Fragrances: Used in soaps, lotions, cosmetics, and detergents to provide a comforting, clean, and sweet aroma. Recommended usage levels in perfume formulations typically range from 0.5% to 5%.

  • Flavor: Piperonal is a widely used flavoring agent, particularly in:

    • Vanilla and Cherry Flavors: It is a key component in creating "French-style" vanilla flavors and enhances cherry profiles.

    • Confectionery and Baked Goods: Used in candy, ice cream, and baked goods.

    • Beverages: Incorporated into both alcoholic and non-alcoholic beverages.

Piperonyl Acetate
  • Fragrance: Valued for its sweet, fruity-floral aroma, piperonyl acetate is used in:

    • Floral Perfumes: Particularly effective in lilac and lily-of-the-valley (muguet) compositions.

    • Fruity Accords: Enhances strawberry, cherry, and other berry notes.

    • Functional Products: Provides a pleasant scent in a variety of personal care products. Typical usage levels in perfume compounds can range from 0.08% to as high as 8.0%.

  • Flavor: Used to impart a sweet, fruity character in:

    • Tutti-Frutti Type Flavors: A common component in these complex fruit blends.

    • Confections and Beverages: Adds a cherry-like, fruity note.

Experimental Protocols

The following protocols describe the synthesis of piperonal and piperonyl acetate from this compound, as well as a general method for sensory evaluation.

Protocol 1: Synthesis of Piperonal from this compound (Two-Step Reduction)

This protocol involves the conversion of this compound to its acid chloride, followed by a Rosenmund reduction to the aldehyde.

Step 1a: Synthesis of Piperonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagents: Add this compound (1 equivalent) and thionyl chloride (SOCl₂) (1.5 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude piperonyl chloride can be used directly in the next step.

Step 1b: Rosenmund Reduction to Piperonal

  • Catalyst Preparation: Prepare the Rosenmund catalyst by precipitating palladium on barium sulfate (Pd/BaSO₄) and partially poisoning it with a sulfur compound (e.g., quinoline-sulfur) to prevent over-reduction to the alcohol.

  • Reaction Setup: In a hydrogenation apparatus, dissolve the crude piperonyl chloride from the previous step in an inert solvent such as toluene.

  • Hydrogenation: Add the prepared Rosenmund catalyst to the solution. Purge the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen while vigorously stirring the mixture. The reaction is typically carried out at a slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the acid chloride and the formation of the aldehyde.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with a dilute sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude piperonal.

  • Purification: The crude piperonal can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water).

Protocol 2: Synthesis of Piperonyl Acetate from this compound (via Piperonyl Alcohol)

This protocol involves the reduction of this compound to piperonyl alcohol, followed by esterification.

Step 2a: Reduction of this compound to Piperonyl Alcohol

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet.

  • Reagents: Suspend this compound (1 equivalent) in a dry ether solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reduction: Cool the suspension in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents), in THF via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them thoroughly with THF or ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude piperonyl alcohol.

Step 2b: Esterification to Piperonyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude piperonyl alcohol from the previous step (1 equivalent), acetic anhydride (1.2 equivalents), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a base like pyridine.

  • Reaction: Heat the mixture to reflux for 1-2 hours.

  • Work-up: After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride. If an acid catalyst was used, neutralize the mixture with a sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude piperonyl acetate can be purified by vacuum distillation.

Protocol 3: Sensory Evaluation of Piperonal and Piperonyl Acetate

This protocol outlines a basic method for the sensory evaluation of the synthesized aroma chemicals.

  • Sample Preparation: Prepare solutions of the purified piperonal and piperonyl acetate in a neutral solvent, such as dipropylene glycol (DPG) or ethanol, at various concentrations (e.g., 10%, 1%, 0.1%).

  • Olfactory Evaluation:

    • Dip smelling strips into each solution, ensuring to label each strip clearly.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluate the odor profile of each strip at different time intervals (top note, middle note, and dry-down) to assess the evolution of the scent.

    • Record detailed descriptors of the aroma, including character, intensity, and any nuances observed.

  • Flavor Evaluation (for food-grade materials):

    • Prepare dilute solutions of the compounds in a suitable base for tasting (e.g., sugar water or a simple unflavored food matrix).

    • Have a panel of trained tasters evaluate the flavor profile, noting the character, intensity, and any aftertaste.

    • Always adhere to safety guidelines for the consumption of new chemical entities.

Stability and Formulation Considerations

  • Discoloration: Piperonal, similar to vanillin, is prone to discoloration in alkaline media, such as in soap making. This is due to the oxidation of the aldehyde group. The discoloration can range from a light tan to a dark brown.

    • Mitigation in Soap Making:

      • Embrace the Color: Design the soap with the expected brown discoloration in mind.

      • Vanilla Color Stabilizers: For melt-and-pour soaps, vanilla color stabilizers can be effective. Their efficacy in cold-process soap can be inconsistent.

      • Titanium Dioxide: Adding titanium dioxide can lighten the final color to a tan or cream shade.

  • pH Stability: Aromatic aldehydes can be susceptible to degradation in highly acidic or alkaline conditions. Formulations should be buffered to a pH range that ensures the stability of the fragrance compound.

  • Light and Air Exposure: As with many fragrance ingredients, prolonged exposure to light and air can lead to oxidation and a change in scent profile. Finished products should be packaged in opaque or UV-protected containers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways from this compound and a general workflow for its application in fragrance development.

Synthesis_Pathway Piperonylic_Acid This compound Piperonyl_Chloride Piperonyl Chloride Piperonylic_Acid->Piperonyl_Chloride SOCl₂ Piperonyl_Alcohol Piperonyl Alcohol Piperonylic_Acid->Piperonyl_Alcohol LiAlH₄ Piperonal Piperonal (Heliotropin) Piperonyl_Chloride->Piperonal Rosenmund Reduction Piperonyl_Acetate Piperonyl Acetate Piperonyl_Alcohol->Piperonyl_Acetate Acetic Anhydride

Caption: Synthesis pathways from this compound to key fragrance and flavor compounds.

Fragrance_Development_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Evaluation cluster_application Application Synthesis Synthesis of Piperonal/Piperonyl Acetate Purification Purification (Distillation/Recrystallization) Synthesis->Purification QC Quality Control (GC-MS, Purity) Purification->QC Sensory Sensory Evaluation (Odor/Flavor Profile) QC->Sensory Formulation Formulation into Product Base Sensory->Formulation Stability Stability Testing (pH, Light, Temp) Formulation->Stability Final_Product Final Fragranced/Flavored Product Stability->Final_Product

Caption: Experimental workflow for the development of fragrances using this compound derivatives.

References

The Versatility of Piperonylic Acid: A Building Block for Organic Synthesis in Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperonylic acid, a naturally occurring compound found in sources like black pepper, is a valuable and versatile building block in organic synthesis. Its rigid structure, featuring a benzodioxole ring system, provides a unique scaffold for the development of novel molecules with a wide range of biological activities. This has led to its increasing use by researchers, scientists, and drug development professionals in the pursuit of new therapeutic agents and agrochemicals.

This document provides detailed application notes and protocols for the use of this compound in various synthetic transformations, including amide coupling, esterification, and cyclization reactions. It also explores the biological significance of this compound derivatives and their potential applications in drug discovery.

Key Applications of this compound Derivatives

Derivatives of this compound have shown promise in several therapeutic areas, including:

  • Anticancer Agents: this compound analogs have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest. Some derivatives have also been investigated as inhibitors of enzymes crucial for cancer cell survival, such as topoisomerases.

  • Antimicrobial Agents: The this compound scaffold has been utilized to develop potent antibacterial and antifungal agents. Notably, some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.[1][2][3]

  • Enzyme Inhibitors: this compound itself is a known selective, mechanism-based inactivator of the plant enzyme trans-cinnamate 4-hydroxylase, highlighting its potential for targeted enzyme inhibition.[4] This property is being explored for applications in agriculture and plant science.

  • Central Nervous System (CNS) Active Agents: The structural similarity of this compound derivatives to certain neurotransmitters has led to their investigation as potential modulators of CNS targets. For example, the synthesis of Tadalafil (Cialis®), a PDE5 inhibitor, involves a Pictet-Spengler reaction with piperonal, which can be synthesized from this compound.

Synthetic Transformations of this compound

This compound can be readily transformed into a variety of useful intermediates and final compounds through standard organic reactions.

1. Amide Bond Formation

Amide coupling is a fundamental reaction for creating diverse libraries of compounds for biological screening. This compound can be activated to its acyl chloride, which readily reacts with a wide range of primary and secondary amines to form the corresponding amides.

Experimental Protocol: Synthesis of this compound Amides via the Acyl Chloride

This protocol describes a two-step process for the synthesis of an amide derivative of this compound.

Step 1: Synthesis of 1,3-Benzodioxole-5-carbonyl chloride (Piperonyloyl Chloride)

  • Materials: this compound, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in thionyl chloride (excess, e.g., 5-10 eq.).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure.

    • The resulting crude piperonyloyl chloride can be used directly in the next step or purified by distillation or recrystallization.[4]

  • Yield: Typically high, often exceeding 90%.

Step 2: Amide Coupling with a Substituted Aniline

  • Materials: Piperonyloyl chloride, Substituted aniline, Triethylamine (Et₃N) or other suitable base, Dichloromethane (DCM) or other anhydrous solvent.

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of piperonyloyl chloride (1.05 eq.) in anhydrous DCM to the cooled aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-1,3-benzodioxole-5-carboxamide.

2. Esterification

Esterification of this compound can be achieved through various methods, including the classic Fischer esterification with an alcohol under acidic conditions.

Experimental Protocol: Fischer Esterification of this compound with Methanol

  • Materials: this compound, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methyl piperonylate by column chromatography or recrystallization.

  • Yield: Generally good, ranging from 70-95% depending on the scale and reaction conditions.

3. Cyclization Reactions

The this compound scaffold can be used to construct a variety of heterocyclic systems, which are prevalent in many biologically active molecules. One common strategy involves the conversion of this compound to piperonal, followed by cyclization reactions such as the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction

This protocol outlines the synthesis of a tetrahydro-β-carboline derivative, a core structure in many alkaloids, using piperonal derived from this compound.

Step 1: Reduction of this compound to Piperonyl Alcohol (not detailed, but a common prerequisite for piperonal synthesis)

Step 2: Oxidation of Piperonyl Alcohol to Piperonal (Heliotropin) (not detailed, but a common prerequisite)

Step 3: Pictet-Spengler Reaction of Tryptamine with Piperonal

  • Materials: Tryptamine, Piperonal, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tryptamine (1.0 eq.) and piperonal (1.1 eq.) in anhydrous DCM.

    • Add trifluoroacetic acid (1.2 eq.) to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired tetrahydro-β-carboline.

Quantitative Data Summary

Reaction TypeReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Amide Coupling This compound, Thionyl chloridePiperonyloyl chloride-Thionyl chlorideReflux2-4>90
Piperonyloyl chloride, AnilineN-Phenyl-1,3-benzodioxole-5-carboxamideEt₃NDCM0 to RT2-16VariesGeneral
Esterification This compound, MethanolMethyl piperonylateH₂SO₄MethanolReflux4-870-95General
This compound, EthanolEthyl piperonylateH₂SO₄EthanolReflux4-8VariesGeneral
Cyclization Tryptamine, PiperonalTetrahydro-β-carboline derivativeTFADCMRT12-24VariesGeneral

Signaling Pathways and Experimental Workflows

Phenylpropanoid Pathway Inhibition by this compound

This compound has been identified as a selective inhibitor of trans-cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and coumarins. By inhibiting C4H, this compound can modulate the metabolic flux through this pathway, leading to an accumulation of cinnamic acid and a reduction in downstream products.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Downstream_Products Downstream Products (Lignin, Flavonoids, etc.) p_Coumaric_Acid->Downstream_Products Piperonylic_Acid This compound Piperonylic_Acid->Cinnamic_Acid Inhibits C4H

Caption: Inhibition of the Phenylpropanoid Pathway by this compound.

General Workflow for the Synthesis and Evaluation of this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis of a library of this compound derivatives and their subsequent biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Activation Activation (e.g., Acyl Chloride Formation) Start->Activation Diversification Diversification (Amide Coupling, Esterification, etc.) Activation->Diversification Purification Purification (Chromatography, Recrystallization) Diversification->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Screening (e.g., Cell Viability Assays) Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies

References

Application Notes and Protocols for Piperonylic Acid Derivatization: Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, a naturally occurring compound found in plants like black pepper, serves as a versatile scaffold for the development of novel therapeutic agents. Its inherent biological activities, including antimicrobial and antioxidant properties, can be significantly enhanced through chemical derivatization. By modifying the carboxylic acid group into various functional moieties such as esters, amides, hydrazones, and chalcones, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, leading to compounds with potent and selective biological effects. These derivatives have shown promise in diverse therapeutic areas, including oncology, inflammation, and infectious diseases.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, offering a guide for researchers aiming to explore this promising class of compounds.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Amide 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-231 (Breast)11.3[3]
Hydrazone Hydrazone derivative of pyrazolopyridothiazineHCT116 (Colon)~0.5[4]
Hydrazone N-Acyl Hydrazone 7dMCF-7 (Breast)7.52 ± 0.32[5]
Hydrazone N-Acyl Hydrazone 7dPC-3 (Prostate)10.19 ± 0.52
Hydrazone N-Acyl Hydrazone 7eMCF-7 (Breast)8.91 ± 0.45
Hydrazone N-Acyl Hydrazone 7ePC-3 (Prostate)15.88 ± 0.61

Table 2: Anti-inflammatory Activity of this compound Derivatives

Derivative ClassCompoundAssayIC50 (µM)Reference
Chalcone Pyranochalcone derivative 6bTNF-α induced NF-κB inhibition0.29
Chalcone (E)-1-(2-(3,3-dimethylbutoxy)-6-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (5e)NF-κB inhibition-
Chalcone (E)-4-(3-(2-(3,3-dimethylbutoxy)-6-hydroxyphenyl)-3-oxoprop-1-enyl)benzenesulfonamide (5p)NF-κB inhibition-

Table 3: Antibacterial Activity of this compound Sulfonate Derivatives

CompoundTarget BacteriaInhibition at 100 µg/mL (%)Inhibition at 50 µg/mL (%)Reference
4l Pseudomonas syringae pv. actinidiae (Psa)99-
4o Pseudomonas syringae pv. actinidiae (Psa)99-
4v Pseudomonas syringae pv. actinidiae (Psa)99-
41 Pseudomonas syringae pv. actinidiae (Psa)9985
Thiodiazole-copper (Control) Pseudomonas syringae pv. actinidiae (Psa)8477
Bismerthiazol (Control) Pseudomonas syringae pv. actinidiae (Psa)9678

Experimental Protocols

This section provides detailed methodologies for the synthesis of various this compound derivatives and for the evaluation of their biological activities.

I. Synthesis of this compound Derivatives

A. General Synthesis of this compound Amides

This protocol describes a general method for the synthesis of this compound amides via the formation of an acid chloride intermediate.

  • Step 1: Formation of Piperonyl Chloride

    • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature or under reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude piperonyl chloride.

  • Step 2: Amide Formation

    • Dissolve the crude piperonyl chloride in an anhydrous aprotic solvent like DCM.

    • In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2 equivalents) in the same solvent.

    • Add the amine solution dropwise to the piperonyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound amide.

B. Synthesis of this compound Hydrazides and Hydrazones

This protocol outlines the synthesis of this compound hydrazide and its subsequent conversion to hydrazones.

  • Step 1: Synthesis of this compound Hydrazide

    • Reflux a mixture of methyl piperonylate (1 equivalent) and hydrazine hydrate (5-10 equivalents) in ethanol for 8-12 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

    • The product, this compound hydrazide, will often precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Synthesis of Piperonyl Hydrazones

    • Dissolve this compound hydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.

    • Add the desired aldehyde or ketone (1-1.1 equivalents) and a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The hydrazone product may precipitate and can be collected by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

C. Synthesis of this compound-Based Chalcones

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from a piperonyl-substituted acetophenone.

  • To a solution of the appropriate piperonyl-substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add an aqueous or ethanolic solution of a strong base like sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting materials are consumed, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated chalcone is collected by filtration, washed with water until neutral, and then dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

II. Biological Activity Assays

A. Anticancer Activity: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) to assess the anti-inflammatory potential of the derivatives.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value for NO inhibition.

Signaling Pathways and Experimental Workflows

A. Synthetic Workflow for this compound Derivatization

The following diagram illustrates the general synthetic pathways for creating diverse libraries of this compound derivatives.

G PiperonylicAcid This compound AcidChloride Piperonyl Chloride PiperonylicAcid->AcidChloride SOCl2 Ester This compound Ester PiperonylicAcid->Ester R-OH, H+ Hydrazide This compound Hydrazide PiperonylicAcid->Hydrazide 1. Esterification 2. Hydrazine Acetophenone Piperonyl Acetophenone PiperonylicAcid->Acetophenone Multi-step synthesis Amide This compound Amide AcidChloride->Amide Amine Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Hydrazone Piperonyl Hydrazone Hydrazide->Hydrazone Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazide Aldehyde_Ketone Aldehyde/Ketone (R-CO-R') Aldehyde_Ketone->Hydrazone Chalcone This compound-based Chalcone Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone

Caption: General synthetic routes for the derivatization of this compound.

B. Putative Signaling Pathways Modulated by this compound Derivatives

This compound derivatives, particularly chalcones, have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

2. Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS Ras Receptor->RAS Activates RAF Raf RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocation TF Transcription Factors (e.g., AP-1, c-Myc) ERK_nuc->TF Activates Genes Genes for Proliferation, Survival, and Inflammation TF->Genes Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Derivative This compound Derivative Derivative->RAF Inhibits Derivative->MEK Inhibits

Caption: Putative modulation of the MAPK/ERK signaling pathway.

Conclusion

The derivatization of this compound presents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. The protocols and data presented herein provide a foundational framework for researchers to synthesize, characterize, and evaluate new this compound derivatives. By exploring diverse chemical modifications and understanding their impact on key signaling pathways, the scientific community can unlock the full therapeutic potential of this versatile natural product scaffold. Further investigations into the structure-activity relationships and mechanisms of action of these derivatives are warranted to advance the most promising candidates towards clinical development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, also known as 3,4-methylenedioxybenzoic acid, is a natural compound found in various plant species and is a key intermediate in the synthesis of numerous pharmaceutical and chemical products. Its accurate quantification is crucial for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound in diverse matrices, including plant extracts and pharmaceutical formulations.[1][2][3] This application note provides detailed protocols and methods for the quantification of this compound using reverse-phase HPLC (RP-HPLC).

Reverse-phase HPLC is the most common approach for analyzing phenolic compounds like this compound.[1][2] This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

Experimental Protocols

This section outlines a general yet robust RP-HPLC method for the quantification of this compound. The method is based on common practices for the analysis of phenolic acids.

Method 1: Isocratic Elution for Routine Analysis

This method is suitable for routine quality control analysis where the sample matrix is relatively simple.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid or phosphoric acid) is commonly used. For this isocratic method, a composition of Acetonitrile:Water (pH 3.0 with phosphoric acid) in a 40:60 (v/v) ratio can be effective.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (this compound has a UV maximum around this wavelength).

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Plant Extracts:

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques like sonication or maceration. An extraction protocol described by Bailleul et al. (1995) can be adapted.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Pharmaceutical Formulations:

    • Accurately weigh and crush a representative number of tablets or dissolve the contents of a capsule in a known volume of a suitable solvent (e.g., methanol).

    • Sonicate for 15-20 minutes to ensure complete dissolution of this compound.

    • Filter the solution through a 0.45 µm syringe filter prior to analysis.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • The concentration of this compound in the sample can be determined from the calibration curve using the peak area obtained from the sample chromatogram.

Method 2: Gradient Elution for Complex Matrices

This method is ideal for the analysis of this compound in complex samples such as plant extracts, where multiple components may be present.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described in Method 1. A system with a gradient pump is required.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 20 80

    | 30 | 95 | 5 |

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

2. Preparation of Standard and Sample Solutions:

  • Follow the same procedures as described in Method 1.

Data Presentation

The performance of an HPLC method is evaluated through various validation parameters. The following table summarizes typical quantitative data for a validated HPLC method for this compound, based on literature values for similar phenolic acids.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time (min) 5 - 15 (highly method dependent)

Note: The retention time of this compound is dependent on the specific chromatographic conditions, including the column, mobile phase, and flow rate. In one study, piperic acid, a related compound, had a retention time of 5.715 min.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material) Extraction Extraction Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Filtration1 Filtration Extraction->Filtration1 Filtration2 Filtration Dilution->Filtration2 HPLC HPLC System Filtration1->HPLC Filtration2->HPLC Column C18 Column HPLC->Column Detection UV/DAD Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Method_Selection Start Sample Matrix Complexity? Isocratic Isocratic Method (Simple Matrix, QC) Start->Isocratic Low Gradient Gradient Method (Complex Matrix, Research) Start->Gradient High

References

Application Notes and Protocols for the Enzymatic Synthesis and Modification of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enzymatic synthesis and modification of piperonylic acid, a versatile natural compound with applications in pharmaceuticals, agrochemicals, and fragrance industries. The use of enzymatic catalysts offers a green and selective alternative to traditional chemical methods.

I. Enzymatic Synthesis of this compound

The primary enzymatic route for the synthesis of this compound involves the oxidation of piperonal. A key enzyme identified for this transformation is a piperonal-converting enzyme from the xanthine oxidase family, isolated from Burkholderia sp.. Another potential, though less direct route, involves the oxidation of safrole via cytochrome P450 enzymes.

A. Piperonal Oxidation using Piperonal-Converting Enzyme

A piperonal-converting enzyme found in Burkholderia sp. strain CT39-3 effectively catalyzes the oxidation of piperonal to this compound in the presence of oxygen, with hydrogen peroxide as a byproduct.[1] This enzyme, belonging to the xanthine oxidase family, demonstrates a 1:1:1:1 stoichiometry for the consumption of piperonal and O2 to the formation of this compound and H2O2.[1]

Experimental Protocol: Synthesis of this compound using Purified Piperonal-Converting Enzyme

This protocol is adapted from the methodology described for the characterization of the piperonal-converting enzyme from Burkholderia sp. CT39-3.[1]

1. Enzyme Preparation:

  • Culture Burkholderia sp. strain CT39-3 in a suitable medium containing piperonal as an inducer.
  • Harvest the cells and prepare a cell-free extract.
  • Purify the piperonal-converting enzyme using standard chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange, and size-exclusion chromatography).

2. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 100 mM Potassium Phosphate Buffer (KPB), pH 7.5
  • 0.5 mM Piperonal (substrate)
  • 0.01 mg/mL Purified piperonal-converting enzyme
  • The total reaction volume can be scaled as needed.

3. Reaction Conditions:

  • Incubate the reaction mixture at 25°C.
  • Ensure adequate oxygen supply, as it is a co-substrate. This can be achieved by gentle shaking or bubbling air through the reaction mixture for larger scale reactions.

4. Reaction Monitoring and Product Analysis:

  • Monitor the consumption of piperonal and the formation of this compound over time using High-Performance Liquid Chromatography (HPLC).
  • A C18 reverse-phase column is suitable for separation.
  • The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
  • Detect piperonal and this compound using a UV detector at an appropriate wavelength (e.g., 290 nm).

5. Product Isolation:

  • Once the reaction is complete, acidify the reaction mixture to pH 2-3 with HCl to precipitate the this compound.
  • Filter the mixture to collect the this compound.
  • Wash the collected solid with cold water to remove any residual salts.
  • Dry the purified this compound under vacuum.

Quantitative Data: Stoichiometry of Piperonal Conversion [1]

ComponentInitial Amount (µmol)Residual Amount (µmol)Consumed/Formed (µmol)
Piperonal46245111
O₂24323112
This compound01212
H₂O₂099

Logical Workflow for this compound Synthesis

Substrate Piperonal Reaction Oxidation Substrate->Reaction Enzyme Piperonal-Converting Enzyme (Xanthine Oxidase family) Enzyme->Reaction Catalyzes CoSubstrate O₂ CoSubstrate->Reaction Product This compound Byproduct H₂O₂ Reaction->Product Reaction->Byproduct Acid This compound Reaction Esterification Acid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Lipase Immobilized Lipase Lipase->Reaction Catalyzes Ester Piperonyl Ester Water Water Reaction->Ester Reaction->Water Byproduct Phe L-Phenylalanine PAL PAL Phe->PAL Cinnamic trans-Cinnamic Acid C4H C4H (CYP73A1) Cinnamic->C4H Coumaric 4-Coumaric Acid Downstream Lignin, Flavonoids, Other Phenylpropanoids Coumaric->Downstream PA This compound PA->C4H Inhibits PAL->Cinnamic C4H->Coumaric

References

Application Notes and Protocols for the Development of Novel Polymers from Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing novel polymers derived from piperonylic acid. This document outlines synthetic protocols for creating this compound-based polyesters and polyanhydrides, their characterization, and potential applications in drug delivery systems.

Introduction to this compound-Based Polymers

This compound, a naturally derived compound, offers a rigid, aromatic backbone that can be incorporated into polymers.[1][2] Its structure is analogous to other phenolic acids, such as vanillic acid, which have been successfully polymerized into biodegradable materials. The resulting polymers are expected to exhibit favorable properties for biomedical applications, including biocompatibility and controlled degradation, making them attractive candidates for developing advanced drug delivery systems.[3]

Polymer Synthesis Strategies

Two primary strategies for polymerizing this compound are detailed below: polyesterification through condensation polymerization and the formation of polyanhydrides.

Synthesis of this compound-Based Polyesters via Melt Polycondensation

Polyesters are a well-established class of biodegradable polymers used in various biomedical applications.[4] The following protocol describes the synthesis of a copolyester of this compound and a linear aliphatic diol (e.g., 1,6-hexanediol) using melt polycondensation. This method is solvent-free and has been proven effective for similar aromatic acids.[5]

Experimental Protocol: Melt Polycondensation of this compound with 1,6-Hexanediol

  • Monomer and Catalyst Preparation:

    • Dry this compound (1 equivalent) and 1,6-hexanediol (1.2 equivalents) under vacuum at 60 °C for 12 hours to remove any residual moisture.

    • Prepare the catalyst, titanium (IV) isopropoxide (Ti(OiPr)₄), as a 0.1 M solution in dry toluene.

  • Polymerization Reaction:

    • Charge a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with the dried this compound and 1,6-hexanediol.

    • Add the catalyst solution (40 µg Ti(OiPr)₄ per gram of dicarboxylic acid).

    • Purge the reaction vessel with dry nitrogen for 30 minutes to ensure an inert atmosphere.

    • Heat the reaction mixture to 170 °C under a slow stream of nitrogen with continuous stirring. Maintain these conditions for 2 hours to facilitate the initial esterification and removal of water.

    • Increase the temperature to 220 °C and continue the reaction for another 2 hours under nitrogen flow.

    • Gradually apply a vacuum (down to <1 mmHg) over 30 minutes while increasing the temperature to 235 °C.

    • Maintain the reaction at 235 °C under high vacuum for 2-4 hours to drive the polymerization to completion by removing the ethylene glycol byproduct.

    • The viscosity of the reaction mixture will increase significantly. Stop the reaction when the desired viscosity is achieved.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C for 24 hours.

Expected Characterization Data for this compound-Based Polyesters

The following table summarizes the expected properties of the synthesized copolyesters. The data is hypothetical but based on typical values for similar aromatic polyesters.

PropertyExpected ValueCharacterization Method
Number Average Molecular Weight (Mn) 15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 30,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg) 50 - 80 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% wt loss) > 300 °CThermogravimetric Analysis (TGA)
Synthesis of Polyanhydrides from this compound

Polyanhydrides are another class of biodegradable polymers known for their surface-eroding properties, which are highly desirable for controlled drug release. The synthesis involves the conversion of the dicarboxylic acid monomer into a prepolymer with acetic anhydride, followed by melt polycondensation.

Experimental Protocol: Synthesis of Poly(piperonylic anhydride)

  • Prepolymer Synthesis:

    • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of acetic anhydride (10 equivalents).

    • Reflux the mixture with stirring for 3 hours under a nitrogen atmosphere.

    • Remove the excess acetic anhydride and acetic acid byproduct by vacuum distillation. The resulting product is the acetylated this compound prepolymer.

  • Melt Polycondensation:

    • Heat the prepolymer to 180 °C under high vacuum (<1 mmHg) with constant stirring.

    • Continue the melt polycondensation for 90-120 minutes until a viscous polymer melt is formed.

    • Cool the polymer to room temperature under a nitrogen atmosphere.

  • Polymer Isolation:

    • The resulting polyanhydride can be used directly or purified by dissolving in dichloromethane and precipitating in a large volume of cold petroleum ether.

    • Collect the purified polymer by filtration and dry under vacuum.

Expected Characterization Data for Poly(piperonylic anhydride)

PropertyExpected ValueCharacterization Method
Number Average Molecular Weight (Mn) 5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.0 - 3.0GPC (Mw/Mn)
Glass Transition Temperature (Tg) 60 - 90 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) May not be present (amorphous)Differential Scanning Calorimetry (DSC)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound-based polymers.

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer Polyesterification Polyesterification (with Diol) Monomer->Polyesterification Polyanhydride Polyanhydride Synthesis Monomer->Polyanhydride CrudePolyester Crude Polyester Polyesterification->CrudePolyester CrudePolyanhydride Crude Polyanhydride Polyanhydride->CrudePolyanhydride PurificationPolyester Precipitation (Chloroform/Methanol) CrudePolyester->PurificationPolyester PurificationPolyanhydride Precipitation (DCM/Petroleum Ether) CrudePolyanhydride->PurificationPolyanhydride GPC GPC (Mn, Mw, PDI) PurificationPolyester->GPC DSC DSC (Tg, Tm) PurificationPolyester->DSC TGA TGA (Td) PurificationPolyester->TGA NMR NMR (Structure) PurificationPolyester->NMR PurificationPolyanhydride->GPC PurificationPolyanhydride->DSC PurificationPolyanhydride->TGA PurificationPolyanhydride->NMR

Caption: Workflow for synthesis and characterization of this compound polymers.

Applications in Drug Delivery

This compound-based polymers hold significant promise for various drug delivery applications due to their anticipated biodegradability and the potential for tunable properties.

  • Controlled Release Formulations: The degradation of the ester or anhydride linkages in the polymer backbone will lead to the gradual release of an encapsulated drug. The surface-eroding nature of polyanhydrides, in particular, can provide zero-order release kinetics, which is ideal for many therapeutic applications.

  • Nanoparticle Drug Delivery: These polymers can be formulated into nanoparticles for targeted drug delivery. The aromatic nature of this compound may allow for π-π stacking interactions with certain drug molecules, potentially increasing drug loading capacity.

  • Injectable Drug Depots: Copolymers with tunable glass transition temperatures could be designed to be injectable at room temperature and form a solid depot in situ at body temperature, providing sustained local drug release.

Signaling Pathway Diagram: Hypothetical Polymer-Drug Conjugate Action

The following diagram illustrates a hypothetical signaling pathway for a this compound-based polymer-drug conjugate designed for cancer therapy. This example assumes the drug is a kinase inhibitor and the polymer is designed to release the drug intracellularly.

G cluster_cellular_uptake Cellular Uptake cluster_drug_release Intracellular Drug Release cluster_signaling_inhibition Signaling Pathway Inhibition PolymerDrug Polymer-Drug Conjugate Endocytosis Endocytosis PolymerDrug->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (Ester/Anhydride Hydrolysis) Endosome->DrugRelease Drug Active Drug DrugRelease->Drug Kinase Target Kinase Drug->Kinase Inhibits Downstream Downstream Signaling Kinase->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical action of a this compound polymer-drug conjugate.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the development of novel polymers from this compound. These materials have the potential to become valuable components in the design of next-generation drug delivery systems. Further research should focus on optimizing polymerization conditions, thoroughly characterizing the resulting polymers, and evaluating their biocompatibility and drug release kinetics in vitro and in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Piperonylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in piperonylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound synthesis via piperonal oxidation?

Low yields in the oxidation of piperonal to this compound are frequently due to several factors:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted piperonal. This can be caused by insufficient oxidant, incorrect reaction temperature, or poor mixing.[1]

  • Over-oxidation: While less common, strong oxidizing agents can potentially lead to the degradation of the desired product, although the primary concern is often incomplete reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of this compound. A common side reaction is the Cannizzaro reaction, especially under strongly alkaline conditions.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, improper rate of reagent addition, and inefficient stirring can all negatively impact the yield. For instance, adding piperonal to the permanganate solution, rather than the other way around, can lower the yield to 50%.[1]

  • Issues During Workup and Purification: Product loss can occur during filtration, extraction, and crystallization steps. For example, ensuring the filtrate is acidified sufficiently to precipitate all the this compound is crucial.[1]

Q2: How can I minimize the Cannizzaro reaction as a side reaction?

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like piperonal) to yield a primary alcohol (piperonyl alcohol) and a carboxylic acid (this compound). While this reaction does produce the desired acid, it consumes two molecules of the starting aldehyde to produce only one molecule of the acid, thus limiting the theoretical maximum yield.

To minimize the Cannizzaro reaction:

  • Control pH: The Cannizzaro reaction is base-induced. While the oxidation of piperonal with potassium permanganate is often carried out under conditions that can become basic, carefully controlling the pH and avoiding excessively high concentrations of base can help to suppress this side reaction. The addition of a 10% potassium hydroxide solution is part of some protocols to ensure the solution is alkaline, but this should be done judiciously.

  • Reaction Temperature: Maintaining the recommended reaction temperature (e.g., 70-80°C for permanganate oxidation) is important, as deviations can favor side reactions.

Q3: What are the expected yields for different this compound synthesis methods?

The yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Below is a summary of reported yields for common methods.

Starting MaterialReagentsReported YieldReference
PiperonalPotassium Permanganate90-96% (crude), 78-84% (recrystallized)
IsosafrolePotassium PermanganateNot specified, but mentioned as a viable route
Piperic AcidPotassium PermanganateCan be low and variable; prone to over-oxidation
IsosafroleChemo-enzymatic (lipase, MnO2, TBHP)High (specifics not quantified in abstract)
3,4-methylenedioxy mandelic acidNitric Acid79%

Q4: How can I identify common impurities in my this compound product?

Identifying impurities is crucial for assessing the success of the synthesis and for obtaining a pure product. Common analytical techniques for impurity profiling include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. By comparing the retention times of peaks in the sample to those of known standards (e.g., piperonal, piperonyl alcohol), one can identify and quantify the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the product and any impurities present. For example, the presence of unreacted piperonal would be indicated by a characteristic aldehyde proton signal around 9.8 ppm in the 1H NMR spectrum. The presence of piperonyl alcohol would show a benzylic CH2 signal around 4.6 ppm.

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry can be used to determine the molecular weight of impurities, which aids in their identification.

A common impurity to watch for is 6-chloropiperonal if chlorinated reagents are used or present as impurities in the starting materials.

Troubleshooting Guides

Issue 1: Low Yield in Piperonal Oxidation with Potassium Permanganate

Symptoms:

  • The final weight of the dried this compound is significantly lower than the expected 90-96% theoretical yield.

  • The filtrate before acidification contains a significant amount of unreacted piperonal (oily droplets or solid).

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incomplete Oxidation Verify Stoichiometry: Ensure the correct molar ratio of potassium permanganate to piperonal is used (approximately 1.4:1). Maintain Temperature: Keep the reaction temperature between 70-80°C. Lower temperatures can slow down the reaction, while higher temperatures may promote side reactions. Vigorous Stirring: The stirring must be efficient enough to create a fine emulsion of the molten piperonal in water, maximizing the surface area for reaction. Controlled Addition of Oxidant: Add the potassium permanganate solution slowly over 40-45 minutes. Adding it too quickly can lead to localized high concentrations and side reactions. Adding the piperonal to the permanganate solution drastically reduces the yield.
Product Loss During Workup Complete Precipitation: After cooling the filtrate, ensure acidification with hydrochloric acid is complete to precipitate all the this compound. Add the acid until no more precipitate is formed. Thorough Washing: Wash the manganese dioxide precipitate with hot water to recover any adsorbed product. Careful Filtration: Ensure all the precipitated this compound is collected during filtration.
Side Reactions Minimize Cannizzaro Reaction: While some Cannizzaro reaction may be unavoidable, adhering to the optimal temperature and reagent addition rate can help to minimize it.
Issue 2: Product is colored or has a low melting point

Symptoms:

  • The isolated this compound is not a white or colorless solid.

  • The melting point is broad and lower than the expected 227-228°C (for the pure compound).

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Presence of Unreacted Piperonal Filtration before Acidification: As stated in the Organic Syntheses procedure, it is crucial to filter off any unreacted piperonal that separates upon cooling the filtrate before acidification.
Manganese Dioxide Contamination Hot Filtration: Filter the reaction mixture while it is still hot to effectively remove the manganese dioxide precipitate. Thorough Washing of Precipitate: Wash the collected manganese dioxide thoroughly with hot water to remove any trapped product.
Other Organic Impurities Recrystallization: Recrystallize the crude this compound from a suitable solvent, such as 95% ethanol, to remove impurities.

Experimental Protocols

Synthesis of this compound from Piperonal (Permanganate Oxidation)

This protocol is adapted from Organic Syntheses.

Materials:

  • Piperonal (60 g, 0.4 mole)

  • Potassium permanganate (90 g, 0.56 mole)

  • 10% Potassium hydroxide solution

  • Hydrochloric acid

  • Water

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a 5-L flask equipped with a mechanical stirrer, combine piperonal and 1.5 L of water.

  • Heat the mixture to 70-80°C on a steam bath with vigorous stirring to form an emulsion.

  • Slowly add a solution of potassium permanganate in 1.8 L of water to the emulsion over 40-45 minutes.

  • Continue stirring and heating for another hour until the purple color of the permanganate has disappeared.

  • Make the solution alkaline by adding 10% potassium hydroxide solution.

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the precipitate with three 200-mL portions of hot water.

  • Cool the combined filtrate and washings. If any unreacted piperonal separates, filter it off.

  • Acidify the filtrate with hydrochloric acid until no more precipitate forms.

  • Collect the precipitated this compound by filtration, wash with cold water until free of chlorides, and dry.

  • (Optional) Recrystallize the crude product from ten times its weight of 95% ethanol.

Synthesis of this compound from Piperic Acid (Oxidative Cleavage)

This method involves the oxidative cleavage of the double bonds in piperic acid. Strong oxidizing agents like potassium permanganate are used. However, this reaction can be difficult to control and may lead to over-oxidation and low yields of the desired aldehyde, with the formation of this compound being a common outcome.

Materials:

  • Piperic acid

  • Potassium permanganate

  • Water

  • Suitable organic solvent (e.g., acetone or a phase transfer catalyst system)

General Procedure (Conceptual - requires optimization):

  • Dissolve piperic acid in a suitable solvent.

  • Slowly add a solution of potassium permanganate in water with vigorous stirring and cooling to control the exothermic reaction.

  • Monitor the reaction closely by TLC to avoid over-oxidation to byproducts.

  • Once the piperic acid is consumed, quench the reaction (e.g., with sodium bisulfite).

  • Workup involves filtering the manganese dioxide, followed by extraction and acidification to isolate the this compound.

Note: This reaction is notoriously difficult to control for the selective production of piperonal and often results in this compound as a major product.

Synthesis of this compound from Safrole/Isosafrole (Oxidation)

Safrole can be isomerized to isosafrole, which is then oxidized to yield piperonal, and subsequently this compound. Direct oxidation of safrole can also yield this compound.

Materials:

  • Safrole or Isosafrole

  • Potassium permanganate (or other oxidizing agents like ozone or dichromate)

  • Solvent (e.g., water, acetone)

General Procedure (Conceptual - requires optimization):

  • If starting from safrole, it is typically isomerized to isosafrole first using a strong base.

  • The isosafrole is then dissolved in a suitable solvent.

  • An aqueous solution of potassium permanganate is added slowly with cooling and vigorous stirring.

  • The reaction is monitored by TLC or GC.

  • Workup is similar to the oxidation of piperonal, involving removal of manganese dioxide and isolation of the acidic product.

Synthesis of this compound from Protocatechuic Acid

This method involves the formation of the methylenedioxy bridge.

Materials:

  • Protocatechuic acid

  • Methylene iodide or diiodomethane

  • A base (e.g., sodium hydroxide or potassium hydroxide)

  • A suitable solvent

General Procedure (Conceptual - requires optimization):

  • Dissolve protocatechuic acid in an aqueous solution of a strong base to form the diphenoxide.

  • React the diphenoxide with methylene iodide. This is a Williamson ether synthesis-type reaction to form the methylenedioxy bridge.

  • The reaction may require heating and an appropriate solvent system.

  • After the reaction is complete, the mixture is cooled and acidified to precipitate the this compound.

  • The product is then collected by filtration, washed, and dried.

Visualizations

experimental_workflow_piperonal_oxidation cluster_reaction_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup start Start mix Mix Piperonal and Water start->mix heat Heat to 70-80°C with Stirring mix->heat add_kmno4 Slowly Add KMnO4 Solution heat->add_kmno4 react Continue Heating and Stirring (1 hr) add_kmno4->react alkalize Add KOH Solution react->alkalize filter_mno2 Hot Filtration of MnO2 alkalize->filter_mno2 cool Cool Filtrate filter_mno2->cool acidify Acidify with HCl cool->acidify filter_product Filter this compound acidify->filter_product dry Dry Product filter_product->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound from piperonal.

troubleshooting_low_yield low_yield Low Yield of this compound check_oxidation Check for Incomplete Oxidation low_yield->check_oxidation check_workup Review Workup Procedure low_yield->check_workup check_side_reactions Investigate Side Reactions low_yield->check_side_reactions incomplete_oxidation Incomplete Oxidation Confirmed check_oxidation->incomplete_oxidation Yes workup_issue Product Loss During Workup check_workup->workup_issue Yes side_reaction_issue Side Reaction Confirmed check_side_reactions->side_reaction_issue Yes solution_oxidation Optimize Reaction Conditions: - Check Stoichiometry - Maintain Temperature (70-80°C) - Ensure Vigorous Stirring - Slow Reagent Addition incomplete_oxidation->solution_oxidation solution_workup Improve Workup Technique: - Ensure Complete Precipitation - Thoroughly Wash Precipitates - Careful Filtration workup_issue->solution_workup solution_side_reactions Minimize Side Reactions: - Control pH - Adhere to Optimal Temperature side_reaction_issue->solution_side_reactions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Piperonylic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for piperonylic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My this compound won't fully dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This typically indicates that either the solvent is not suitable, you are using an insufficient volume of solvent, or your starting material contains a significant amount of insoluble impurities.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ethanol (95%) and water are common solvents for this compound recrystallization. This compound is soluble in hot ethanol and only slightly soluble in hot water. Ensure you are using an appropriate solvent based on the scale of your experiment and the expected purity of your final product.

    • Increase Solvent Volume: Add the hot solvent in small increments to your crude this compound with stirring and heating. Continue adding solvent until the solid fully dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.

    • Check for Insoluble Impurities: If a portion of the solid material refuses to dissolve even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you will need to perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.

Q2: My this compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly, causing the this compound to separate at a temperature above its melting point in the solvent mixture.

  • Troubleshooting Steps:

    • Re-dissolve the Oil: Reheat the mixture until the oil fully redissolves into the solution.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the overall concentration of the solution.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. Once at room temperature, you can then move the flask to an ice bath to maximize crystal formation.

    • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization.

    • Seeding: If you have a pure crystal of this compound, adding a "seed crystal" to the cooled solution can initiate the crystallization process.

Q3: I have a low yield of purified this compound after recrystallization. What are the common causes?

A3: A low yield can be frustrating, but it is often preventable. The most common reasons for a low yield are using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your crude this compound.

    • Prevent Premature Crystallization: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely on the filter paper or in the funnel stem.

    • Maximize Crystal Precipitation: Allow the solution to cool slowly to room temperature and then in an ice bath for at least 30 minutes to ensure maximum precipitation of the this compound.

    • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate the solution by boiling off some of the solvent and cooling it again to see if more crystals form.

Q4: My purified this compound has a yellowish tint. How can I remove colored impurities?

A4: A yellowish tint often indicates the presence of colored organic impurities. These can sometimes be removed by treating the recrystallization solution with activated charcoal.

  • Procedure:

    • Dissolve the impure this compound in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly and then add a small amount (typically 1-2% by weight of your crude material) of activated charcoal.

    • Reheat the solution to boiling for a few minutes, swirling gently.

    • Perform a hot filtration to remove the activated charcoal, which will have adsorbed the colored impurities.

    • Allow the clear filtrate to cool slowly to induce crystallization.

Q5: My this compound is smearing on the TLC plate during column chromatography. How can I improve the separation?

A5: Tailing or smearing of acidic compounds like this compound on a silica gel TLC plate or column is a common issue. This is due to the interaction of the acidic proton with the slightly acidic silica gel.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This will suppress the ionization of the carboxylic acid group of this compound, leading to a more defined spot on the TLC plate and better peak shape during column chromatography.

    • Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for separation from your specific impurities. A common starting point for carboxylic acids is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

Quantitative Data

Understanding the solubility of this compound in different solvents is crucial for developing an effective purification strategy.

SolventTemperature (°C)Solubility ( g/100 mL)Citation
Water25~0.142[]
EthanolColdSlightly Soluble[2][3]
EthanolHotSoluble[4]
Diethyl Ether-Soluble[4]
Benzene-Soluble
ChloroformColdSlightly Soluble
DMSO-10.0

Note: "Soluble" and "Slightly Soluble" are qualitative descriptions from the literature. For recrystallization, the key is the difference in solubility at high and low temperatures.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is suitable for purifying crude this compound that contains soluble impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat 95% ethanol on a hot plate (use a water bath for safety). Add the minimum amount of hot ethanol to the Erlenmeyer flask while swirling to dissolve the this compound completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol is useful for separating this compound from impurities with different polarities.

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Load the Sample: Carefully add the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexanes:ethyl acetate 9:1 with 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Collect and Analyze Fractions: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_pa Crude this compound add_solvent Add Minimum Hot Solvent crude_pa->add_solvent dissolved_pa Dissolved this compound add_solvent->dissolved_pa hot_filtration Hot Filtration (optional) dissolved_pa->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_pa->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_pa Pure this compound drying->pure_pa

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_pa Pure this compound evaporate_solvent->pure_pa

Caption: General workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Piperonylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for piperonylic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Synthesis of this compound by Oxidation of Piperonal

Question 1: What are the common impurities when synthesizing this compound from piperonal using potassium permanganate?

Answer: The most common impurities in this synthesis route include:

  • Unreacted Piperonal: Incomplete oxidation can lead to the presence of the starting material in your final product.

  • Over-oxidation Products: While this compound is the desired product, harsh reaction conditions can lead to further oxidation and potentially ring-opening byproducts, although these are generally in trace amounts under controlled conditions.

  • Manganese Dioxide (MnO₂): This is a byproduct of the potassium permanganate oxidant and must be thoroughly removed during the workup.

Troubleshooting:

  • Issue: Presence of unreacted piperonal in the final product.

    • Cause: Insufficient amount of potassium permanganate, reaction time is too short, or the reaction temperature is too low.

    • Solution: Ensure the correct stoichiometry of potassium permanganate is used. Increase the reaction time or temperature within the recommended range to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Issue: Low yield of this compound.

    • Cause: Over-oxidation of the product, suboptimal reaction temperature, or inefficient extraction.

    • Solution: Carefully control the addition rate and temperature of the potassium permanganate solution. Avoid excessively high temperatures. Optimize the extraction process by ensuring the correct pH adjustment to precipitate the this compound and using an appropriate solvent.

Synthesis of this compound from Piperic Acid

Question 2: My this compound synthesized from piperic acid is impure. What are the likely byproducts?

Answer: Oxidative cleavage of piperic acid can sometimes be non-selective, leading to a mixture of products. Common impurities include:

  • Piperonal: Incomplete oxidation of the intermediate aldehyde can result in piperonal as a significant impurity.[1][2]

  • Piperonyl Acetone: This can be formed as a byproduct in varying quantities depending on the reaction conditions.[2]

  • Unreacted Piperic Acid: If the oxidation is not complete, the starting material will contaminate the final product.

Troubleshooting:

  • Issue: Significant amount of piperonal impurity.

    • Cause: Insufficient oxidant or non-optimal reaction conditions that favor the formation of the aldehyde.

    • Solution: Adjust the molar ratio of the oxidizing agent (e.g., potassium permanganate) to piperic acid.[1] Control the reaction temperature and time to favor the formation of the carboxylic acid.

  • Issue: Presence of multiple unidentified byproducts.

    • Cause: Non-selective oxidation due to harsh reaction conditions.

    • Solution: Employ milder oxidizing agents or use a two-step process where piperic acid is first converted to piperonal, which is then oxidized to this compound.

Synthesis of this compound from Safrole/Isosafrole

Question 3: What impurities should I be aware of when preparing this compound from safrole or isosafrole?

Answer: The oxidation of safrole or isosafrole can lead to several byproducts, depending on the oxidant and reaction conditions used. Key impurities can include:

  • Piperonal: This is a common byproduct, and in some cases, the main product if the reaction conditions are not optimized for the synthesis of this compound.

  • Polymeric materials: Safrole and isosafrole can polymerize under certain acidic or oxidative conditions.

  • Ring-opened products: Strong oxidation can lead to the cleavage of the aromatic ring, resulting in various degradation products.

Troubleshooting:

  • Issue: The main product is piperonal instead of this compound.

    • Cause: The chosen oxidation conditions favor the formation of the aldehyde.

    • Solution: Increase the strength of the oxidizing agent or prolong the reaction time to facilitate the oxidation of the intermediate aldehyde to the carboxylic acid.

  • Issue: Formation of a tarry, insoluble material.

    • Cause: Polymerization of the starting material.

    • Solution: Avoid harsh acidic conditions and control the reaction temperature. The use of a phase-transfer catalyst can sometimes improve selectivity and reduce polymerization.

Synthesis of this compound from 4-Bromo-1,2-(methylenedioxy)benzene

Question 4: What are the potential impurities in the synthesis of this compound starting from 4-bromo-1,2-(methylenedioxy)benzene and carbon dioxide?

Answer: This synthetic route involves a carboxylation reaction, and potential impurities can arise from incomplete reaction or side reactions:

  • Unreacted 4-Bromo-1,2-(methylenedioxy)benzene: If the carboxylation reaction does not go to completion, the starting material will be present.

  • Homocoupling products: Side reactions can lead to the formation of biphenyl derivatives from the starting material.

  • Protodebromination product (1,2-methylenedioxybenzene): The bromo-substituent can be replaced by a hydrogen atom, leading to this impurity.

Troubleshooting:

  • Issue: Presence of unreacted starting material.

    • Cause: Inefficient catalyst, insufficient reaction time, or suboptimal reaction conditions (temperature, pressure of CO₂).

    • Solution: Ensure the catalyst is active and used in the correct amount. Optimize the reaction parameters, including temperature, pressure, and reaction time.

  • Issue: Difficulty in separating the product from byproducts.

    • Cause: Similar polarities of the product and byproducts.

    • Solution: Utilize column chromatography for purification. The choice of solvent system is critical for achieving good separation.

Data Presentation: Summary of Common Impurities

Synthesis RouteStarting MaterialCommon ImpuritiesSource of ImpurityRecommended Analytical Method
OxidationPiperonalUnreacted PiperonalIncomplete oxidationHPLC, GC-MS
Over-oxidation productsHarsh reaction conditionsLC-MS, GC-MS
Manganese Dioxide (MnO₂)Byproduct of KMnO₄Insoluble, removed by filtration
OxidationPiperic AcidPiperonalIncomplete oxidation of intermediateHPLC, GC-MS
Piperonyl AcetoneSide reactionGC-MS
Unreacted Piperic AcidIncomplete oxidationHPLC, LC-MS
OxidationSafrole/IsosafrolePiperonalIncomplete oxidationHPLC, GC-MS
Polymeric materialsSide reaction (polymerization)GPC, NMR
Carboxylation4-Bromo-1,2-(methylenedioxy)benzeneUnreacted Starting MaterialIncomplete reactionGC-MS, HPLC
Homocoupling byproductsSide reactionGC-MS, LC-MS
1,2-MethylenedioxybenzeneSide reaction (protodebromination)GC-MS

Experimental Protocols

Synthesis of this compound from Piperonal by Potassium Permanganate Oxidation

Materials:

  • Piperonal

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (for quenching, optional)

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve piperonal in a suitable solvent (e.g., water with a co-solvent if necessary) and heat the mixture to a specific temperature (e.g., 70-80°C).

  • Slowly add a solution of potassium permanganate in water to the heated piperonal solution over a period of time, maintaining the reaction temperature.

  • After the addition is complete, continue stirring for an additional period to ensure the reaction goes to completion. The disappearance of the purple color of permanganate indicates the end of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide formed.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

HPLC Method for Impurity Profiling of this compound

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Gradient Program (Example): Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Analysis of this compound

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program (Example): Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

Sample Preparation (Derivatization may be required):

  • For direct analysis, dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • For improved volatility and peak shape, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be necessary to convert the carboxylic acid to its trimethylsilyl ester.

Visualizations

Piperonylic_Acid_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Starting Material (e.g., Piperonal) Reaction Oxidation (e.g., KMnO4) Start->Reaction Reagents Workup Workup (Filtration, Acidification, Extraction) Reaction->Workup Reaction Mixture Impurity2 Over-oxidation/ Side Products Reaction->Impurity2 Crude_Product Crude this compound Workup->Crude_Product Impurity1 Unreacted Starting Material Workup->Impurity1 Impurity3 Inorganic Salts/ Byproducts Workup->Impurity3 Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Impurity Analysis (HPLC, GC-MS) Final_Product->Analysis

Caption: General workflow for this compound synthesis, highlighting key stages and points of impurity introduction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Identified (e.g., Low Yield, Impure Product) Analysis Analyze Product (TLC, HPLC, GC-MS) Problem->Analysis Identify_Impurity Identify Impurity/ Cause of Low Yield Analysis->Identify_Impurity Incomplete_Reaction Incomplete Reaction Identify_Impurity->Incomplete_Reaction Unreacted Starting Material Side_Reactions Side Reactions/ Byproducts Identify_Impurity->Side_Reactions Unexpected Peaks Workup_Issues Inefficient Workup/ Purification Identify_Impurity->Workup_Issues Broad Peaks/ Low Recovery Adjust_Params Adjust Reaction Parameters (Temp, Time, Stoichiometry) Incomplete_Reaction->Adjust_Params Side_Reactions->Adjust_Params Change_Reagents Change Reagents/ Catalyst Side_Reactions->Change_Reagents Optimize_Workup Optimize Workup/ Purification Method Workup_Issues->Optimize_Workup

Caption: A logical troubleshooting workflow for addressing common issues in this compound synthesis.

References

Technical Support Center: Improving Piperonylic Acid Yield in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of piperonylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the oxidation of piperonal to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing piperonal to this compound?

A1: The most frequently employed methods include oxidation with potassium permanganate (KMnO₄), Jones oxidation using chromic acid, and emerging enzymatic methods. Each method offers distinct advantages and challenges in terms of yield, reaction conditions, and environmental impact.

Q2: My this compound yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a suboptimal ratio of oxidant to substrate.

  • Over-oxidation: The desired carboxylic acid can sometimes be susceptible to further degradation under harsh oxidative conditions.

  • Side Reactions: The formation of undesired byproducts can consume the starting material and complicate purification.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps. Review your extraction and crystallization techniques.

Q3: I am observing a brown precipitate of manganese dioxide (MnO₂) in my potassium permanganate reaction. Is this normal?

A3: Yes, the formation of a brown MnO₂ precipitate is a characteristic feature of oxidations using potassium permanganate, as the Mn(VII) is reduced to Mn(IV). The efficient removal of this precipitate is a critical step in the purification of this compound.

Q4: Are there greener alternatives to traditional oxidation methods?

A4: Yes, enzymatic oxidations are gaining attention as a more sustainable approach. For instance, a piperonal-converting enzyme from Burkholderia sp. has been shown to oxidize piperonal to this compound with high specificity and under mild conditions.[1]

Troubleshooting Guides

Potassium Permanganate (KMnO₄) Oxidation

This is a widely used and high-yielding method for the oxidation of piperonal.[2][3]

Issue 1: Low Yield of this compound (<80%)

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Stirring Ensure vigorous mechanical stirring to maintain a fine emulsion of the molten piperonal in the aqueous permanganate solution.[2][3]Improved contact between reactants, leading to a higher reaction rate and yield.
Incorrect Order of Addition Always add the potassium permanganate solution to the piperonal suspension. Adding piperonal to the permanganate solution can lower the yield to as low as 50%.Maximized yield by maintaining an optimal concentration of the oxidant.
Suboptimal Temperature Maintain the reaction temperature between 70-80°C. Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions.Complete oxidation of piperonal without significant degradation of the product.
Incomplete Reaction After the addition of KMnO₄ is complete, continue heating and stirring for at least an hour to ensure the reaction goes to completion.Full conversion of the starting material to the desired product.

Issue 2: Product is Contaminated with Unreacted Piperonal

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Oxidant Ensure a slight molar excess of potassium permanganate is used.Complete consumption of the piperonal starting material.
Inadequate Reaction Time or Temperature Refer to the troubleshooting steps for low yield to ensure complete reaction.Full conversion of piperonal to this compound.
Inefficient Purification During workup, cool the filtrate and washings after removing MnO₂. Any unreacted piperonal will separate and can be removed by filtration before acidification.A purer final product with minimal contamination from the starting material.
Jones Oxidation

Jones oxidation provides a powerful method for oxidizing aldehydes to carboxylic acids. However, it requires careful handling due to the use of carcinogenic Cr(VI) compounds.

Issue 1: Low or No Yield of this compound

Possible Cause Troubleshooting Step Expected Outcome
Degraded Jones Reagent Prepare the Jones reagent fresh before use. The orange-red color is indicative of active Cr(VI).An active oxidizing agent capable of converting the aldehyde to a carboxylic acid.
Acid-Sensitive Substrate Degradation The strongly acidic nature of the Jones reagent can lead to decomposition of acid-sensitive molecules. Consider alternative, milder oxidizing agents if this is suspected.Preservation of the molecular structure and improved yield of the desired product.
Incomplete Reaction Ensure a sufficient amount of Jones reagent is added until a persistent orange color is observed in the reaction mixture.Full conversion of the piperonal.

Issue 2: Formation of a Green Precipitate and Difficult Purification

Possible Cause Troubleshooting Step Expected Outcome
Presence of Chromium Salts The green color indicates the formation of Cr(III) salts, which is expected. To remove these, after quenching the reaction with isopropanol, neutralize the mixture and filter to remove the chromium salts before extracting the product.A clean organic extract free of inorganic chromium salts.
Product Occlusion in Chromium Salts The chromium salts can be sticky and trap the product. Thoroughly wash the filtered chromium salts with a suitable organic solvent (e.g., acetone, ethyl acetate) to recover any occluded product.Increased isolated yield of this compound.
Enzymatic Oxidation

This method offers a highly selective and environmentally friendly route to this compound.

Issue 1: Low Enzyme Activity

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH or Temperature Ensure the reaction is performed at the optimal pH and temperature for the specific enzyme being used. For the piperonal-converting enzyme from Burkholderia sp., a pH of 7.5 and a temperature of 25°C have been reported.Maximized enzyme activity and product formation.
Enzyme Inhibition High concentrations of the substrate (piperonal) can inhibit the enzyme. Consider a fed-batch approach where the substrate is added gradually.Maintained enzyme activity throughout the reaction.
Cofactor Limitation Some enzymes require cofactors. Ensure that any necessary cofactors are present in the reaction mixture. The piperonal-converting enzyme from Burkholderia sp. is a molybdoenzyme.Full enzymatic activity.

Data Summary

Table 1: Comparison of Piperonal Oxidation Methods
Method Oxidizing Agent Typical Yield Key Advantages Key Disadvantages
Potassium Permanganate Oxidation KMnO₄90-96% (crude), 78-84% (recrystallized)High yield, readily available reagents.Formation of MnO₂ complicates purification, potential for over-oxidation if not controlled.
Jones Oxidation CrO₃ in H₂SO₄/acetoneGenerally high, but specific data for piperonal is limited.Rapid and powerful oxidation.Use of carcinogenic Cr(VI), strongly acidic conditions, hazardous waste.
Enzymatic Oxidation Piperonal-converting enzyme (Burkholderia sp.)High conversion, but isolated yield data is not extensively reported.High selectivity, mild reaction conditions, environmentally friendly.Enzyme availability and stability can be limitations.

Experimental Protocols

Detailed Methodology for Potassium Permanganate Oxidation of Piperonal

Adapted from Organic Syntheses, Coll. Vol. 2, p.538 (1943); Vol. 10, p.82 (1930).

  • Preparation: In a 5-L flask equipped with a mechanical stirrer, add 60 g (0.4 mole) of piperonal and 1.5 L of water.

  • Reaction Setup: Place the flask on a steam bath and heat the mixture to 70-80°C while stirring vigorously to create a fine emulsion.

  • Oxidant Addition: Prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 L of water. Slowly add this solution to the hot piperonal emulsion over a period of 40-45 minutes.

  • Reaction Completion: Continue stirring and heating for an additional hour after the permanganate addition is complete. The disappearance of the purple permanganate color indicates the completion of the oxidation.

  • Work-up:

    • Make the solution alkaline by adding a 10% potassium hydroxide solution.

    • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the filter cake with three 200-mL portions of hot water.

    • Combine the filtrate and washings and cool the solution. If any unreacted piperonal separates, filter it off.

    • Acidify the clear solution with hydrochloric acid until no more precipitate forms.

  • Purification:

    • Filter the precipitated this compound and wash it with cold water until the washings are free of chlorides.

    • Dry the product. The yield of crude this compound is typically 60-64 g (90-96%).

    • For further purification, the crude product can be recrystallized from 95% ethyl alcohol to yield 52-56 g (78-84%) of pure this compound.

General Protocol for Jones Oxidation of Aromatic Aldehydes

This is a general procedure that can be adapted for the oxidation of piperonal.

  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully dilute with water to a final volume of 100 mL. Caution: This reagent is highly corrosive and carcinogenic.

  • Reaction Setup: Dissolve the aromatic aldehyde (e.g., piperonal) in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: Slowly add the Jones reagent dropwise to the aldehyde solution. The reaction is exothermic, so maintain the temperature below 20°C. The color of the reaction mixture will change from orange-red to green. Continue adding the reagent until a faint orange color persists.

  • Quenching: Add a small amount of isopropanol to quench any excess oxidant, as indicated by the disappearance of the orange color.

  • Work-up:

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization.

Visualizations

experimental_workflow_kmno4 cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Piperonal + Water B Heat to 70-80°C with vigorous stirring A->B C Slowly add KMnO4 solution B->C D Stir for 1 hour post-addition C->D E Make alkaline (KOH) D->E F Hot filtration (remove MnO2) E->F G Cool and filter unreacted piperonal F->G H Acidify with HCl G->H I Filter this compound H->I J Wash with cold water I->J K Dry the product J->K L Optional: Recrystallize from ethanol K->L

Caption: Workflow for KMnO₄ Oxidation of Piperonal.

logical_relationship_troubleshooting A Low Yield B Incomplete Reaction A->B C Over-oxidation A->C D Side Reactions A->D E Purification Losses A->E F Suboptimal Temperature B->F G Insufficient Reaction Time B->G H Incorrect Reagent Ratio B->H I Harsh Conditions C->I J Impure Reagents D->J K Inefficient Extraction E->K L Poor Crystallization Technique E->L

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Stability of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of piperonylic acid in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a crystalline powder that is generally stable under normal temperatures and pressures.[1] However, it exhibits sensitivity to certain conditions. Freshly prepared this compound appears as colorless, needle-like crystals but can quickly turn yellow when exposed to light, indicating potential photodegradation.[2] Therefore, it is crucial to protect it from light during storage and handling. Additionally, this compound should be stored away from oxidizing agents to prevent chemical degradation.[2]

Q2: In which solvents is this compound soluble and what are the implications for stability?

A2: this compound shows good solubility in alcohol solvents such as anhydrous ethanol.[2] It is also soluble in benzene and ether.[3] Conversely, it is practically insoluble in water, and slightly soluble in DMSO and methanol. The choice of solvent can significantly impact the stability of this compound. In aqueous solutions, especially under basic conditions, carboxylic acids can be susceptible to hydroxide ion-catalyzed hydrolysis.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound, particularly in organic solvents, should be stored in tightly sealed containers in a cool, dry, and well-ventilated area. To minimize photodegradation, use amber vials or wrap the containers in aluminum foil. For long-term storage, refrigeration is recommended. It is advisable to prepare fresh solutions for critical experiments or to periodically check the purity of stored solutions using a suitable analytical method like HPLC.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Yellowing of solid this compound or its solution. Exposure to light.Store the compound and its solutions in light-resistant containers (e.g., amber vials) and minimize exposure to ambient light during experiments.
Unexpected peaks in HPLC analysis of a this compound sample. Degradation of the compound.This could be due to hydrolysis, oxidation, or photodegradation. Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Precipitation in an aqueous-based formulation. Poor solubility of this compound in water.This compound is only slightly soluble in water. Consider using a co-solvent system (e.g., with ethanol or PEG) or adjusting the pH to form a more soluble salt. However, be aware that pH changes can affect stability.
Loss of potency in a formulation containing this compound. Chemical instability under the formulation conditions.The excipients in the formulation might be incompatible with this compound. For instance, alkaline excipients could promote hydrolysis. Conduct compatibility studies with all formulation components.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are general conditions for stress testing this compound. The extent of degradation should ideally be in the range of 5-20%.

1. Acid Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified duration (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the sample by HPLC.

2. Base Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified duration.

  • Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the sample by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified duration, protected from light.

  • Analysis: Analyze the sample by HPLC.

4. Thermal Degradation:

  • Procedure: Place the solid this compound in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified duration. Also, subject a solution of this compound to the same conditions.

  • Analysis: Dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose a solution of this compound and the solid compound to a photostability chamber with a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the samples by HPLC at various time points.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for good peak shape and separation.

  • Detection: UV detection is suitable for this compound, which has a UV maximum absorption wavelength of 340 nm. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Predicted Stability of this compound in Common Solvents

SolventPredicted StabilityRationale and Considerations
Ethanol/Methanol GoodThis compound is readily soluble in alcohols. These are generally good solvents for short- to medium-term storage, provided the solutions are protected from light.
Acetonitrile GoodA common solvent for analytical chromatography that is generally inert.
Water (neutral pH) Poor to ModerateLow solubility is the primary issue. In solution, slow hydrolysis is possible over time.
Aqueous Acidic Solutions (e.g., pH < 4) ModerateCarboxylic acids are generally more stable in acidic conditions compared to basic conditions, as acid-catalyzed hydrolysis is often slower than base-catalyzed hydrolysis.
Aqueous Basic Solutions (e.g., pH > 8) PoorCarboxylic acid esters are known to be susceptible to base-catalyzed hydrolysis. While this compound is not an ester, the carboxylate form may be more reactive. The degradation of similar compounds is often hydroxide ion-catalyzed.
Dimethyl Sulfoxide (DMSO) ModerateThis compound is slightly soluble in DMSO. While a common solvent for stock solutions, long-term storage in DMSO is not always recommended due to potential degradation of some compounds. Solutions should be stored frozen.
Chloroform/Dichloromethane GoodThese non-polar aprotic solvents are unlikely to cause hydrolytic degradation. However, ensure they are free of acidic impurities.

Note: This table provides predicted stability based on general chemical principles and data for similar compounds. Experimental verification is crucial for specific applications.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solutions in Different Solvents acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Purity - Degradation Products - Kinetics hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

phenylpropanoid_pathway cluster_pathway Phenylpropanoid Pathway (Simplified) cinnamic trans-Cinnamic Acid enzyme trans-Cinnamate 4-Hydroxylase (C4H) cinnamic->enzyme Substrate coumaric 4-Coumaric Acid enzyme->coumaric Product inhibitor This compound inhibitor->enzyme Inhibits

Caption: Role of this compound as an inhibitor in the phenylpropanoid pathway.

References

Technical Support Center: Synthesis of Piperonylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of piperonylic acid and its derivatives.

Section 1: Synthesis of this compound from Piperonal

The oxidation of piperonal to this compound is a common synthetic route. However, several side reactions can occur, leading to reduced yield and purity. This section addresses common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when synthesizing this compound from piperonal using potassium permanganate?

A1: The most common impurity is unreacted piperonal. This can occur due to incomplete oxidation. Over-oxidation, while less common under controlled conditions, can potentially lead to the cleavage of the methylenedioxy ring, though specific byproducts of this are not well-documented under standard procedures. In some cases, especially when starting from precursors to piperonal like piperine, chlorinated impurities such as 6-chloropiperonal have been observed, which can be carried through the synthesis.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields in the permanganate oxidation of piperonal are often due to procedural issues. Adding the piperonal to the permanganate solution, rather than the other way around, can dramatically lower the yield to around 50%.[1] Another critical factor is maintaining the reaction temperature between 70-80°C to ensure complete oxidation of piperonal.[1] Insufficient stirring can also lead to an incomplete reaction as piperonal needs to be well emulsified in the aqueous solution.[1]

Troubleshooting Guide: Oxidation of Piperonal
Issue Potential Cause Recommended Solution
Low Yield of this compound Incorrect order of reagent addition.Always add the potassium permanganate solution to the emulsion of piperonal in water.[1]
Reaction temperature is too low.Maintain the reaction temperature between 70°C and 80°C throughout the addition of permanganate.[1]
Inefficient stirring.Ensure vigorous stirring to create a thorough emulsion of the molten piperonal in water.
Product Contaminated with Starting Material Incomplete oxidation.Increase the reaction time after the addition of permanganate is complete. Ensure the reaction temperature is maintained.
Insufficient amount of oxidant.Use a slight excess of potassium permanganate as specified in reliable protocols.
Presence of Unexpected Byproducts Over-oxidation or cleavage of the methylenedioxy ring.Avoid excessively high temperatures or prolonged reaction times. Consider alternative, milder oxidizing agents if this is a persistent issue.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

  • In a 5-liter flask equipped with a mechanical stirrer, combine 60 g (0.4 mole) of piperonal and 1.5 liters of water.

  • Heat the mixture to 70-80°C on a steam bath and begin vigorous stirring to form an emulsion.

  • Prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.

  • Slowly add the potassium permanganate solution to the piperonal emulsion over 40-45 minutes while maintaining the temperature and stirring.

  • Continue heating and stirring for an additional hour after the addition is complete.

  • Make the solution alkaline by adding a 10% potassium hydroxide solution.

  • Filter the hot solution to remove manganese dioxide and wash the filter cake with three 200-cc portions of hot water.

  • Cool the combined filtrate and washings. If any unreacted piperonal separates, it should be filtered off.

  • Acidify the solution with hydrochloric acid until no more precipitate forms.

  • Filter the resulting this compound, wash with cold water until free of chlorides, and dry.

Expected Yield: 90-96% of the theoretical amount.

Section 2: Synthesis of this compound Derivatives

This section covers common side reactions and troubleshooting for the preparation of this compound esters and amides.

Diagram: General Workflow for this compound Derivative Synthesis

G Piperonal Piperonal Oxidation Oxidation (e.g., KMnO4) Piperonal->Oxidation PiperonylicAcid This compound Oxidation->PiperonylicAcid Activation Activation (e.g., SOCl2) PiperonylicAcid->Activation Esterification Esterification (e.g., Alcohol, Acid Catalyst) PiperonylicAcid->Esterification AmideCoupling Amide Coupling (e.g., Amine, Coupling Agent) PiperonylicAcid->AmideCoupling Direct Coupling PiperonoylChloride Piperonoyl Chloride Activation->PiperonoylChloride PiperonoylChloride->AmideCoupling EsterDerivative Piperonyl Ester Esterification->EsterDerivative AmideDerivative Piperonyl Amide AmideCoupling->AmideDerivative

Caption: Synthetic routes to this compound derivatives.

Frequently Asked Questions (FAQs)

Q3: What are the primary challenges in the Fischer esterification of this compound?

A3: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the yield. To overcome this, it is essential to either use a large excess of the alcohol or to remove the water as it is formed, for instance, by using a Dean-Stark apparatus.

Q4: I am having trouble with the amide coupling of this compound. What are some common side reactions?

A4: Amide coupling reactions often require a coupling reagent to activate the carboxylic acid. A common side reaction involves the amine reacting with the coupling reagent itself, forming a guanidinium byproduct. To avoid this, the order of addition is crucial; the carboxylic acid should be activated first before the addition of the amine. If converting this compound to piperonoyl chloride first, care must be taken as acyl chlorides are moisture-sensitive and can hydrolyze back to the carboxylic acid.

Troubleshooting Guide: Synthesis of this compound Derivatives
Issue Potential Cause Recommended Solution
Low Yield in Esterification Reaction reaching equilibrium.Use a large excess of the alcohol or remove water as it forms using a Dean-Stark trap or molecular sieves.
Acid-sensitive starting materials.If the substrate has acid-sensitive functional groups, consider alternative methods like Steglich esterification (DCC, DMAP).
Low Yield in Amide Coupling Formation of guanidinium byproduct.Activate the this compound with the coupling reagent (e.g., HATU) before adding the amine.
Hydrolysis of piperonoyl chloride.Ensure all glassware is dry and use anhydrous solvents when working with piperonoyl chloride.
Low reactivity of the amine.For electron-deficient or sterically hindered amines, more forceful conditions or more potent coupling reagents may be necessary. Consider converting this compound to its acid chloride for higher reactivity.
Experimental Protocol: Synthesis of Piperonoyl Chloride

This protocol is for the activation of this compound to its acid chloride, a common precursor for amide synthesis.

  • Suspend 5.0 g of this compound in 6 ml of thionyl chloride in a round-bottom flask.

  • Reflux the suspension for 8 hours.

  • After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain crude piperonoyl chloride crystals.

Diagram: Troubleshooting Logic for Low Amide Yield

G Start Low Amide Yield CheckActivation Was the carboxylic acid pre-activated with the coupling reagent? Start->CheckActivation CheckMoisture Are reagents and solvents anhydrous? CheckActivation->CheckMoisture Yes SolutionActivation Pre-activate acid with coupling agent before adding the amine. CheckActivation->SolutionActivation No CheckAmine Is the amine electron-deficient or sterically hindered? CheckMoisture->CheckAmine Yes SolutionMoisture Use anhydrous solvents and dry glassware, especially with acid chlorides. CheckMoisture->SolutionMoisture No SolutionAmine Use a more reactive acid derivative (acid chloride) or a stronger coupling agent. CheckAmine->SolutionAmine Yes

Caption: Troubleshooting flowchart for amide coupling reactions.

References

Technical Support Center: Scaling Up Piperonylic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of piperonylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to larger-scale production.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Oxidation: Insufficient oxidant (e.g., potassium permanganate) or reaction time.- Ensure the molar ratio of oxidant to piperonal is appropriate. - Monitor the reaction for the disappearance of the starting material. - Increase reaction time or temperature, but monitor for side reactions.
Side Reactions: Over-oxidation or other competing reactions can reduce the yield of the desired product.- Maintain strict temperature control; excessive heat can promote side reactions. - Control the rate of addition of the oxidant to prevent localized high concentrations.
Product Loss During Workup: this compound may remain in the filtrate if not fully precipitated.- Ensure the solution is sufficiently acidified to precipitate the product completely. - Cool the solution adequately before filtration to minimize solubility. - Wash the isolated product with cold solvent to reduce dissolution.
Product Contamination/ Impurities Unreacted Piperonal: Incomplete reaction can leave residual starting material.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Unreacted piperonal can often be removed during the hot filtration of manganese dioxide[1].
Over-oxidation Products: Formation of other oxidized species.- Avoid excessive temperatures and prolonged reaction times. - The order of reagent addition is critical; adding piperonal to the permanganate solution can lower the yield significantly[1].
Inorganic Salts: Residual salts from the oxidant or neutralization steps.- Wash the final product thoroughly with deionized water until the washings are free of chlorides[1].
Poor Crystallization or Oiling Out Supersaturation Issues: The solution is too concentrated, leading to rapid, uncontrolled precipitation.- Add a small amount of additional hot solvent to redissolve the product and allow for slower cooling.
Presence of Impurities: Impurities can inhibit crystal lattice formation.- If the hot solution is colored, consider a charcoal treatment to remove colored impurities[2]. - Ensure all starting materials are of adequate purity.
Difficult Filtration of Manganese Dioxide Fine Particle Size: The manganese dioxide precipitate is too fine, clogging the filter medium.- Ensure the reaction mixture is hot during the filtration of manganese dioxide, as this can help with filterability[1]. - Consider using a filter aid such as celite if the problem persists at a larger scale.
Runaway Reaction/ Poor Temperature Control Exothermic Reaction: The oxidation of piperonal is exothermic, and heat removal may be inefficient at a larger scale.- Use a reactor with adequate cooling capacity (e.g., a jacketed reactor). - Control the addition rate of the oxidant to manage the rate of heat generation. - Monitor the internal temperature of the reactor closely in real-time.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control when scaling up the oxidation of piperonal to this compound?

The most critical parameters are temperature, stirring efficiency, and the rate of addition of the oxidizing agent. The oxidation is exothermic, and poor temperature control can lead to side reactions and reduced yield. Efficient stirring is crucial to ensure good mixing of the reactants, especially since piperonal is a molten solid under typical reaction conditions. A controlled addition of the oxidant prevents localized "hot spots" and over-oxidation.

2. My this compound yield is significantly lower on a larger scale compared to my lab-scale experiments. What could be the reason?

A drop in yield during scale-up is a common challenge. Potential reasons include:

  • Inefficient Heat Transfer: Larger reactors have a smaller surface area-to-volume ratio, making heat dissipation more challenging. This can lead to higher internal temperatures and more side reactions.

  • Poor Mixing: What appears as efficient stirring in a small flask may not be sufficient in a large reactor, leading to incomplete reactions.

  • Longer Addition Times: The extended time required to add reagents at a larger scale can alter the reaction kinetics compared to the rapid addition in the lab.

3. What are the main safety concerns when producing this compound at an industrial scale?

Key safety concerns include:

  • Handling of Strong Oxidizers: Potassium permanganate is a strong oxidizing agent and requires careful handling to avoid contact with combustible materials.

  • Exothermic Reaction: The potential for a runaway reaction exists if the heat generated from the oxidation is not effectively removed.

  • Dust Exposure: this compound is a powder and can be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE) is necessary.

  • Waste Disposal: The reaction generates manganese dioxide as a byproduct, which needs to be disposed of in accordance with local regulations.

4. How can I improve the purity of my this compound at a larger scale?

Recrystallization is an effective method for purifying this compound. For industrial-scale production, consider the following:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a commonly used solvent.

  • Controlled Cooling: Slow and controlled cooling promotes the formation of larger, purer crystals.

  • Washing: Thoroughly wash the filtered crystals with a cold, pure solvent to remove any remaining impurities.

5. Are there alternative synthesis routes to this compound besides the oxidation of piperonal?

Yes, other methods for synthesizing this compound have been reported, including the oxidation of piperic acid, safrole, and isosafrole with potassium permanganate. Another route involves the reaction of methylene iodide with protocatechuic acid in the presence of an alkali. The choice of synthesis route in an industrial setting often depends on factors like raw material cost, availability, and overall process efficiency.

Experimental Protocols

Lab-Scale Synthesis of this compound from Piperonal

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Piperonal: 60 g (0.4 mole)

  • Potassium permanganate: 90 g (0.56 mole)

  • 10% Potassium hydroxide solution

  • Hydrochloric acid

  • Water

Equipment:

  • 5-L flask

  • Efficient mechanical stirrer

  • Steam bath

  • Addition funnel

  • Filtration apparatus

Procedure:

  • Place 60 g of piperonal and 1.5 L of water into a 5-L flask equipped with a mechanical stirrer.

  • Heat the mixture to 70-80°C on a steam bath and begin stirring to create a thorough emulsion of the molten piperonal.

  • Prepare a solution of 90 g of potassium permanganate in 1.8 L of water.

  • Slowly add the potassium permanganate solution to the piperonal emulsion over 40-45 minutes while maintaining the temperature between 70-80°C.

  • Continue stirring and heating for an additional hour after the addition is complete to ensure the permanganate is fully reduced.

  • Make the solution alkaline by adding a 10% potassium hydroxide solution.

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the manganese dioxide cake with three 200-cc portions of hot water.

  • Combine the filtrate and washings and cool the solution. If any unreacted piperonal separates, it should be removed by filtration.

  • Acidify the clear filtrate with hydrochloric acid until no more precipitate forms.

  • Filter the resulting this compound, wash it with cold water until it is free of chlorides, and then dry.

Expected Yield: 60–64 g (90–96% of the theoretical amount) of a colorless product with a melting point of 224–225°C. For higher purity, the crude product can be recrystallized from ten times its weight of 95% ethyl alcohol, yielding 52–56 g (78–84% of the theoretical amount) of needles with a melting point of 227–228°C.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Potential Scale-Up Parameters for this compound Synthesis

ParameterLab-Scale (from Organic Syntheses)Potential Scale-Up Considerations
Piperonal Input 60 gkg to multi-ton scale
Reaction Volume ~3.3 LHundreds to thousands of liters
Heat Source Steam bathJacketed reactor with steam/cooling fluid
Stirring Mechanical stirrerLarge-scale agitator (e.g., turbine, anchor)
Oxidant Addition Time 40-45 minutesPotentially longer, dependent on heat removal capacity
Temperature Control Manual monitoringAutomated process control with probes
Filtration Buchner funnelFilter press or centrifugal filter
Drying Air drying or ovenIndustrial dryers (e.g., tray dryer, vacuum dryer)
Theoretical Yield 90-96% (crude)May be lower due to scale-up inefficiencies

Visualizations

G Chemical Reaction Pathway for this compound Synthesis Piperonal Piperonal PiperonylicAcid This compound Piperonal->PiperonylicAcid Oxidation MnO2 Manganese Dioxide (MnO2) Piperonal->MnO2 Byproduct Formation KMnO4 Potassium Permanganate (KMnO4) in Water KMnO4->PiperonylicAcid KMnO4->MnO2

Caption: Oxidation of piperonal to this compound.

G Experimental Workflow for this compound Production cluster_reaction Reaction Stage cluster_workup Workup and Purification A 1. Charge Piperonal and Water to Reactor B 2. Heat and Stir to Emulsify A->B C 3. Controlled Addition of KMnO4 Solution B->C D 4. Continue Reaction C->D E 5. Hot Filtration of MnO2 D->E Reaction Complete F 6. Cool Filtrate E->F G 7. Acidification to Precipitate Product F->G H 8. Filter this compound G->H I 9. Wash with Cold Water H->I J 10. Dry Final Product I->J

Caption: Workflow for this compound synthesis.

References

Technical Support Center: Piperonylic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of piperonylic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Ideally, maintain the temperature between 15-25°C. Exposure to light can cause the off-white or beige crystals to turn yellow, indicating potential degradation.[2]

Q2: How should I store solutions of this compound?

Solutions of this compound are less stable than the solid form and are not recommended for long-term storage.[3] If you must store solutions, it is recommended to store them at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[4] Prepare solutions fresh whenever possible to ensure the highest quality for your experiments. Always use appropriate solvents like DMSO, in which this compound is highly soluble.[4]

Q3: What are the known degradation pathways for this compound?

This compound can degrade through several pathways, including:

  • Photodegradation: Exposure to UV and visible light can cause degradation. It is crucial to protect both solid and solution forms from light.

  • Oxidation: this compound is incompatible with strong oxidizing agents. Degradation can occur in the presence of oxidizing agents like hydrogen peroxide.

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions can lead to hydrolysis of the methylenedioxy bridge.

  • Microbial Degradation: Certain microorganisms can metabolize this compound, typically through the cleavage of the methylenedioxy ring to form vanillate, which is then converted to protocatechuate.

Q4: What are the common degradation products of this compound?

The primary degradation products depend on the degradation pathway. Under oxidative and certain microbial conditions, the methylenedioxy bridge can be cleaved, leading to the formation of protocatechuic acid. Upon complete combustion, decomposition products include carbon monoxide and carbon dioxide.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Discoloration of Solid this compound (Yellowing) Exposure to light.1. Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Store the container in a dark place, such as a cabinet or drawer. 3. Before use, assess the purity of the discolored material using a suitable analytical method like HPLC.
Precipitation in this compound Solution Upon Storage Poor solubility at low temperatures or solvent evaporation.1. Ensure the chosen solvent and concentration are appropriate for the storage temperature. 2. If using a solvent like DMSO, warm the solution to 37°C and use an ultrasonic bath to redissolve the compound before use. 3. Ensure the storage container is tightly sealed to prevent solvent evaporation.
Inconsistent Experimental Results Degradation of this compound stock solution.1. Prepare fresh solutions of this compound for each experiment. 2. If using a stored solution, verify its concentration and purity via HPLC before use. 3. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Unexpected Peaks in HPLC Analysis Presence of degradation products.1. Review the storage and handling procedures of the this compound standard and samples. 2. Perform a forced degradation study to identify potential degradation products and their retention times. 3. Ensure the HPLC method is stability-indicating and can separate the main compound from all potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Acidic Degradation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M hydrochloric acid.
  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.

2. Basic Degradation:

  • Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.
  • Incubate the solution at 60°C for a specified period.
  • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for a specified period, protected from light.

4. Photolytic Degradation:

  • Expose solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze both the exposed and control samples.

5. Thermal Degradation:

  • Heat solid this compound at a high temperature (e.g., 105°C) for a specified period.
  • Dissolve the heated solid in a suitable solvent for analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at the maximum absorbance wavelength of this compound (approximately 292 nm).
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration Container
SolidCool, dry, dark place15-25°CLong-termTightly sealed, light-resistant
SolutionFrozen-20°CUp to 1 monthTightly sealed, light-resistant
SolutionDeep-frozen-80°CUp to 6 monthsTightly sealed, light-resistant

Table 2: Example Data from a Forced Degradation Study of this compound (Hypothetical)

Stress Condition Duration (hours) This compound (% Remaining) Major Degradation Product (% Peak Area)
0.1 M HCl, 60°C2492.55.2 (Product A)
0.1 M NaOH, 60°C885.112.3 (Product B)
3% H₂O₂, RT2489.88.1 (Protocatechuic Acid)
Photolytic (ICH Q1B)-95.33.5 (Product C)
Thermal (105°C)4898.71.1 (Product D)

Note: This data is for illustrative purposes only. Actual degradation rates will vary based on specific experimental conditions.

Visualizations

degradation_pathway piperonylic_acid This compound oxidative_stress Oxidative Stress (e.g., H₂O₂) piperonylic_acid->oxidative_stress microbial_degradation Microbial Degradation piperonylic_acid->microbial_degradation photodegradation Photodegradation (UV/Vis Light) piperonylic_acid->photodegradation hydrolysis Acidic/Basic Hydrolysis piperonylic_acid->hydrolysis protocatechuic_acid Protocatechuic Acid oxidative_stress->protocatechuic_acid microbial_degradation->protocatechuic_acid other_products Other Degradation Products photodegradation->other_products hydrolysis->other_products

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis cluster_troubleshooting Troubleshooting storage_solid Solid this compound (Cool, Dry, Dark) prep_solution Prepare Fresh Solution storage_solid->prep_solution storage_solution This compound Solution (-20°C or -80°C, Dark) storage_solution->prep_solution run_experiment Execute Experiment prep_solution->run_experiment hplc_analysis Stability-Indicating HPLC Analysis run_experiment->hplc_analysis data_review Review Data for Degradation Products hplc_analysis->data_review unexpected_peaks Unexpected Peaks? data_review->unexpected_peaks unexpected_peaks->run_experiment No forced_degradation Perform Forced Degradation Study unexpected_peaks->forced_degradation Yes optimize_method Optimize HPLC Method forced_degradation->optimize_method

Caption: Recommended workflow for handling and analyzing this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Piperonylic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of piperonylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the esterification of this compound?

The esterification of this compound is typically carried out via a Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between this compound and an alcohol (e.g., methanol or ethanol) to form the corresponding ester and water.[1][2]

Q2: Which acid catalysts are most effective for this reaction?

Commonly used strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts.[1] Hydrochloric acid (HCl) can also be used. For substrates sensitive to strong acids, milder alternatives like Lewis acids or solid acid catalysts can be considered. A comparative study on the esterification of cinnamic acid, a structurally similar compound, showed that sulfuric acid gave a significantly higher conversion than hydrochloric acid under similar conditions.[3]

Q3: What are the typical reaction conditions?

  • Temperature: The reaction is typically conducted at reflux temperature of the alcohol used to increase the reaction rate.[1]

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the scale, temperature, and catalyst loading. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Molar Ratio of Reactants: To drive the equilibrium towards the product, a large excess of the alcohol is often used, which can also serve as the solvent.

Q4: How can I improve the yield of my esterification reaction?

To shift the equilibrium towards the formation of the ester, several strategies can be employed:

  • Use of Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, pushing the reaction forward.

  • Removal of Water: Water is a byproduct, and its removal will drive the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like anhydrous sodium sulfate.

Q5: What are potential side reactions?

The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. At high temperatures with a strong acid catalyst, there is a potential for side reactions involving the methylenedioxy group, although this is generally stable under standard esterification conditions. For cinnamic acid, which has a double bond, oxidation by sulfuric acid was suggested as a cause for color formation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Water present in reactants or solvent.1. Use a fresh batch of a strong acid catalyst (e.g., concentrated H₂SO₄). Ensure adequate catalyst loading (typically 1-5 mol%). 2. Increase the reaction temperature to the reflux temperature of the alcohol. 3. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. 4. Use anhydrous alcohol and dry glassware.
Reaction Stalls / Incomplete Conversion 1. Equilibrium has been reached. 2. Catalyst has degraded.1. Use a larger excess of the alcohol. If feasible, remove water using a Dean-Stark trap or by adding molecular sieves. 2. Add a fresh portion of the catalyst.
Formation of Impurities / Darkening of Reaction Mixture 1. Side reactions due to high temperature or prolonged reaction time. 2. Oxidation of starting material or product.1. Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating. 2. Consider using a milder catalyst or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation / Emulsion during Workup 1. Incomplete neutralization of the acid catalyst. 2. Presence of unreacted this compound.1. Ensure complete neutralization by washing with a saturated sodium bicarbonate solution until effervescence ceases. 2. Perform multiple extractions with an appropriate organic solvent. A brine wash can help to break emulsions.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Re-run the reaction under more forcing conditions (higher temperature, longer time, more catalyst) or use a method to drive the equilibrium. 2. Purify the crude product by column chromatography on silica gel. A typical eluent system would be a mixture of hexane and ethyl acetate.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how different parameters can influence the yield of ethyl piperonylate. Disclaimer: The following data is illustrative and based on general principles of Fischer esterification. Actual results may vary and should be determined experimentally.

Table 1: Effect of Catalyst on Ethyl Piperonylate Yield

Catalyst (2 mol%) Temperature (°C) Time (h) Molar Ratio (Acid:Alcohol) Yield (%)
H₂SO₄78 (Reflux)61:1085
p-TsOH78 (Reflux)61:1082
HCl (in Dioxane)78 (Reflux)61:1075
Amberlyst-1578 (Reflux)121:1078

Table 2: Effect of Reaction Time and Temperature on Ethyl Piperonylate Yield (H₂SO₄ catalyst, 1:10 Acid:Alcohol)

Time (h) Temperature 60°C (%) Temperature 78°C (Reflux) (%)
24565
46580
67585
87886
127886

Table 3: Effect of Molar Ratio of this compound to Ethanol on Yield (H₂SO₄ catalyst, 78°C, 6h)

Molar Ratio (Acid:Alcohol) Yield (%)
1:570
1:1085
1:1588
1:2089

Experimental Protocols

Protocol 1: Synthesis of Ethyl Piperonylate using Sulfuric Acid
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 30.1 mmol).

  • Reagent Addition: Add 50 mL of absolute ethanol (a large excess). While stirring, carefully add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, ~18.6 mol% of the acid) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle. Maintain reflux for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The starting material (this compound) should have a lower Rf value than the product (ethyl piperonylate).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution!), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl piperonylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Characterization of Ethyl Piperonylate
  • Appearance: White to off-white solid or colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.59 (dd, J=8.1, 1.7 Hz, 1H), 7.42 (d, J=1.6 Hz, 1H), 6.86 (d, J=8.1 Hz, 1H), 6.03 (s, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 166.1, 151.7, 147.8, 125.0, 124.4, 109.8, 108.0, 101.8, 60.8, 14.4.

  • FTIR (KBr, cm⁻¹): The spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch of the ester at approximately 1715-1730 cm⁻¹ and C-O stretches around 1100-1300 cm⁻¹.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Monitor by TLC C->D D->C Continue Reflux E Cool and Remove Excess Alcohol D->E Reaction Complete F Extraction with Organic Solvent E->F G Wash with NaHCO₃ (aq) and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography (if needed) H->I

Caption: General workflow for the Fischer esterification of this compound.

Troubleshooting_Logic Start Low Yield? Check_Catalyst Is Catalyst Active and Sufficient? Start->Check_Catalyst Yes Increase_Catalyst Increase Catalyst Load / Use Fresh Catalyst Check_Catalyst->Increase_Catalyst No Check_Temp Is Temperature at Reflux? Check_Catalyst->Check_Temp Yes End Yield Improved Increase_Catalyst->End Increase_Temp Increase to Reflux Temp. Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->End Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Equilibrium Is Equilibrium Limiting? Check_Time->Check_Equilibrium Yes Increase_Time->End Drive_Equilibrium Use Larger Excess of Alcohol / Remove Water Check_Equilibrium->Drive_Equilibrium Yes Check_Equilibrium->End No Drive_Equilibrium->End

Caption: Troubleshooting logic for addressing low yield in this compound esterification.

References

Technical Support Center: Overcoming Poor Reactivity of Piperonylic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of piperonylic acid in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in standard palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira?

This compound's poor reactivity stems from its electron-rich nature. The methylenedioxy group and the hydroxyl group of the carboxylic acid are electron-donating, which deactivates the molecule towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions. Furthermore, the carboxylate group is a poor leaving group, and under certain conditions, decarboxylation can occur as a competing side reaction, leading to reduced yields of the desired coupled product.

Q2: What is the most common strategy to improve the reactivity of this compound in coupling reactions?

The most effective strategy is to convert the carboxylic acid functional group into a more reactive derivative. This "activation" step transforms the hydroxyl of the carboxylic acid into a better leaving group. Common activated derivatives include:

  • Acyl Chlorides: Highly reactive, readily undergoing oxidative addition.

  • Amides: Can be activated under specific conditions for cross-coupling.

  • Esters: Certain esters, particularly those with electron-withdrawing groups, can be effective coupling partners.

Q3: What are the key considerations for choosing a catalyst and ligand system for coupling reactions with this compound derivatives?

For coupling reactions involving less reactive substrates like derivatives of this compound, the choice of catalyst and ligand is critical. Generally, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred. These ligands enhance the electron density on the palladium catalyst, which facilitates the oxidative addition step. They also promote reductive elimination to release the final product and regenerate the active catalyst.

Q4: How can I prevent or minimize decarboxylation as a side reaction?

Decarboxylation is often promoted by high temperatures. Therefore, optimizing the reaction to proceed at lower temperatures can mitigate this side reaction. The choice of base and solvent also plays a crucial role. Using milder bases and ensuring the reaction conditions are not overly harsh can help preserve the carboxylate functionality if direct coupling is attempted. However, the most reliable method to avoid decarboxylation during the coupling of the aromatic ring is to first activate the carboxylic acid to a more stable and reactive derivative.

Troubleshooting Guides

Suzuki Coupling

Issue: Low to no yield when coupling a this compound derivative (e.g., piperonyl chloride) with a boronic acid.

Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition Use a more reactive palladium precatalyst such as Pd₂(dba)₃ or a palladacycle. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ to enhance catalyst activity.[1]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Degas all solvents and reagents thoroughly before use.
Inappropriate Base or Solvent Screen different bases. For less reactive substrates, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective. Aprotic polar solvents such as dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base.
Homocoupling of Boronic Acid This side reaction can be minimized by using a slight excess of the this compound derivative, lowering the reaction temperature, and ensuring the rigorous exclusion of oxygen.
Protodeboronation of the Boronic Acid This is the cleavage of the C-B bond by a proton source. Ensure the base is sufficiently strong and the reaction medium is not acidic. Using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of protodeboronation.
Heck Coupling

Issue: Poor conversion or multiple products in the Heck reaction of a this compound derivative (e.g., piperonyl acrylate) with an aryl halide.

Possible Cause Troubleshooting Steps
Low Reactivity of the Olefin As piperonyl acrylate is an electron-rich olefin, the reaction may be sluggish. Increase the reaction temperature, but monitor for potential decomposition. Use a more active catalyst system, such as a palladacycle with an NHC ligand.
Formation of Isomerized Olefin The rate of reductive elimination of the palladium hydride intermediate may be slow. Use a stronger base to facilitate the regeneration of the Pd(0) catalyst. Ensure the base is soluble in the reaction medium.
Reductive Heck Product Formation The alkylpalladium intermediate is being intercepted by a hydride source. Change the solvent or base, as this side reaction is highly condition-dependent. Ensure all reagents are pure and free from potential hydride donors.
Catalyst Decomposition The formation of palladium black indicates catalyst instability. Switch to a more robust ligand system, such as a pincer ligand or an NHC. Lowering the reaction temperature may also help.
Sonogashira Coupling

Issue: Failure to form the desired C-C triple bond between a this compound derivative and a terminal alkyne.

Possible Cause Troubleshooting Steps
Inactive Catalyst System Ensure the presence of a copper(I) co-catalyst (e.g., CuI), which is crucial for the formation of the copper acetylide intermediate.[2] For copper-free Sonogashira reactions, specialized ligands and conditions are necessary.[3][4][5]
Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen. Rigorously degas all solvents and maintain an inert atmosphere. The use of an amine base like triethylamine or diisopropylamine is standard.
Inappropriate Base The base plays a dual role in deprotonating the alkyne and regenerating the catalyst. An amine base is typically required. Ensure the base is in sufficient excess.
Poor Solubility of Reagents The choice of solvent is important for ensuring all components are in solution. DMF, THF, and toluene are common solvents for Sonogashira couplings.

Experimental Protocols

Activation of this compound: Synthesis of Piperonyl Chloride

This protocol describes the conversion of this compound to the more reactive piperonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (2.0-5.0 eq) to the flask. The reaction can also be performed in a high-boiling inert solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 80°C for neat thionyl chloride) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the solid this compound.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.

  • The resulting crude piperonyl chloride can be used directly in the subsequent coupling reaction or purified by distillation or recrystallization.

Representative Coupling Reaction Protocols

The following are generalized protocols for Suzuki, Heck, and Sonogashira reactions using activated this compound derivatives. Note: These are starting points and may require optimization for specific substrates.

Materials:

  • Piperonyl chloride (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add piperonyl chloride, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add degassed anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • Piperonyl acrylate (1.5 eq)

  • Aryl bromide (1.0 eq)

  • Pd(OAc)₂ (2-5 mol%)

  • P(o-tolyl)₃ (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF or NMP

  • Sealed reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a sealed reaction vial, add aryl bromide, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF or NMP, followed by triethylamine and piperonyl acrylate.

  • Seal the vial and heat the reaction mixture to 100-120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • Piperonyl halide (e.g., chloride or bromide) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • CuI (2-5 mol%)

  • Triethylamine (Et₃N) (as solvent and base) or another amine like diisopropylamine in a solvent like THF.

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add piperonyl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed triethylamine (or other solvent and amine base).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 50°C for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling of Aryl Halides with Boronic Acids (General Guidance Applicable to Piperonyl Derivatives)

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-10060-90
Pd(OAc)₂ / SPhosK₃PO₄Dioxane80-11075-95
PdCl₂(dppf)K₂CO₃DME8070-95

Table 2: General Conditions for Heck Coupling of Aryl Halides with Alkenes (Adaptable for Piperonyl Acrylate)

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂Et₃NDMF100-14050-85
PdCl₂ / PPh₃NaOAcDMA12060-90General Knowledge
Palladacycle / NHCK₂CO₃Dioxane100-12070-98

Table 3: Common Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes (Applicable to Piperonyl Halides)

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF or DMFRT - 6070-95
Pd(PPh₃)₄ / CuIi-Pr₂NHTolueneRT - 8065-90General Knowledge
Pd(OAc)₂ / PPh₃ (Cu-free)Cs₂CO₃DMF10050-80

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Activation Step cluster_derivatives Reactive Intermediates cluster_coupling Cross-Coupling Reaction cluster_product Final Product piperonylic_acid This compound activation Convert to Reactive Derivative piperonylic_acid->activation acyl_chloride Piperonyl Chloride activation->acyl_chloride amide Piperonyl Amide activation->amide ester Piperonyl Ester activation->ester coupling_reaction Suzuki, Heck, or Sonogashira Coupling acyl_chloride->coupling_reaction amide->coupling_reaction ester->coupling_reaction final_product Desired Coupled Product coupling_reaction->final_product

Caption: Workflow for overcoming the poor reactivity of this compound.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ pd_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r2 Base reductive_elimination Reductive Elimination pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki coupling reaction.

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L₂-X oxidative_addition->pd_intermediate olefin_coordination Olefin Coordination & Insertion pd_intermediate->olefin_coordination H₂C=CH₂ pd_alkyl R-CH₂-CH₂-Pd(II)L₂-X olefin_coordination->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product R-CH=CH₂ beta_hydride_elimination->product pd_hydride H-Pd(II)L₂-X beta_hydride_elimination->pd_hydride base_regeneration Base-mediated Regeneration pd_hydride->base_regeneration Base base_regeneration->pd0

Caption: Catalytic cycle of the Heck coupling reaction.

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl cu_halide CuX transmetalation->cu_halide reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product R¹-C≡CR² reductive_elimination->product alkyne_coordination Alkyne Coordination & Deprotonation cu_halide->alkyne_coordination H-C≡CR² Base cu_acetylide Cu-C≡CR² alkyne_coordination->cu_acetylide cu_acetylide->transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Technical Support Center: Analytical Method Validation for Piperonylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for piperonylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantitative analysis of this compound and its derivatives?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][2][3][4][5] HPLC is often preferred for its versatility and suitability for non-volatile and thermally labile compounds. GC-MS is highly effective for volatile derivatives or when derivatization is employed to increase volatility and sensitivity.

Q2: What are the critical parameters to evaluate during analytical method validation for these compounds according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

A3: Peak tailing for acidic compounds like this compound is a common issue in RP-HPLC. The primary causes include:

  • Secondary Interactions: Strong interactions between the acidic analyte and residual silanol groups on the silica-based column packing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination or Degradation: A dirty guard column or a void at the head of the analytical column can distort peak shape.

Solutions include:

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like phosphoric acid or formic acid can suppress the ionization of silanol groups.

  • Using an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanol groups.

  • Adding a Competing Base: In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can block the active silanol sites.

  • Optimizing Sample Concentration: Dilute the sample to avoid column overload.

  • Column Maintenance: Replace the guard column and frits, or wash the analytical column according to the manufacturer's instructions.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: While not always mandatory, derivatization is highly recommended for the GC-MS analysis of this compound. As a carboxylic acid, it is polar and non-volatile, which can lead to poor peak shape and low sensitivity. Derivatization with agents like silylating reagents (e.g., BSTFA, MSTFA) converts the carboxylic acid to a more volatile and thermally stable ester, significantly improving chromatographic performance.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical method validation for this compound and its derivatives.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Resolution in HPLC Inadequate separation between this compound and its derivatives or impurities.1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary. 2. Change Stationary Phase: If resolution is still poor, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase). 3. Adjust pH: Fine-tune the mobile phase pH to alter the ionization and retention of the analytes.
Baseline Noise or Drift in HPLC Contaminated mobile phase, detector lamp aging, or column bleed.1. Prepare Fresh Mobile Phase: Filter all solvents and buffers before use. 2. Purge the System: Ensure the pump is properly purged to remove air bubbles. 3. Check Detector Lamp: If the lamp has been in use for an extended period, it may need replacement. 4. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase.
Irreproducible Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.1. Use a Solvent Mixer: Ensure consistent mobile phase composition. 2. Use a Column Oven: Maintain a constant column temperature. 3. Check for Leaks: Inspect the system for any leaks that could affect flow rate. 4. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate between injections.
Low Signal Intensity in GC-MS Incomplete derivatization, analyte degradation in the injector, or poor ionization.1. Optimize Derivatization: Ensure the reaction conditions (temperature, time, reagent excess) are optimal for complete derivatization. 2. Lower Injector Temperature: High temperatures can cause degradation of some derivatives. 3. Clean the Ion Source: A dirty ion source can significantly reduce sensitivity.
Matrix Effects in Complex Samples Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.1. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.

Experimental Protocols

RP-HPLC Method for Quantification of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

GC-MS Method for Quantification of this compound (after Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of this compound following silylation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Allow to cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Summary of Analytical Method Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for the analytical methods described above, based on ICH guidelines.

Parameter Acceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity analysis (e.g., using a DAD detector or MS) should confirm the homogeneity of the peak.
Linearity (r²) The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range Typically 80-120% of the test concentration for assay and 70-130% of the test concentration for content uniformity. For impurity determination, from the reporting threshold to 120% of the specification.
Accuracy (% Recovery) For assay, the mean recovery should be within 98.0% to 102.0%. For impurities, the recovery should be evaluated at the specification limit.
Precision (% RSD) Repeatability: The Relative Standard Deviation (RSD) should be ≤ 2.0%. Intermediate Precision: The RSD between different analysts, on different days, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness The method should remain reliable under small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Visualizations

experimental_workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_application 3. Routine Analysis a Define Analytical Requirements b Select Analytical Technique (HPLC/GC) a->b c Initial Method Scouting b->c d Prepare Validation Protocol c->d Method Optimized e Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) d->e f Data Analysis & Comparison with Acceptance Criteria e->f g Prepare Validation Report f->g h Sample Analysis g->h Method Validated i System Suitability Testing h->i

Caption: Workflow for Analytical Method Development and Validation.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solution Potential Solutions start Problem Encountered (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_column Inspect Column & Guard Column (Contamination, Voids) start->check_column check_sample Evaluate Sample (Concentration, Matrix) start->check_sample check_instrument Verify Instrument Parameters (Flow Rate, Temperature) start->check_instrument adjust_mp Adjust Mobile Phase pH or Composition check_mobile_phase->adjust_mp replace_column Replace Guard/Analytical Column check_column->replace_column dilute_sample Dilute Sample check_sample->dilute_sample optimize_method Optimize Method Parameters check_instrument->optimize_method end Problem Resolved adjust_mp->end replace_column->end dilute_sample->end optimize_method->end

Caption: Logical Workflow for Troubleshooting HPLC Issues.

References

Technical Support Center: Managing Hygroscopicity of Piperonylic Acid Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic properties of piperonylic acid and its various salt forms. The following information addresses common challenges and provides standardized protocols to ensure the stability, quality, and reliable performance of these compounds in experimental and developmental settings.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical parameter for this compound salts?

A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For active pharmaceutical ingredients (APIs) like this compound salts, absorbed moisture can lead to a range of undesirable physical and chemical changes. These can include clumping, altered powder flow, and compromised compaction properties, which complicate manufacturing processes.[1] Furthermore, excess moisture can trigger chemical degradation, affect the dissolution rate, and impact the overall stability and shelf-life of the final drug product.[2][3] Therefore, characterizing and controlling hygroscopicity is a crucial step in pharmaceutical development.[4]

Q2: How is the hygroscopicity of a new this compound salt formally classified?

A: The hygroscopicity of pharmaceutical solids is often categorized according to standards set by pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.). The classification is based on the percentage of weight gain observed after the substance has been exposed to a specific temperature and relative humidity (RH) for a set duration. The standard condition cited by the Ph. Eur. is 24 hours of exposure at 25°C and 80% RH. The initial moisture content of the sample is a critical factor in accurately interpreting the results.

Q3: What are the primary analytical methods for determining the water content in a this compound salt sample?

A: Several methods are available for moisture determination, each with specific advantages. The most common techniques in the pharmaceutical industry are:

  • Karl Fischer Titration: This is a highly specific and rapid method for quantifying water content, effective for concentrations from 10 ppm to 100%. It is often the preferred method because it specifically detects water, unlike other techniques that measure total volatile content.

  • Thermogravimetric Analysis (Loss on Drying - LoD): This method determines moisture content by measuring the weight loss of a sample as it is heated. While reliable, it can be less specific than Karl Fischer titration if the sample contains other volatile components besides water.

  • Near-Infrared Spectroscopy (NIRS): A powerful and non-destructive spectroscopic technique used for rapid moisture analysis in various stages of drug development and manufacturing.

Q4: My this compound derivative is highly hygroscopic. What strategies can I employ to mitigate this issue?

A: Managing a hygroscopic compound typically involves a multi-pronged approach encompassing formulation, crystal engineering, and handling strategies:

  • Salt Selection: One of the earliest and most effective strategies is to screen for different salt forms of this compound. Different counterions can significantly alter the crystal lattice and, consequently, the hygroscopic nature of the compound. The goal is to identify a salt with acceptable solubility and stability but lower hygroscopicity.

  • Crystal Engineering (Co-crystallization): This technique involves forming a co-crystal with a stabilizing co-former. Co-crystals can create a more stable crystalline structure that is less prone to moisture uptake compared to the parent API or its salts.

  • Formulation Strategies:

    • Film Coating: Applying a thin polymer film around the solid dosage form acts as a physical barrier to moisture.

    • Co-processing with Hydrophobic Excipients: Blending the hygroscopic salt with water-repelling excipients can help divert moisture away from the active ingredient.

    • Encapsulation: Enclosing the API within a protective shell, often via spray-drying, can also serve as an effective moisture barrier.

Q5: What are the ideal storage and handling conditions for a known hygroscopic this compound salt?

A: Proper storage is essential to prevent moisture-induced degradation. Hygroscopic this compound salts should be stored in tightly sealed containers to minimize exposure to ambient humidity. The use of desiccants within the storage container or packaging is also recommended. For long-term stability, storage in a controlled, low-humidity environment (e.g., a desiccator or a climate-controlled chamber) is crucial. It is also advisable to minimize the time the container is open to the atmosphere during weighing and handling procedures.

Troubleshooting Guide

Q1: My this compound salt powder is clumping and exhibits poor flowability, causing issues in my tableting process. What is the likely cause and solution?

A: This is a classic sign of moisture uptake due to hygroscopicity. When the powder absorbs atmospheric water, it can lead to particle agglomeration and increased inter-particle friction, which results in poor powder flow.

  • Immediate Action: First, verify the water content of your sample using a method like Karl Fischer titration. Dry the material under appropriate conditions (e.g., in a vacuum oven at a temperature that does not cause degradation) to restore its properties.

  • Long-Term Solution: Implement stricter environmental controls during manufacturing, such as processing in a low-humidity suite. From a formulation perspective, consider incorporating glidants or hydrophobic excipients into your blend to improve flow. If the problem persists, re-evaluating the salt form or considering co-crystallization to find a less hygroscopic version of the molecule is recommended.

Q2: I have observed that the dissolution profile of my this compound salt tablets changes over time when stored under ambient conditions. Could hygroscopicity be the cause?

A: Yes, this is a strong possibility. Moisture absorption can significantly impact the dissolution rate. The absorbed water can cause a phase transition in the solid, such as converting an anhydrous form to a less soluble hydrate, or even trigger a partial amorphization of the surface, which could either increase or decrease the dissolution rate depending on the specific circumstances.

  • Troubleshooting Steps:

    • Conduct a stability study under controlled humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH) to confirm the link between humidity and the changing dissolution profile.

    • Use analytical techniques like Powder X-ray Diffraction (PXRD) to check for changes in the crystalline form of the salt over time.

    • Implement protective packaging, such as blisters with a high moisture barrier or bottles with desiccants. Applying a moisture-barrier film coat to the tablets is also a highly effective solution.

Q3: My this compound salt appears to be converting back to its free base form (disproportionation) during storage. What could be driving this instability?

A: Salt disproportionation is a process where a salt reverts to its less soluble free acid or base form. This is often facilitated by the presence of moisture, which can create a microenvironment on the surface of the solid particles. The absorbed water can act as a solvent, allowing the equilibrium between the salt and its free form to shift. The risk of disproportionation increases if the formulation includes alkaline excipients, which can raise the microenvironmental pH and favor the formation of the free base.

  • Mitigation Strategies:

    • Strictly control the moisture content within the formulation by using moisture-barrier packaging and desiccants.

    • Avoid the use of highly hygroscopic or alkaline excipients in the formulation.

    • Ensure the chosen salt is robust. Salts formed from a strong acid and a weak base are generally less susceptible to disproportionation. A sufficient difference (typically >3 pKa units) between the base (this compound derivative) and the counterion acid is recommended for stable salt formation.

Appendix A: Experimental Protocols

Protocol 1: Hygroscopicity Classification (Adapted from Ph. Eur. Method)

This protocol provides a standardized method to classify the hygroscopic nature of a this compound salt.

  • Sample Preparation: Weigh an empty, shallow weighing bottle that has been dried under the same experimental conditions. Place approximately 1-2 g of the this compound salt sample into the bottle and record the initial weight accurately.

  • Drying (Optional Pre-step): To account for initial water content, the sample can be pre-dried at a suitable temperature (e.g., 40°C) under 0% RH until a stable weight is achieved. This dry weight will serve as the baseline.

  • Exposure: Place the open weighing bottle containing the sample in a controlled climate chamber or a desiccator maintained at 25°C ± 1°C and 80% ± 2% Relative Humidity (RH) for 24 hours . A saturated solution of ammonium chloride can be used to achieve this RH in a desiccator.

  • Measurement: After 24 hours, promptly close the weighing bottle inside the chamber, remove it, and allow it to return to room temperature in a desiccator containing a suitable drying agent.

  • Calculation: Weigh the closed bottle again. Calculate the percentage weight gain using the following formula:

    % Weight Gain = [(Weight_final - Weight_initial) / Weight_initial] x 100

  • Classification: Use the calculated percentage weight gain to classify the substance according to the categories in Table 1.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol outlines the procedure for accurately measuring the water content of a this compound salt.

  • Reagent Standardization: Standardize the Karl Fischer reagent by titrating a known mass of a certified water standard, such as sodium tartrate dihydrate. This determines the water equivalence factor (F) of the reagent (mg of water per mL of reagent).

  • Sample Preparation: Accurately weigh a quantity of the this compound salt sample expected to contain an appropriate amount of water for the titration cell volume and reagent concentration.

  • Titration: Add a suitable solvent (e.g., methanol) to the titration vessel and neutralize it with the Karl Fischer reagent to a stable electrometric endpoint.

  • Sample Introduction: Quickly introduce the weighed sample into the titration vessel. Ensure the sample dissolves or disperses completely to make the water available for reaction.

  • Titration to Endpoint: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached and persists for a predetermined time (e.g., 30 seconds). Record the volume of reagent consumed (B.R.).

  • Calculation: Calculate the percentage of water in the sample using the formula:

    % Water = (B.R. x F) / (Weight of sample in mg) x 100

Appendix B: Data Tables

Table 1: Hygroscopicity Classification Categories (as per European Pharmacopoeia)

Classification% Weight Gain (at 25°C / 80% RH)Description
Non-hygroscopic< 0.2%No or very little increase in mass.
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%Sufficient increase in mass to require special handling.

Table 2: Comparison of Common Moisture Determination Techniques

TechniquePrincipleSpecificity for WaterSpeedCommon Use Case
Karl Fischer Titration Titrimetric chemical reaction with waterHigh (Specific to water)FastAccurate quantification of water in APIs and finished products.
Loss on Drying (LoD) Gravimetric measurement of weight loss upon heatingLow (Measures all volatiles)Moderate to SlowDetermination of total volatile content; suitable when water is the only volatile.
Near-Infrared (NIR) Spectroscopy Spectroscopic measurement of water absorption bandsModerate to HighVery FastRapid, non-destructive analysis for in-process control and raw material screening.
Gravimetric Sorption Analysis (GSA) Measurement of mass change with varying RHHigh (Specific to water vapor sorption)Slow (equilibrium-based)Detailed characterization of sorption/desorption behavior during development.

Appendix C: Diagrams

experimental_workflow cluster_prep Phase 1: Preparation & Baseline cluster_exposure Phase 2: Controlled Exposure cluster_analysis Phase 3: Analysis & Classification start Receive Piperonylic Acid Salt Sample weighing Accurately Weigh Sample (Initial Weight, Wi) start->weighing drying Dry Sample to Constant Weight (Dry Weight, Wd) [Optional, for baseline] weighing->drying chamber Place Sample in Chamber (25°C / 80% RH) for 24 hours drying->chamber weighing_final Reweigh Sample (Final Weight, Wf) chamber->weighing_final calculation Calculate % Weight Gain [(Wf - Wi) / Wi] * 100 weighing_final->calculation classification Classify Hygroscopicity (Using Table 1) calculation->classification

Caption: Workflow for Hygroscopicity Assessment of a this compound Salt.

decision_tree start Is the this compound Salt Hygroscopic? solubility_ok Is Solubility & Stability Acceptable? start->solubility_ok Yes proceed Proceed with Standard Development Protocol start->proceed No formulate Proceed with Formulation Strategies: - Film Coating - Hydrophobic Excipients - Moisture-Proof Packaging solubility_ok->formulate Yes rescreen Re-evaluate API Form: - Screen for Alternative Salts - Investigate Co-crystals solubility_ok->rescreen No terminate Consider Terminating Salt Candidate rescreen->terminate

Caption: Decision Tree for Managing a Hygroscopic this compound Salt.

References

Technical Support Center: Purification of Piperonylic Acid from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of piperonylic acid from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound is found in various plant species. Notable sources include plants from the Piperaceae family, such as black pepper (Piper nigrum), and species from the Lauraceae family, like Ocotea pretiosa. It can also be obtained from the oxidation of safrole, a major component of sassafras oil from plants like Sassafras albidum and Ocotea cymbarum.[1]

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for its successful purification. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Appearance White to light yellow crystalline powderColor may indicate the presence of impurities.
Melting Point 229-231 °CA sharp melting point close to the literature value is a good indicator of purity.
Solubility Slightly soluble in water; Soluble in ethanol, benzene, and etherThis differential solubility is exploited in extraction and recrystallization. Its acidic nature allows for dissolution in aqueous base.
pKa ~4.4As a carboxylic acid, it can be converted to its water-soluble salt form at pH > pKa, which is fundamental for acid-base extraction.

Q3: What are the main steps in the purification of this compound from natural extracts?

A3: A typical workflow involves:

  • Extraction: Initial extraction of the raw plant material with a suitable solvent.

  • Acid-Base Extraction: To separate this compound from neutral and basic impurities.

  • Recrystallization: To obtain high-purity crystalline this compound.

  • Purity Analysis: To assess the purity of the final product using techniques like HPLC and melting point determination.

Q4: What are the common impurities I might encounter?

A4: Impurities depend on the natural source and extraction method. Common co-extractives include:

  • From Piper species: Other phenolic compounds (e.g., gallic acid, caffeic acid), flavonoids, and alkaloids like piperine.[2][3][4]

  • From Ocotea or Sassafras: Phenylpropanoids like safrole and eugenol, as well as tannins, saponins, and other alkaloids.

  • Process-related impurities: Residual solvents, and by-products from any chemical conversion steps (e.g., unreacted safrole if starting from sassafras oil).

Q5: How should I store the crude extract and purified this compound?

A5: Store in a cool, dry, well-ventilated area in a tightly sealed container. Phenolic compounds can be sensitive to light and high temperatures, which may cause degradation over time. For long-term storage, refrigeration (-20°C) is recommended, especially for solutions.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of this compound

This protocol describes the separation of this compound from neutral and basic impurities in a crude plant extract.

  • Dissolution: Dissolve the crude extract in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The this compound will be deprotonated to its salt form and dissolve in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH < 2), which will cause the this compound to precipitate.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization of this compound

This protocol is for the final purification of this compound.

  • Solvent Selection: Ethanol is a common and effective solvent for the recrystallization of this compound.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them. A yield of 78-84% can be expected from this step.

Protocol 3: HPLC Analysis for Purity Assessment

This method can be used to determine the purity of the final this compound product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a constant 0.1% formic or acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 290 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase or methanol.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete initial extraction Ensure the plant material is finely ground. Consider using a more effective extraction technique like sonication or Soxhlet extraction.
Incorrect pH during acid-base extraction During the base wash, ensure the pH of the aqueous layer is sufficiently high (pH > 8) to deprotonate the this compound. During acidification, ensure the pH is low enough (pH < 2) to fully protonate and precipitate the acid. Use a pH meter for accuracy.
Insufficient mixing during liquid-liquid extraction Shake the separatory funnel vigorously for an adequate amount of time to ensure complete transfer of the piperonylate salt to the aqueous phase.
Emulsion formation Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Issue 2: Low Yield or No Crystals During Recrystallization
Possible Cause Troubleshooting Step
Too much solvent used Reheat the solution and evaporate some of the solvent to increase the concentration. The solution should be saturated at the boiling point of the solvent.
Solution cooled too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
High level of impurities If the product is highly impure, it may inhibit crystallization. Consider a pre-purification step like column chromatography or a second recrystallization.
No nucleation sites Gently scratch the inside of the flask with a glass rod to induce crystal formation. Alternatively, add a "seed crystal" of pure this compound.
Issue 3: Product "Oils Out" During Recrystallization
Possible Cause Troubleshooting Step
Solution is too concentrated Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.
Cooling is too rapid Allow for slower cooling. This gives the molecules time to arrange into a crystal lattice.
Melting point of the solid is depressed by impurities The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. A pre-purification step may be necessary.
Issue 4: Final Product is Colored
Possible Cause Troubleshooting Step
Presence of pigments from the natural extract During the recrystallization step, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the colored impurities.
Degradation of the product Avoid excessive heating or prolonged exposure to harsh pH conditions during the purification process.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material solvent_extraction Solvent Extraction (e.g., Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base recrystallization Recrystallization (Ethanol) acid_base->recrystallization final_product Pure this compound recrystallization->final_product hplc HPLC Purity mp Melting Point final_product->hplc final_product->mp

Caption: Overall workflow for the purification of this compound.

acid_base_extraction cluster_org Organic Layer cluster_aq Aqueous Layer start Crude Extract in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate neutral_impurities Neutral/Basic Impurities separate->neutral_impurities Remains in Organic Phase piperonylate Piperonylate Salt separate->piperonylate Moves to Aqueous Phase add_acid Add Strong Acid (e.g., HCl) piperonylate->add_acid precipitate Precipitated This compound add_acid->precipitate

Caption: Logic diagram of the acid-base extraction process.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Piperonylic Acid and Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of piperonylic acid and benzoic acid, focusing on their antimicrobial, antioxidant, and anti-inflammatory properties. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.

Antimicrobial Activity

Both this compound and benzoic acid exhibit antimicrobial properties, but their mechanisms and spectra of activity differ. Benzoic acid is a well-established antimicrobial agent, widely used as a food preservative. Its efficacy is pH-dependent, with the undissociated form readily penetrating microbial cell membranes, leading to intracellular acidification and disruption of metabolic processes.

While direct comparative studies on the minimum inhibitory concentration (MIC) of this compound and benzoic acid are limited, existing research provides insights into their individual activities against various microorganisms.

Table 1: Antimicrobial Activity Data

CompoundMicroorganismAssayResultReference
Benzoic Acid Escherichia coli O157:H7MIC1 mg/mL[No specific citation available in search results]
Benzoic Acid Various food spoilage microorganismsMIC100 to >1,500 ppm in animal products[1][2]
This compound Derivatives Various bacteriaAntibacterial AssaysGood activity[No specific citation available in search results]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is determined by serially diluting the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plate is incubated under controlled conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate with compounds and inoculum A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Figure 1: Workflow for MIC determination.

Antioxidant Activity

Both this compound and benzoic acid derivatives have been investigated for their antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured.

Table 2: Antioxidant Activity Data (DPPH Assay)

CompoundIC50 (µM)Reference
p-Hydroxybenzoic Acid >800 (low activity)[No specific citation available in search results]
Gallic Acid (a hydroxybenzoic acid) 4.05[3]
This compound High antioxidant capacity noted, but specific IC50 not found in direct comparison.[4][5]

Experimental Protocol: DPPH Radical Scavenging Assay

A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark, and the decrease in absorbance at a specific wavelength (typically 517 nm) is measured spectrophotometrically. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare test compound solutions (various concentrations) C Mix compound solutions with DPPH solution A->C B Prepare DPPH radical solution in methanol B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate % radical scavenging activity E->F G Determine IC50 value F->G

Figure 2: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and benzoic acid derivatives has been explored through various assays, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

Direct comparative data on the nitric oxide inhibitory activity of this compound and benzoic acid is scarce. However, derivatives of both compounds have shown promise in modulating inflammatory pathways.

Table 3: Anti-inflammatory Activity Data (Nitric Oxide Inhibition)

CompoundCell LineTreatmentResultReference
This compound Derivatives RAW264.7 macrophagesLPS-stimulatedInhibition of nitric oxide production
Benzoic Acid Derivatives Mouse peritoneal macrophagesLPS-stimulatedSuppression of nitric oxide production

Experimental Protocol: Nitric Oxide Inhibition Assay

Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of the test compound. The cells are then stimulated with LPS to induce an inflammatory response and nitric oxide production. After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NO_Inhibition_Assay cluster_cell_culture Cell Culture & Treatment cluster_incubation_detection Incubation & Detection cluster_analysis Analysis A Culture macrophage cells (e.g., RAW 264.7) B Pre-treat cells with test compounds A->B C Stimulate with LPS B->C D Incubate for a set period C->D E Collect culture supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at ~540 nm F->G H Calculate % NO inhibition G->H

Figure 3: Workflow for nitric oxide inhibition assay.

Signaling Pathways

The biological activities of this compound and benzoic acid are mediated through their interaction with various cellular signaling pathways.

This compound:

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and the Wnt/β-catenin signaling pathways. Activation of EGFR leads to the downstream activation of the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. Furthermore, piperine, a related compound, has been shown to inhibit the NF-κB and MAPK signaling pathways, suggesting a potential anti-inflammatory mechanism for this compound as well.

Piperonylic_Acid_Signaling cluster_EGFR EGFR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Inflammatory Anti-inflammatory Pathways PA This compound EGFR EGFR PA->EGFR activates Wnt Wnt/β-catenin Pathway PA->Wnt activates NFkB NF-κB Pathway PA->NFkB inhibits (potential) MAPK_p38_JNK MAPK (p38/JNK) Pathway PA->MAPK_p38_JNK inhibits (potential) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth MAPK_ERK->Cell_Growth Gene_Transcription Gene Transcription Wnt->Gene_Transcription Inflammation Inflammation NFkB->Inflammation MAPK_p38_JNK->Inflammation

Figure 4: Signaling pathways modulated by this compound.

Benzoic Acid:

The primary antimicrobial mechanism of benzoic acid involves the disruption of the cell membrane and the acidification of the cytoplasm. In terms of anti-inflammatory effects, derivatives of benzoic acid have been shown to inhibit the NF-κB signaling pathway. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes. Some benzoic acid derivatives have also been implicated in the modulation of the MAPK signaling pathway.

Benzoic_Acid_Signaling cluster_Antimicrobial Antimicrobial Mechanism cluster_Inflammatory Anti-inflammatory Pathways BA Benzoic Acid Membrane Microbial Cell Membrane BA->Membrane penetrates NFkB NF-κB Pathway BA->NFkB inhibits (derivatives) MAPK MAPK Pathway BA->MAPK modulates (derivatives) pH Intracellular pH Decrease Membrane->pH leads to Metabolism Metabolic Disruption pH->Metabolism Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Figure 5: Signaling pathways and mechanisms of benzoic acid.

Conclusion

Both this compound and benzoic acid exhibit a range of biological activities that are of interest to the research and drug development community. Benzoic acid is a well-characterized antimicrobial agent, while this compound shows promise in modulating key signaling pathways related to cell growth and inflammation.

A significant gap in the current literature is the lack of direct comparative studies evaluating the biological activities of these two compounds under identical experimental conditions. Such studies would be invaluable for a more definitive comparison of their potency and spectrum of activity. Future research should focus on head-to-head comparisons to provide the quantitative data necessary for informed decisions in the development of new therapeutic agents.

References

Validating Piperonylic Acid as a Versatile Precursor for Novel Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperonylic acid, a naturally occurring compound found in black pepper, is emerging as a valuable and versatile precursor for the synthesis of a diverse range of novel bioactive compounds. Its rigid structure, featuring a benzodioxole ring, provides a unique scaffold for the development of new chemical entities with potential applications in both agriculture and medicine. This guide offers an objective comparison of the performance of this compound-derived compounds against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Superior Antibacterial and Insecticidal Properties in Agrochemicals

Recent studies have highlighted the potential of this compound derivatives as potent agrochemical agents. A notable example is the synthesis of novel this compound derivatives containing a sulfonic acid ester moiety. These compounds have demonstrated significant antibacterial activity against various plant pathogens.

Comparative Antibacterial Activity:

Compound/Active IngredientTarget BacteriaInhibition Rate (%) at 100 µg/mLInhibition Rate (%) at 50 µg/mL
This compound Derivative (4l) Pseudomonas syringae pv. actinidiae (Psa)9985
This compound Derivative (4o) Pseudomonas syringae pv. actinidiae (Psa)99-
This compound Derivative (4v) Pseudomonas syringae pv. actinidiae (Psa)99-
Thiodiazole-copper (Commercial)Pseudomonas syringae pv. actinidiae (Psa)8477
Bismerthiazol (Commercial)Pseudomonas syringae pv. actinidiae (Psa)9678
This compound (Lead Compound)Pseudomonas syringae pv. actinidiae (Psa)59-
This compound Derivative (4l) Xanthomonas oryzae pv. oryzae (Xoo)85-
This compound Derivative (4o) Xanthomonas oryzae pv. oryzae (Xoo)82-
This compound Derivative (4v) Xanthomonas oryzae pv. oryzae (Xoo)88-
Thiodiazole-copper (Commercial)Xanthomonas oryzae pv. oryzae (Xoo)63-
Bismerthiazol (Commercial)Xanthomonas oryzae pv. oryzae (Xoo)55-
This compound (Lead Compound)Xanthomonas oryzae pv. oryzae (Xoo)43-

As evidenced in the table, several this compound derivatives exhibit superior or comparable antibacterial efficacy to commercially available bactericides.[1] Notably, compound 4l maintained high inhibitory action against Psa even at a lower concentration.

Furthermore, some of these derivatives have shown moderate insecticidal activity against pests like Spodoptera frugiperda.[2] The ease of derivation from the this compound scaffold makes it an attractive starting point for developing new and effective crop protection agents.[3]

Promising Pharmacological Activities for Drug Development

The utility of this compound extends beyond agriculture into the realm of human health. Its derivatives have been investigated for a range of pharmacological activities, demonstrating its potential as a scaffold in medicinal chemistry.

Anti-inflammatory Activity

This compound and its derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes in the inflammatory pathway. A comparative study on the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes, revealed that this compound is a more potent inhibitor than its parent compound, piperine.

Comparative Lipoxygenase (LOX) Inhibitory Activity:

CompoundIC50 (µM)
This compound 43.07
Piperic Acid45.17
Piperonal50.78
Piperine85.79

The lower IC50 value of this compound indicates its stronger inhibitory effect on LOX compared to piperine and its other derivatives. This suggests that the carboxylic acid functional group on the this compound scaffold is crucial for this activity.

The anti-inflammatory effects of this compound are also linked to its ability to modulate key signaling pathways. For instance, piperine, a closely related compound, has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound itself has been found to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which can play a role in wound healing and tissue repair, processes closely linked to the resolution of inflammation.

Anticancer Potential

The piperonyl moiety is a recurring structural motif in a number of anticancer agents. Derivatives of this compound, particularly amides and ureas, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Anticancer Activity of Piperine-based Urea Derivative (8q):

CompoundCell LineIC50 (µM)
Piperine-based Urea (8q) MDA-MB-231 (Triple Negative Breast Cancer)18.7
PiperineMDA-MB-231 (Triple Negative Breast Cancer)47.8
5-Fluorouracil (Standard Drug)MDA-MB-231 (Triple Negative Breast Cancer)38.5

One promising derivative, a piperine-based urea compound 8q , exhibited significantly greater cytotoxic activity against triple-negative breast cancer cells (MDA-MB-231) than both piperine and the standard chemotherapeutic drug 5-Fluorouracil. Mechanistic studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, piperine has been shown to induce the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptosis pathway in gastric cancer cells. Furthermore, some piperine derivatives have been found to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Antioxidant Properties

The benzodioxole ring in this compound contributes to its antioxidant potential. While piperine itself shows some antioxidant activity, chemical modifications to create derivatives can enhance this property. The antioxidant mechanism of such phenolic compounds often involves donating a hydrogen atom to neutralize free radicals.

Experimental Protocols

General Synthesis of this compound Amides

A common method for synthesizing this compound amides involves a two-step process:

  • Activation of the Carboxylic Acid: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), to form the more reactive piperonyl chloride. This reaction is typically carried out in an inert solvent like chloroform (CHCl₃) at room temperature.

  • Amide Formation: The resulting piperonyl chloride is then reacted with a desired amine in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct. This reaction is usually performed in a dry aprotic solvent like dichloromethane (DCM) at room temperature.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. For the assay, a working solution is made by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A specific volume of the test compound (dissolved in a suitable solvent) is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Visualizing the Pathways

To better understand the mechanisms of action of this compound derivatives, we can visualize the key signaling pathways they modulate.

G cluster_synthesis General Synthesis Workflow PiperonylicAcid This compound PiperonylChloride Piperonyl Chloride (Active Intermediate) PiperonylicAcid->PiperonylChloride Activation (e.g., SOCl₂) PiperonylAmide Piperonyl Amide (Bioactive Compound) PiperonylChloride->PiperonylAmide Amine Amine Amine->PiperonylAmide Amidation

Figure 1. General workflow for the synthesis of piperonyl amides.

G cluster_apoptosis Proposed Apoptosis Induction Pathway PiperonylDerivative Piperonyl Derivative ROS Increased Reactive Oxygen Species (ROS) PiperonylDerivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed ROS-mediated mitochondrial apoptosis pathway.

Conclusion

This compound stands out as a highly promising and economically viable precursor for the development of novel bioactive compounds. Its derivatives have demonstrated superior performance in agrochemical applications and a wide range of promising pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. The ease of chemical modification of the this compound scaffold allows for the generation of large libraries of diverse compounds for screening and optimization. The experimental data and mechanistic insights presented in this guide validate the continued exploration of this compound as a key building block in the quest for new and effective chemical entities for the benefit of agriculture and human health.

References

Comparative Analysis of Piperonylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperonylic acid, a naturally occurring compound found in black pepper, and its synthetic derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives in the context of their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from various experimental studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored against various cancer cell lines. The primary mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against different human cancer cell lines.

Compound IDDerivative TypeR GroupCancer Cell LineIC50 (µM)Reference
1 Amide3,4-dichlorobenzylHCT116 (Colon)22.4[1]
2 Amide3,4-dichlorobenzyl (isomer)HCT116 (Colon)0.34[1]
3 Thiosemicarbazone-A549 (Lung)10.67 ± 1.53[2]
4 Thiosemicarbazone-C6 (Glioma)4.33 ± 1.04[2]
5 Amide-PC-3 (Prostate)66.6 ± 3.6[3]
6 Amide-HCT-116 (Colon)58.2 ± 5.1
7 BenzoxazoleCyclopentylMCF-7 (Breast)>100
8 BenzoxazoleCyclohexylA549 (Lung)>100

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Amide Derivatives: The nature and position of substituents on the amide nitrogen play a crucial role. For instance, the regioisomerism of the 3,4-dichlorobenzyl group in compounds 1 and 2 resulted in a significant difference in activity against the HCT116 cell line, with compound 2 being substantially more potent.

  • Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone moiety (compounds 3 and 4 ) appears to confer potent cytotoxicity against lung and glioma cancer cell lines.

  • Substituents on the Benzene Ring: The cytotoxic effects of these derivatives are considerably influenced by the substituents on the benzene ring.

  • General Trends: The presence of a 1,3-benzodioxole system, inherent to this compound, is found in many naturally occurring anticancer agents and is suggested to contribute to selective cytotoxicity.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Modifications of the carboxylic acid group into esters and other functionalities have been a key strategy in developing potent antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The following table presents the antimicrobial activity of various this compound derivatives, primarily focusing on their minimum inhibitory concentration (MIC) values or percentage inhibition.

Compound IDDerivative TypeR GroupMicroorganismMIC (µg/mL) or % InhibitionReference
9 Sulfonic Acid EsterNaphthalene-2-sulfonatePseudomonas syringae pv. actinidiae99% inhibition @ 100 µg/mL
10 Sulfonic Acid Ester4-MethylbenzenesulfonatePseudomonas syringae pv. actinidiae99% inhibition @ 100 µg/mL
11 Sulfonic Acid Ester2,5-DichlorobenzenesulfonatePseudomonas syringae pv. actinidiae85% inhibition @ 50 µg/mL
12 δ-EsterBenzoylCandida albicans256
13 δ-Ester4-MethylbenzoylCandida tropicalis512
14 δ-Ester4-MethoxybenzoylAspergillus fumigatus1024
15 QuinoneThiophenolic ringStaphylococcus aureus (MRSA)0.5 - 64

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Sulfonic Acid Esters: The incorporation of a sulfonic acid ester moiety significantly enhances antibacterial activity. Compounds with bulky aromatic groups like naphthalene (9 ) or substituted phenyl groups (10 , 11 ) show excellent inhibition against Pseudomonas syringae.

  • Ester Chain Length and Substitution: For δ-ester derivatives, the nature of the substituent on the ester group influences the antimicrobial spectrum and potency.

  • Lipophilicity: The stability of derivatives to β-lactamases, a key resistance mechanism in bacteria, appears to be a governing factor for their antibacterial activity, which can be modulated by the lipophilicity of the substituents.

  • Quinone Hybrids: The antibacterial activity of pyrimidoisoquinolinquinones is influenced by the hydrophobicity and chain length of functional groups attached to the quinone core.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives, particularly hydrazone derivatives, has been investigated. These compounds are often evaluated for their ability to inhibit protein denaturation and their effects in in vivo models of inflammation.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected this compound-related hydrazone derivatives.

Compound IDDerivative TypeR GroupAssayIC50 (µg/mL) or % Edema InhibitionReference
16 Pyrazole-Hydrazone4-Chlorophenyl (thiophenyl)Protein Denaturation36.25
17 Pyrazole-Hydrazone4-Nitrophenyl (thiophenyl)Protein Denaturation31.29
18 Pyrazole-Hydrazone3-Chlorophenyl (thiophenyl)Protein Denaturation34.58
19 Pyrazole-Hydrazone-Carrageenan-induced paw edema15-20%

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Hydrazone Moiety: The hydrazone linkage is a common feature in many anti-inflammatory compounds.

  • Thiophenyl Ring: In pyrazole-hydrazone derivatives, the presence of a thiophenyl ring appears to be favorable for anti-inflammatory activity. The larger size of the sulfur atom compared to an oxygen atom (as in a furan ring) may contribute to this effect.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups such as chloro and nitro groups on the phenyl ring attached to the thiophenyl moiety (compounds 16 , 17 , 18 ) resulted in excellent IC50 values in the protein denaturation assay, in some cases surpassing the standard drug, diclofenac sodium.

  • In Vivo Activity: Certain pyrazole-hydrazone derivatives have shown significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for another 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or a standard drug (e.g., indomethacin) orally or intraperitoneally to the rats. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms

The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets and signaling pathways.

EGFR Signaling Pathway Activation

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation leads to a cascade of downstream events, including the phosphorylation of Akt and ERK, which are crucial for cell growth and survival.

EGFR_Pathway cluster_phosphorylation PiperonylicAcid This compound EGFR EGFR PiperonylicAcid->EGFR activates pEGFR p-EGFR EGFR->pEGFR Akt Akt pEGFR->Akt phosphorylates ERK ERK pEGFR->ERK phosphorylates pAkt p-Akt Akt->pAkt CellGrowth Cell Growth & Survival pAkt->CellGrowth pERK p-ERK ERK->pERK pERK->CellGrowth

Caption: EGFR signaling pathway activated by this compound.

Experimental Workflow for SAR Studies

The process of conducting structure-activity relationship studies for this compound derivatives typically follows a systematic workflow, from initial synthesis to biological evaluation.

SAR_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening (Anticancer, Antimicrobial, etc.) Purification->Screening ActiveHits Identification of Active Compounds Screening->ActiveHits SAR_Analysis Structure-Activity Relationship Analysis ActiveHits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis New Derivatives

Caption: General workflow for SAR studies of this compound derivatives.

References

A Comparative Guide to Validating the Purity of Synthetic Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic piperonylic acid. Below, we detail experimental protocols for the most effective techniques, present quantitative data in comparative tables, and include visualizations to clarify workflows and analytical principles.

Introduction to this compound and its Synthesis

This compound, also known as 3,4-(methylenedioxy)benzoic acid, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The purity of synthetic this compound is critical, as impurities can affect the efficacy, safety, and stability of the final products. The most common industrial synthesis route involves the oxidation of piperonal (heliotropin). Other precursors include safrole, isosafrole, and piperic acid.

The primary impurities in synthetic this compound are often unreacted starting materials and byproducts of the synthesis process. A key potential impurity, particularly from the common oxidation route, is residual piperonal. Therefore, robust analytical methods are essential to detect and quantify these impurities.

Primary Analytical Techniques for Purity Validation

The purity of synthetic this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, particularly for volatile and semi-volatile impurities after derivatization. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an absolute measure of purity without the need for a specific reference standard for each impurity.

Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for separating complex mixtures, excellent for quantifying known and unknown impurities, non-destructive.May require longer analysis times, solvent consumption can be high.>98%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of analytes.>99%
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.Provides an absolute purity value without the need for identical reference standards for impurities, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.>95%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of this compound from its potential impurities, including piperonal.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may be optimized for best separation.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a separate standard solution for piperonal.

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the standard. Any other peaks are considered impurities. The percentage purity is calculated by the area normalization method or by using the response factor of the piperonal standard for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis

Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis. Silylation is a common and effective method.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

Procedure:

  • Derivatization:

    • Accurately weigh about 1 mg of the synthetic this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile and 200 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Analysis: Inject the derivatized sample. The this compound will be detected as its trimethylsilyl (TMS) ester. Impurities will also be derivatized and can be identified by their mass spectra by comparison with a spectral library.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of the purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthetic this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved proton signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Visualizing the Workflow and Concepts

Purity_Validation_Workflow cluster_synthesis Synthesis & Impurity Formation cluster_analysis Analytical Techniques cluster_results Purity Assessment synthesis Synthetic this compound piperonal Piperonal (Unreacted) synthesis->piperonal Incomplete Oxidation other_impurities Other Byproducts synthesis->other_impurities hplc HPLC synthesis->hplc gcms GC-MS synthesis->gcms qnmr qNMR synthesis->qnmr purity_report Purity Report & Impurity Profile hplc->purity_report gcms->purity_report qnmr->purity_report HPLC_Principle cluster_hplc HPLC Separation Principle mobile_phase Mobile Phase (Solvent) sample_injection Sample Injection mobile_phase->sample_injection column Stationary Phase (C18 Column) This compound Piperonal sample_injection->column detector UV Detector column:f0->detector Longer Retention column:f1->detector Shorter Retention chromatogram Chromatogram detector->chromatogram GCMS_Derivatization cluster_gcms GC-MS Derivatization Workflow piperonylic_acid This compound (Non-volatile) derivatized_pa TMS-Piperonylate (Volatile) piperonylic_acid->derivatized_pa + bstfa BSTFA (Silylating Agent) bstfa->derivatized_pa gc_ms_analysis GC-MS Analysis derivatized_pa->gc_ms_analysis

comparing the efficacy of different piperonylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperonylic acid, also known as 3,4-methylenedioxybenzoic acid, is a valuable organic compound and a key intermediate in the synthesis of various pharmaceuticals, fragrances, and agrochemicals. Its unique benzodioxole structure makes it an important building block in medicinal chemistry. This guide provides an objective comparison of several common synthesis routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of this compound Synthesis Routes

The following table summarizes the key quantitative metrics for different synthetic pathways to this compound, allowing for a direct comparison of their efficacy.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity/Melting Point (°C)
Route 1: Oxidation of Piperonal PiperonalPotassium permanganate (KMnO₄)~2 hours90-96%224-225
Route 2: Oxidation of Isosafrole IsosafrolePotassium permanganate (KMnO₄)Not specified~8%Not specified
Route 3: Synthesis from Piperic Acid Piperic AcidPotassium permanganate (KMnO₄), Phase Transfer Catalyst1.5 hours~45%Not specified
Route 4: Grignard Reaction 4-Bromo-1,2-(methylenedioxy)benzeneMagnesium (Mg), Carbon dioxide (CO₂)~3.5 hours~65%Not specified

Logical Workflow for Comparing Synthesis Routes

The following diagram illustrates the decision-making process for selecting an appropriate synthesis route for this compound based on key experimental parameters.

G cluster_input Inputs cluster_process Synthesis Routes cluster_evaluation Evaluation Metrics cluster_output Decision Starting_Material Starting Material Availability (Piperonal, Isosafrole, Piperic Acid, etc.) Route_1 Route 1: Oxidation of Piperonal Starting_Material->Route_1 Route_2 Route 2: Oxidation of Isosafrole Starting_Material->Route_2 Route_3 Route 3: Synthesis from Piperic Acid Starting_Material->Route_3 Route_4 Route 4: Grignard Reaction Starting_Material->Route_4 Yield Yield (%) Route_1->Yield Purity Purity / Melting Point Route_1->Purity Reaction_Time Reaction Time Route_1->Reaction_Time Scalability Scalability & Complexity Route_1->Scalability Route_2->Yield Route_2->Purity Route_2->Reaction_Time Route_2->Scalability Route_3->Yield Route_3->Purity Route_3->Reaction_Time Route_3->Scalability Route_4->Yield Route_4->Purity Route_4->Reaction_Time Route_4->Scalability Optimal_Route Optimal Synthesis Route Yield->Optimal_Route Purity->Optimal_Route Reaction_Time->Optimal_Route Scalability->Optimal_Route

Caption: Decision workflow for selecting a this compound synthesis route.

Route 1: Oxidation of Piperonal

This is one of the most common and highest-yielding methods for preparing this compound. The aldehyde group of piperonal is oxidized to a carboxylic acid using a strong oxidizing agent.

Experimental Protocol: Oxidation of Piperonal with Potassium Permanganate[1]

This procedure is adapted from Organic Syntheses, a reliable source for organic chemistry preparations.

Materials:

  • Piperonal (60 g, 0.4 mole)

  • Potassium permanganate (90 g, 0.56 mole)

  • 10% Potassium hydroxide solution

  • Hydrochloric acid

  • Water

  • 5-L flask with a mechanical stirrer

  • Steam bath

Procedure:

  • In a 5-L flask equipped with an efficient mechanical stirrer, place 60 g (0.4 mole) of piperonal and 1.5 L of water.

  • Heat the flask on a steam bath to 70–80°C and begin vigorous stirring to create an emulsion of the molten piperonal in water.

  • Prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 L of water.

  • Slowly add the potassium permanganate solution to the piperonal emulsion over a period of 40 to 45 minutes, while maintaining the temperature at 70–80°C and continuing to stir.

  • After the addition is complete, continue heating and stirring for an additional hour to ensure the complete reduction of the permanganate.

  • Make the solution alkaline by adding a 10% potassium hydroxide solution.

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the manganese dioxide with three 200-mL portions of hot water.

  • Combine the filtrate and washings and allow the solution to cool. If any unreacted piperonal separates, it should be removed by filtration.

  • Acidify the clear filtrate with hydrochloric acid until no more precipitate forms.

  • Collect the resulting this compound by filtration, wash it with cold water until it is free of chlorides, and then dry the product.

Yield: This procedure yields 60–64 g (90–96% of the theoretical amount) of colorless this compound with a melting point of 224–225°C.[1] For higher purity, the product can be recrystallized from 95% ethyl alcohol.

Route 2: Oxidation of Isosafrole

Isosafrole, an isomer of safrole, can also be oxidized to produce this compound. However, the reaction conditions must be carefully controlled to favor the formation of the carboxylic acid over the aldehyde (piperonal).

Experimental Protocol: Oxidation of Isosafrole with Potassium Permanganate

Vigorous oxidation of isosafrole with potassium permanganate can lead to the formation of this compound. One study reported a yield of approximately 8% when using potassium permanganate.[2]

A general procedure for the permanganate oxidation of isosafrole involves adding a solution of potassium permanganate to a cooled, stirred solution of isosafrole.[2] The reaction is typically carried out in an ice bath to control the exothermic reaction. The resulting manganese dioxide is then filtered off, and the this compound is isolated from the aqueous solution by acidification. Due to the low reported yield, this method is less efficient than the oxidation of piperonal.

Route 3: Synthesis from Piperic Acid

Piperic acid can be obtained from the hydrolysis of piperine, the main alkaloid in black pepper. The double bonds in the side chain of piperic acid can be cleaved by a strong oxidizing agent to yield this compound.

Experimental Protocol: Phase Transfer Catalyzed Oxidation of Piperic Acid

This method utilizes a phase transfer catalyst to facilitate the reaction between the aqueous oxidant and the organic substrate.

Materials:

  • Piperic acid (1.0 g)

  • Adogen 464 (a phase transfer catalyst, 0.1 g)

  • Benzene (10-15 mL)

  • Potassium permanganate (4.4 g in 50-60 mL of water)

  • Saturated sodium bisulfite solution

  • 10% Sodium hydroxide solution

  • 6M Hydrochloric acid

  • Ether

Procedure:

  • In a flask, combine 1.0 g of piperic acid, 0.1 g of Adogen 464, and 10-15 mL of benzene.

  • With stirring, slowly add the potassium permanganate solution, keeping the temperature below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 90 minutes.

  • Add saturated sodium bisulfite solution to quench the excess permanganate and filter to remove the manganese dioxide.

  • Separate the organic layer and wash it with a 10% sodium hydroxide solution.

  • Acidify the basic aqueous layer to a pH of 1-2 with 6M hydrochloric acid.

  • Extract the aqueous solution with ether.

  • Dry the ether extract and evaporate the solvent to obtain this compound.

Yield: This procedure is reported to yield approximately 0.3 g of this compound from 1.0 g of piperic acid, which corresponds to a yield of about 45%.

Route 4: Grignard Reaction

This synthetic route involves the formation of a Grignard reagent from a halogenated precursor, followed by carboxylation with carbon dioxide.

Experimental Protocol: Grignard Carboxylation of 4-Bromo-1,2-(methylenedioxy)benzene

This is a general procedure for the carboxylation of an aryl Grignard reagent.

Materials:

  • 4-Bromo-1,2-(methylenedioxy)benzene

  • Magnesium turnings

  • Dry ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid

Procedure:

  • Prepare the Grignard reagent by reacting 4-bromo-1,2-(methylenedioxy)benzene with magnesium turnings in dry ether or THF.

  • Once the Grignard reagent is formed, pour it over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature as the carbon dioxide sublimes.

  • Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate salt.

  • Extract the this compound with an organic solvent, dry the extract, and evaporate the solvent.

Yield: A similar general procedure for the synthesis of a benzoic acid derivative reports a yield of 65%.[3]

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, etc.) Start->Reaction_Setup 1 Reagent_Addition Addition of Reagents (e.g., Oxidant, Grignard) Reaction_Setup->Reagent_Addition 2 Reaction_Monitoring Reaction Monitoring (TLC, Temperature) Reagent_Addition->Reaction_Monitoring 3 Workup Reaction Workup (Quenching, Filtration) Reaction_Monitoring->Workup 4 Extraction Extraction Workup->Extraction 5 Purification Purification (Recrystallization, Chromatography) Extraction->Purification 6 Analysis Product Analysis (MP, NMR, IR) Purification->Analysis 7 End End Analysis->End 8

Caption: General workflow for this compound synthesis and purification.

References

A Comparative Analysis of the Biological Activities of Piperonylic Acid and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a detailed comparison of the biological activities of piperonylic acid and its methyl ester, presenting available experimental data to delineate their respective profiles.

This compound, a naturally occurring compound found in black pepper, and its synthetic methyl ester derivative are both recognized for their biological activities. While structurally similar, the substitution of a carboxylic acid with a methyl ester group can significantly influence their physicochemical properties, and consequently, their biological effects. This comparison delves into their antioxidant, antimicrobial, and cytotoxic activities, as well as their influence on cellular signaling pathways.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following tables summarize the available quantitative data for the antioxidant, antimicrobial, and cytotoxic activities of this compound and this compound methyl ester. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent studies.

Antioxidant Activity
CompoundAssayIC50 ValueReference
This compoundDPPH radical scavengingData not available
This compoundABTS radical scavengingData not available
This compound Methyl EsterDPPH radical scavengingData not available
This compound Methyl EsterABTS radical scavengingData not available

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

No specific IC50 values for the antioxidant activity of this compound or its methyl ester were identified in the reviewed literature.

Antimicrobial Activity
CompoundBacterial StrainMIC Value (µg/mL)Reference
This compoundPseudomonas syringae pv. actinidiae (Psa)>100[1][2]
This compoundXanthomonas oryzae pv. oryzae (Xoo)>100[1][2]
This compound Methyl EsterVarious strainsData not available

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Note: While a study reported the inhibition rates of this compound against Psa (59% at 100 µg/mL) and Xoo (21% at 100 µg/mL), precise MIC values were not provided[1]. Data for the methyl ester is currently unavailable.

Cytotoxic Activity
CompoundCell LineIC50 Value (µM)Reference
This compoundHCT 116 (Colon Cancer)> 50
This compoundSW480 (Colon Cancer)> 50
This compoundLoVo (Colon Cancer)> 50
This compoundHT29 (Colon Cancer)> 50
This compoundHCEC (Normal Colon Epithelial)> 50
This compound Methyl EsterVarious cancer cell linesData not available

IC50: The concentration of the compound that inhibits 50% of cell growth.

Modulation of Cellular Signaling Pathways

This compound has been demonstrated to influence key cellular signaling pathways, particularly the Epidermal Growth Factor Receptor (EGFR) and the Wnt/β-catenin pathways.

EGFR Signaling Pathway

This compound has been shown to activate the EGFR signaling pathway in keratinocytes and dermal papilla cells. This activation leads to the phosphorylation of downstream targets such as AKT and ERK, promoting cell growth and survival. This mechanism is implicated in the observed wound healing and hair growth-promoting effects of this compound.

EGFR_Signaling This compound This compound EGFR EGFR This compound->EGFR activates P P AKT AKT EGFR->AKT phosphorylates ERK ERK EGFR->ERK phosphorylates P_AKT p-AKT AKT->P_AKT Cell Growth & Survival Cell Growth & Survival P_AKT->Cell Growth & Survival P_ERK p-ERK ERK->P_ERK P_ERK->Cell Growth & Survival

EGFR Pathway Activation by this compound
Wnt/β-catenin Signaling Pathway

In dermal papilla cells, this compound also activates the Wnt/β-catenin signaling pathway. It achieves this by suppressing the expression of Dickkopf-1 (DKK1), a negative regulator of the pathway. This leads to the accumulation of β-catenin in the nucleus, which in turn upregulates the expression of genes like cyclin D1, promoting cell proliferation.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin promotes degradation of Degradation β-catenin Degradation β-catenin->Degradation β-catenin_n β-catenin β-catenin->β-catenin_n translocates to TCF/LEF TCF/LEF β-catenin_n->TCF/LEF binds to Target Gene\nExpression Target Gene Expression TCF/LEF->Target Gene\nExpression promotes This compound This compound DKK1 DKK1 This compound->DKK1 inhibits DKK1->LRP5/6 inhibits

Wnt/β-catenin Pathway Modulation

Currently, there is no available information on whether this compound methyl ester interacts with these or other signaling pathways.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Protocol:

  • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Different concentrations of the test compound (this compound or its methyl ester) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Summary and Future Directions

The available data indicates that this compound possesses a range of biological activities, including modest antimicrobial and cytotoxic effects, and notable activity in modulating key cellular signaling pathways related to cell growth and proliferation. However, a significant data gap exists for its methyl ester. The esterification of the carboxylic acid group would increase the lipophilicity of the molecule, which could potentially alter its cell permeability and interaction with biological targets.

This guide highlights the need for direct, comparative studies to fully elucidate the structure-activity relationship between this compound and its methyl ester. Future research should focus on:

  • Quantitative antioxidant assays for both compounds to determine their radical scavenging capabilities.

  • Comprehensive antimicrobial screening of this compound methyl ester against a panel of clinically relevant bacteria and fungi to establish its MIC values.

  • Cytotoxicity profiling of the methyl ester against various cancer cell lines to assess its anticancer potential.

  • Investigation into the effects of the methyl ester on cellular signaling pathways to understand its mechanism of action at a molecular level.

By filling these knowledge gaps, the scientific community can better understand the therapeutic potential of these related compounds and guide future drug discovery and development efforts.

References

A Comparative Guide to In Vitro and In Vivo Studies of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperonylic acid, a naturally occurring compound found in black pepper, has garnered significant interest for its potential therapeutic applications. This guide provides an objective comparison of its performance in in vitro and in vivo settings, with a focus on its well-documented effects on skin cells and wound healing. The information presented herein is supported by experimental data from key scientific studies to aid researchers in designing and interpreting their own investigations.

I. Comparative Efficacy: In Vitro vs. In Vivo Models

The primary mechanism of action identified for this compound involves the activation of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth, proliferation, and survival.[1][2][3] This has been demonstrated in both laboratory cell cultures (in vitro) and animal models (in vivo).

Table 1: Comparison of this compound's Effect on Cell Proliferation and Wound Healing
ParameterIn Vitro (HaCaT Keratinocytes)In Vivo (C57BL/6 Mice Wound Model)Key Findings
Concentration/Dose 50 µM and 100 µM10 mM (topical application)Effective concentrations are significantly lower in in vitro settings.
Endpoint Increased cell growth and proliferationAccelerated wound closureDemonstrates a translation of cellular effects to tissue-level healing.
Key Assay CCK-8 cell growth assay, Wound healing (scratch) assayMeasurement of wound area over timeDifferent methodologies are used to assess the same biological process.
Results Significant increase in cell growth at 50 µM and 100 µM compared to control.[4]Significant improvement in healing time from day 6 post-injury.[1]This compound promotes keratinocyte proliferation which likely contributes to faster wound healing in vivo.
Table 2: Comparison of EGFR Signaling Pathway Activation
ParameterIn Vitro (HaCaT Keratinocytes)In Vivo (Mouse Epidermal Cells)Key Findings
Method of Detection Western Blot for phosphorylated proteins (p-ERK, p-AKT), qPCR for gene expressionImmunofluorescence for EGFR expression, Real-time PCR for gene expressionDifferent techniques confirm the activation of the same signaling pathway.
Downstream Effectors Increased phosphorylation of ERK and AKT; Upregulation of c-fos, c-jun, c-myc, and egr-1 genes.Positive modulation of EGFR expression; Modulation of inflammatory and growth factor gene expression (Il-6, Il-1β, Tnf-α, Il-10, Mcp-1, Igf-1).The molecular mechanism of EGFR activation and downstream signaling is consistent between in vitro and in vivo models.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

A. In Vitro Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: HaCaT (immortalized human keratinocytes).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are serum-starved for a specified period before treatment with varying concentrations of this compound (e.g., 50 µM, 100 µM) or vehicle control (DMSO).

2. Cell Proliferation Assay (CCK-8)

  • Seeding: Seed HaCaT cells in a 96-well plate at a density of approximately 5,000 cells/well.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with this compound or vehicle control.

  • CCK-8 Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Western Blot for EGFR Pathway Activation

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qPCR) for Gene Expression

  • RNA Extraction: Extract total RNA from treated cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for the target genes (c-fos, c-jun, c-myc, egr-1) and a reference gene (e.g., GAPDH).

  • Analysis: Analyze the relative gene expression using the ΔΔCt method.

B. In Vivo Experimental Protocol

1. Animal Model and Wound Creation

  • Animal Model: Male C57BL/6 mice, 8 weeks old.

  • Anesthesia: Anesthetize the mice using isoflurane.

  • Wound Creation: Create a full-thickness wound on the dorsal side of the mice using a 6 mm biopsy punch.

2. Treatment

  • Formulation: Prepare a topical formulation of this compound (e.g., 10 mM) in a suitable vehicle (e.g., Carbopol gel with 0.1% DMSO).

  • Application: Apply the formulation topically to the wound site daily.

3. Wound Healing Assessment

  • Macroscopic Evaluation: Photograph the wounds daily and measure the wound area using image analysis software (e.g., ImageJ) to calculate the percentage of wound closure.

  • Histological Analysis: On specific days post-injury (e.g., days 6, 9, 19), euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization and tissue morphology.

4. Immunofluorescence for EGFR Expression

  • Tissue Preparation: Prepare frozen sections of the wound tissue.

  • Staining: Incubate the sections with a primary antibody against EGFR, followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the expression and localization of EGFR using a fluorescence microscope.

5. Real-Time PCR for Gene Expression in Tissue

  • RNA Extraction: Extract total RNA from the wound tissue samples.

  • cDNA Synthesis and qPCR: Follow the same procedure as described for the in vitro qPCR analysis, using primers for genes of interest in the wound healing process (Il-6, Il-1β, Tnf-α, Il-10, Mcp-1, Igf-1).

III. Visualizing the Mechanism: Signaling Pathways and Workflows

EGFR Signaling Pathway Activated by this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EGFR EGFR This compound->EGFR Binds to and Activates ERK ERK EGFR->ERK Phosphorylates AKT AKT EGFR->AKT Phosphorylates STAT3 STAT3 EGFR->STAT3 PLCg1 PLCγ1 EGFR->PLCg1 c_fos c-fos ERK->c_fos c_jun c-jun ERK->c_jun c_myc c-myc ERK->c_myc egr_1 egr-1 ERK->egr_1 Proliferation Cell Proliferation & Survival AKT->Proliferation c_fos->Proliferation c_jun->Proliferation c_myc->Proliferation egr_1->Proliferation Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture HaCaT Cell Culture ProliferationAssay Cell Proliferation Assay (CCK-8) CellCulture->ProliferationAssay SignalingAssay Western Blot & qPCR for EGFR Pathway CellCulture->SignalingAssay AnimalModel Wound Model in Mice ProliferationAssay->AnimalModel Positive results lead to MechanismValidation Immunofluorescence & qPCR for EGFR & Gene Expression SignalingAssay->MechanismValidation Mechanism confirmation Treatment Topical this compound Application AnimalModel->Treatment WoundAssessment Macroscopic & Histological Analysis Treatment->WoundAssessment WoundAssessment->MechanismValidation

References

A Comparative Analysis of Piperonylic Acid from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Piperonylic acid, a naturally occurring compound with a range of bioactive properties, has garnered significant interest within the scientific community. This guide provides a comparative analysis of this compound derived from various natural sources, with a focus on its extraction, quantification, and relevant biological pathways. While this compound is found in several plant species, its direct extraction in significant quantities is often challenging. Consequently, a common approach involves the extraction of its precursors, such as piperine from black pepper, followed by chemical conversion.

Natural Sources of this compound

This compound has been identified in a number of plant species. The most well-documented source is the genus Piper, particularly Piper nigrum (black pepper), where it exists alongside its precursor, piperine. Other reported natural sources include Pongamia pinnata and Begonia nantoensis. However, quantitative data regarding the natural abundance of this compound in these sources is limited in publicly available research.

Due to the high concentration of piperine in black pepper, it is often considered the most viable natural starting material for producing this compound. The process typically involves the extraction of piperine, followed by hydrolysis to piperic acid, and subsequent oxidation to yield this compound.

Quantitative Analysis

The following table summarizes the available quantitative data for the yield of piperine from Piper nigrum and the subsequent conversion steps to this compound. Direct extraction yields of this compound from the mentioned plants are not sufficiently documented in the literature to provide a comparative table.

Natural Source (Precursor)Precursor CompoundExtraction Yield of PrecursorConversion StepYield of this compoundPurityReference
Piper nigrum (Black Pepper)Piperine2% - 9%Hydrolysis & OxidationNot directly reported in a single studyHigh purity achievable through recrystallization[1][2][3]
Sassafras albidum (Sassafras oil)Safrole~90% of essential oilOxidationHigh (synthesis)High purity achievable[4]

Note: The yield of this compound from piperine is dependent on the efficiency of the multi-step chemical conversion process. Similarly, the conversion of safrole to this compound is a synthetic process with variable yields.

Experimental Protocols

Extraction of Piperine from Piper nigrum (Black Pepper)

This protocol describes a common method for the laboratory-scale extraction of piperine from black pepper.

Materials:

  • Ground black pepper

  • 95% Ethanol

  • 10% Potassium hydroxide (KOH) in ethanol

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Extraction:

    • Mix 100 g of finely ground black pepper with 500 mL of 95% ethanol in a large flask.

    • Reflux the mixture for 4-6 hours with constant stirring.

    • Allow the mixture to cool and then filter through Whatman No. 1 filter paper to separate the ethanolic extract from the solid residue.

    • Wash the residue with an additional 100 mL of 95% ethanol and combine the filtrates.

  • Concentration:

    • Concentrate the ethanolic extract using a rotary evaporator at 40-50°C until a thick, dark oleoresin is obtained.

  • Saponification:

    • To the oleoresin, add 100 mL of 10% alcoholic KOH solution.

    • Heat the mixture gently for 1-2 hours to saponify the fats and resins.

  • Isolation of Piperine:

    • After cooling, add 200 mL of distilled water to the mixture.

    • Extract the aqueous solution three times with 100 mL portions of dichloromethane in a separatory funnel.

    • Combine the dichloromethane extracts and wash them with a saturated sodium chloride solution.

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent using a rotary evaporator to obtain crude piperine crystals.

  • Purification:

    • Recrystallize the crude piperine from an acetone:hexane (3:2) solvent system to obtain pure, needle-shaped crystals.

    • The purity of the isolated piperine can be confirmed by melting point determination (128-130°C) and chromatographic techniques such as HPLC.

Conversion of Piperine to this compound (Illustrative Two-Step Synthesis)

This is a generalized protocol for the chemical conversion of piperine to this compound.

Step 1: Hydrolysis of Piperine to Piperic Acid

  • Dissolve the purified piperine in an ethanolic solution of potassium hydroxide.

  • Reflux the mixture for several hours to hydrolyze the amide bond.

  • After cooling, acidify the solution with hydrochloric acid to precipitate piperic acid.

  • Filter and wash the precipitate with cold water to obtain crude piperic acid.

  • Recrystallize from a suitable solvent to purify.

Step 2: Oxidation of Piperic Acid to this compound

  • Dissolve the purified piperic acid in a suitable solvent (e.g., acetone or pyridine).

  • Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while maintaining a controlled temperature.

  • After the reaction is complete, the excess oxidizing agent is neutralized.

  • The reaction mixture is worked up to isolate the crude this compound. This may involve filtration, extraction, and acidification.

  • The crude this compound is then purified by recrystallization from a solvent like ethanol or water.

Signaling Pathways and Experimental Workflows

Phenylpropanoid Pathway Inhibition

This compound is a known inhibitor of trans-cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway in plants.[5] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins. By inhibiting C4H, this compound can modulate the flux of metabolites through this pathway.

Phenylpropanoid_Pathway_Inhibition Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) Cou->Downstream PAL->Cin Phenylalanine Ammonia-Lyase C4H->Cou trans-Cinnamate 4-Hydroxylase PA This compound PA->C4H Inhibition

Caption: Inhibition of the Phenylpropanoid Pathway by this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Recent studies have suggested that this compound can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and differentiation.

EGFR_Signaling_Pathway PA This compound EGFR EGFR PA->EGFR Activation Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: Activation of the EGFR Signaling Pathway by this compound.

Experimental Workflow: From Black Pepper to this compound

The following diagram illustrates the overall workflow from the natural source to the purified compound.

Experimental_Workflow Start Piper nigrum (Black Pepper) Fruits Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudePiperine Crude Piperine Filtration->CrudePiperine Recrystallization1 Recrystallization CrudePiperine->Recrystallization1 PurePiperine Pure Piperine Recrystallization1->PurePiperine Hydrolysis Alkaline Hydrolysis PurePiperine->Hydrolysis PipericAcid Piperic Acid Hydrolysis->PipericAcid Oxidation Oxidation (e.g., KMnO4) PipericAcid->Oxidation CrudePA Crude this compound Oxidation->CrudePA Recrystallization2 Recrystallization CrudePA->Recrystallization2 PurePA Pure this compound Recrystallization2->PurePA

Caption: Workflow for this compound Production from Black Pepper.

References

A Comparative Guide to Piperonylic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of piperonylic acid with other prominent cinnamic acid derivatives, focusing on their biological activities and performance in key experimental assays. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Structural Overview

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found widely in plants, forming a core part of the phenylpropanoid pathway.[1][2] These molecules, characterized by a phenyl ring attached to a propenoic acid side chain, exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The specific biological efficacy of each derivative is largely determined by the nature and position of substituent groups on the phenyl ring.

This compound (3,4-methylenedioxybenzoic acid) is a natural compound that closely mimics the structure of trans-cinnamic acid. It is distinguished by a methylenedioxy group attached to the phenyl ring, a feature that significantly influences its biological activity. This guide compares this compound to other well-studied cinnamic acid derivatives such as ferulic acid and caffeic acid, providing a data-driven analysis of their relative performance in various assays.

graph Chemical_Structures {
  layout=neato;
  node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"];
  edge [style=invis];

// Define nodes with images of chemical structures PA [label=<This compound>, pos="0,2!"]; FA [label=<Ferulic Acid>, pos="3,2!"]; CA [label=<Caffeic Acid>, pos="1.5,0!"];

// Invisible edges to maintain layout PA -- FA; FA -- CA; CA -- PA; }

Caption: Simplified NF-κB signaling pathway in inflammation.

Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production) | Compound | Cell Line | Inhibition of NO Production (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | This compound | Data Not Available in Compared Studies | Data Not Available in Compared Studies | N/A | | Ferulic Acid | RAW 264.7 | ~1.6 µmol/L (Significant inhibition observed) | | | Caffeic Acid | RAW 264.7 | Data indicates potent inhibition | | Note: The referenced study for Ferulic Acid demonstrated significant inhibition at 1.6 µmol/L, showing a similar effect to the control, rather than a specific IC₅₀ value.

Studies show that ferulic acid effectively suppresses NO production in LPS-stimulated macrophages. Caffeic acid and its esters are also potent inhibitors of inflammatory pathways, often by blocking NF-κB activation. The anti-inflammatory potential of this compound is less characterized in direct comparative studies, representing an area for further investigation.

The anticancer effects of these compounds are often evaluated by their ability to induce cell death (apoptosis) and inhibit the proliferation of cancer cells. The MTT assay is a standard colorimetric method used to assess cell viability and cytotoxicity.

Table 3: Comparative Anticancer Activity (Cytotoxicity IC₅₀) | Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | This compound | Data Not Available in Compared Studies | Data Not Available in Compared Studies | N/A | | Caffeic Acid n-butyl ester | A431 (Skin Carcinoma) | ~50 µM | | | Caffeic Acid | MDA-MB-231 (Breast Cancer) | Shows dose-dependent inhibition | | | Ferulic Acid Amides | P-388 (Leukemia) | Varies by derivative (e.g., 2.51 µg/mL) | | Note: IC₅₀ values are highly specific to the cell line and experimental duration. Data is presented to show general activity.

Caffeic acid and its derivatives have demonstrated significant anticancer properties against various cancer types by inducing apoptosis and arresting the cell cycle. For example, a derivative of caffeic acid showed potent activity against skin carcinoma cells by inhibiting the mTOR/PI3K/AKT signaling pathway. Ferulic acid derivatives have also been synthesized and tested, showing efficacy against leukemia cells.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of bioactive compounds.

Experimental_Workflow start Start: Prepare Reagents & Cell Culture culture 1. Cell Seeding (e.g., 96-well plate) start->culture incubate1 2. Incubation (e.g., 24h at 37°C) culture->incubate1 treatment 3. Compound Treatment (Add test compounds at various concentrations) incubate1->treatment incubate2 4. Incubation (e.g., 24-72h) treatment->incubate2 assay 5. Add Assay Reagent (e.g., MTT, DPPH, Griess Reagent) incubate2->assay incubate3 6. Final Incubation (Time and conditions depend on assay) assay->incubate3 measure 7. Measurement (e.g., Absorbance at specific λ using a plate reader) incubate3->measure analyze 8. Data Analysis (Calculate % inhibition, IC₅₀ values) measure->analyze end End: Report Results analyze->end

Caption: General workflow for in vitro bioactivity assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

  • Reaction: Add 50 µL of the test compound solution to 150 µL of the DPPH solution in a 96-well plate.

  • Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer. Methanol is used as a blank.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

  • Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Before use, dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test sample to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature in the dark for 10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.

This assay quantifies cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

Cinnamic acid derivatives, including ferulic acid and caffeic acid, are well-established as potent antioxidant, anti-inflammatory, and anticancer agents. Their efficacy is strongly linked to the presence and arrangement of hydroxyl groups on the phenyl ring. This compound, a structural analog of cinnamic acid, also possesses recognized biological activities, notably as a selective inactivator of the trans-cinnamate 4-hydroxylase enzyme, which is a key step in the phenylpropanoid pathway. However, based on the reviewed literature, there is a comparative lack of quantitative, head-to-head data evaluating its performance against other derivatives in standard antioxidant, anti-inflammatory, and cytotoxicity assays. While caffeic and ferulic acids demonstrate robust activity in these areas, further research is required to fully characterize and compare the therapeutic potential of this compound, which may act through distinct mechanisms. This knowledge gap presents an opportunity for future studies to elucidate its relative efficacy and potential applications in drug development.

References

A Comparative Benchmarking Guide to Piperonylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of piperonylic acid derivatives against existing drugs in the fields of antibacterial, anticancer, and anti-inflammatory research. The information is compiled from various studies to aid in the evaluation of their therapeutic potential.

Executive Summary

This compound, a natural compound found in black pepper, and its synthetic derivatives have demonstrated a wide range of biological activities.[1] This guide summarizes the available quantitative data comparing these derivatives to established drugs, details the experimental protocols used for these evaluations, and visualizes the key signaling pathways involved in their mechanism of action. The data suggests that certain this compound derivatives exhibit comparable or, in some cases, superior activity to existing therapeutic agents, marking them as promising candidates for further drug development.

Antibacterial Activity

This compound derivatives, particularly those containing a sulfonic acid ester moiety, have shown significant antibacterial activity, in some cases surpassing commercially available agricultural bactericides.

Comparative Data
Compound/DrugTarget BacteriaConcentration (µg/mL)Inhibition Rate (%)Reference
This compound Derivative (4l) Pseudomonas syringae pv. actinidiae (Psa)10099[2][3]
5085[2][3]
This compound Derivative (4o) Pseudomonas syringae pv. actinidiae (Psa)10099
This compound Derivative (4v) Pseudomonas syringae pv. actinidiae (Psa)10099
Thiodiazole-copper (Control)Pseudomonas syringae pv. actinidiae (Psa)10084
5077
Bismerthiazol (Control)Pseudomonas syringae pv. actinidiae (Psa)10096
5078
This compound (Lead Compound)Pseudomonas syringae pv. actinidiae (Psa)10059
This compound Derivative (4e) Xanthomonas oryzae pv. oryzae (Xoo)10087
This compound Derivative (4f) Xanthomonas oryzae pv. oryzae (Xoo)10067
This compound Derivative (4j) Xanthomonas oryzae pv. oryzae (Xoo)10076
Thiodiazole-copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)100-
Experimental Protocol: Turbidimeter Test for Antibacterial Activity

This protocol is used to assess the in vitro antibacterial activity of chemical compounds.

  • Preparation of Test Compounds: Dissolve the this compound derivatives and control drugs in dimethylformamide (DMF).

  • Preparation of Bacterial Suspension: Culture the target bacteria (e.g., Psa, Xoo) in a suitable nutrient broth to a specific optical density.

  • Treatment: Add the dissolved test compounds at various concentrations to the bacterial suspensions in a 96-well plate.

  • Incubation: Incubate the plates at an optimal temperature for bacterial growth (e.g., 28°C) for 24-48 hours.

  • Measurement: Measure the optical density (OD) of the bacterial cultures using a microplate reader at a wavelength of 600 nm.

  • Calculation of Inhibition Rate: The inhibition rate is calculated using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay Prepare Compounds Prepare Compounds Treatment Treatment Prepare Compounds->Treatment Prepare Bacteria Prepare Bacteria Prepare Bacteria->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Experimental workflow for the turbidimeter test.

Anticancer Activity

Derivatives of this compound and the related compound piperine have shown cytotoxic effects against various cancer cell lines. Direct comparative studies with standard chemotherapeutic agents are limited; however, available IC50 values are presented below for context.

Disclaimer: The following IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., cell lines, exposure times, and assay methods).

Comparative Data (IC50 Values in µM)
Compound/DrugMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HCT-116 (Colon)Reference
Piperine Derivative (Compound 3g) ----
Piperine Derivative (Compound 3f) ----
Doxorubicin ~0.1 - 2.0~0.1 - 1.0~0.5 - 5.00.0486
Cisplatin Varies widelyVaries widelyVaries widelyVaries widely

Note: Specific IC50 values for this compound derivatives against these cell lines in direct comparison with doxorubicin or cisplatin were not available in the searched literature. The piperine derivatives 3g and 3f showed significant anti-inflammatory activity and were noted for their potential as anticancer agents, but specific IC50 values were not provided in the context of this comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs (e.g., doxorubicin, cisplatin). Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Experimental workflow for the MTT assay.

Anti-inflammatory Activity

Piperine and its derivatives have demonstrated notable anti-inflammatory properties. Some studies have shown these compounds to have comparable or enhanced activity when compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

Comparative Data
Compound/DrugAssayResultReference
Piperine Derivative (Compound 3g) Carrageenan-induced paw edema80.40% inhibition after 5h
Piperine Derivative (Compound 3f) Carrageenan-induced paw edema76.71% inhibition after 5h
Indomethacin (Standard Drug) Carrageenan-induced paw edema77.02% inhibition after 5h
Piperine Carrageenan-induced paw edema54.72% inhibition after 5h
Diclofenac Derivative (Compound 8c) Inhibition of NO production (IC50)More effective than Diclofenac
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a week.

  • Compound Administration: Administer the test compounds (this compound derivatives), vehicle control, or a standard anti-inflammatory drug (e.g., diclofenac) orally or via intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

carrageenan_edema_workflow Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Experimental workflow for the carrageenan-induced paw edema assay.

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and potential therapeutic targets.

EGFR Signaling Pathway

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is involved in cell growth, proliferation, and survival.

EGFR_pathway This compound This compound EGFR EGFR This compound->EGFR activates ERK ERK EGFR->ERK activates AKT AKT EGFR->AKT activates Gene Expression Gene Expression ERK->Gene Expression regulates AKT->Gene Expression regulates Cell Growth & Survival Cell Growth & Survival Gene Expression->Cell Growth & Survival promotes

This compound-activated EGFR signaling pathway.
Wnt/β-catenin Signaling Pathway

This compound has also been found to activate the Wnt/β-catenin signaling pathway, which plays a critical role in cell fate determination, proliferation, and migration.

Wnt_pathway This compound This compound DKK1 DKK1 This compound->DKK1 suppresses GSK-3β GSK-3β This compound->GSK-3β inhibits DKK1->GSK-3β inhibits inhibition of β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation accumulates and undergoes TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression promotes

Activation of the Wnt/β-catenin pathway by this compound.

Conclusion

The compiled data indicates that this compound derivatives hold considerable promise as therapeutic agents. Their potent antibacterial activity, in some cases exceeding that of current standards, suggests potential applications in agriculture and medicine. While direct comparative data for anticancer and anti-inflammatory activities are less abundant, the existing evidence warrants further investigation. The elucidation of their mechanisms of action through pathways like EGFR and Wnt/β-catenin provides a solid foundation for future drug design and development efforts. Researchers are encouraged to conduct direct comparative studies to further validate the potential of these compounds.

References

A Comparative Guide to the Biomarker Potential of Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Piperonylic Acid and Related Compounds in Biomarker Discovery

For researchers and professionals in drug development, the identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and therapeutic monitoring. This compound, a natural compound found in black pepper, has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the potential of this compound as a biomarker, using the closely related compound piperine as a case study for preliminary biomarker validation.

This compound: A Profile of Bioactivity

This compound demonstrates a range of biological effects that suggest its potential utility as a biomarker. Its primary known mechanism of action is the inhibition of the enzyme trans-cinnamate 4-hydroxylase.[1][3] Furthermore, it has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell growth and survival.[1]

Key Biological Activities:

  • Antioxidant and Anti-inflammatory Effects: this compound exhibits properties that can counteract oxidative stress and inflammation, processes implicated in numerous diseases.

  • Antibacterial Activity: It has shown inhibitory effects against various bacteria.

  • Modulation of Cellular Signaling: Studies have indicated that this compound can activate the EGFR pathway, leading to the activation of downstream effectors like ERK and AKT, and increasing the expression of genes involved in cell growth such as c-Myc, c-Fos, and EGR-1.

While these activities highlight its potential, direct validation of this compound as a clinical biomarker for a specific disease is not yet established in the scientific literature.

Comparative Analysis: this compound Potential vs. Piperine Validation

To understand the pathway from a compound with biological activity to a validated biomarker, we compare the potential of this compound with the preliminary validation of piperine (referred to as piperonamide in some studies) as a potential biomarker for Non-Small Cell Lung Cancer (NSCLC).

FeatureThis compoundPiperine (Piperonamide)
Compound Status Potential Biomarker CandidateInvestigational Biomarker
Primary Associated Condition Not yet definedNon-Small Cell Lung Cancer (NSCLC)
Reported Biological Action Inhibitor of trans-cinnamate 4-hydroxylase, activator of EGFR signaling pathway.Wide-ranging bioactivities including anti-tumor and anti-inflammatory effects.
Clinical Validation Data Not availablePreliminary data from patient cohorts available.
Quantitative Data for Piperine and Other Metabolites as NSCLC Biomarkers

The following table summarizes the performance of piperine and other metabolites in distinguishing NSCLC patients from healthy controls, based on the Area Under the Receiver Operating Characteristic Curve (AUC).

BiomarkerAUC Value (Integrated Data Set)
Threonine0.911
Piperonamide (Piperine) 0.848
Arginine0.909
Alanine0.869
Cysteine0.786
Methionine0.597
Histidine0.637
7-Metabolite Panel > 0.900

Experimental Protocols

Protocol for EGFR Pathway Activation by this compound

This protocol is based on studies investigating the effect of this compound on human keratinocyte (HaCaT) cells.

  • Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 50-100 μM) for 24 hours.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phosphorylated EGFR, total EGFR, phosphorylated ERK, total ERK, phosphorylated AKT, and total AKT.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Gene Expression Analysis (RT-qPCR):

    • Total RNA is extracted from treated and untreated cells.

    • cDNA is synthesized using a reverse transcription kit.

    • Quantitative PCR is performed using primers for genes such as c-Myc, c-Fos, and EGR-1.

Protocol for Biomarker Validation of Piperine in NSCLC

This protocol is adapted from a study exploring plasma metabolites as diagnostic biomarkers for NSCLC.

  • Study Population: A total of 250 participants were included, comprising 167 patients with pathologically confirmed NSCLC and 83 healthy controls. The participants were divided into a training set and two validation sets.

  • Sample Collection: Pre-treatment blood samples are collected from all participants. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Metabolite Profiling (LC-MS/MS):

    • Plasma levels of 22 amino acids and piperonamide (piperine) were measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Statistical Analysis:

    • Multivariate and univariate analyses are performed to identify metabolites with significant differences between NSCLC patients and healthy controls.

    • Receiver Operating Characteristic (ROC) analysis is conducted to evaluate the diagnostic performance of individual metabolites and a combined panel. The Area Under the Curve (AUC) is calculated to assess sensitivity and specificity.

Visualizations: Pathways and Workflows

EGFR_Signaling_Pathway Piperonylic_Acid This compound EGFR EGFR Piperonylic_Acid->EGFR Activates ERK ERK EGFR->ERK Phosphorylates AKT AKT EGFR->AKT Phosphorylates Gene_Expression Gene Expression (c-Myc, c-Fos, EGR-1) ERK->Gene_Expression AKT->Gene_Expression Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth

Caption: EGFR signaling pathway activation by this compound.

Biomarker_Validation_Workflow Cohort Patient & Control Cohorts (Training & Validation Sets) Sample_Collection Plasma Sample Collection Cohort->Sample_Collection LCMS LC-MS/MS Analysis (Metabolite Profiling) Sample_Collection->LCMS Data_Analysis Statistical Analysis (Univariate, Multivariate) LCMS->Data_Analysis ROC ROC Analysis (AUC, Sensitivity, Specificity) Data_Analysis->ROC Biomarker_Panel Validated Biomarker Panel ROC->Biomarker_Panel

Caption: Experimental workflow for biomarker validation.

Logical_Biomarker_Validation Discovery Candidate Discovery (e.g., this compound) Analytical Analytical Validation (Assay Development) Discovery->Analytical Leads to Clinical Clinical Validation (Patient Cohorts) Analytical->Clinical Enables Utility Clinical Utility Assessment Clinical->Utility Determines

Caption: Logical flow of biomarker validation process.

References

Safety Operating Guide

Safe Disposal of Piperonylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of piperonylic acid, a compound frequently used in the synthesis of fragrances, pharmaceuticals, and other organic compounds. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is known to cause serious eye and skin irritation and may lead to respiratory irritation. Ingestion is also harmful.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.

  • Handling: Avoid creating dust when handling the solid powder. Wash hands and any exposed skin thoroughly after handling.

Spill Response Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Carefully sweep up the spilled solid material, avoiding the generation of dust.

  • Collection: Place the collected material into a suitable, clearly labeled, and closed container for disposal.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Physical State Powder Solid
Appearance Off-white to Beige Crystals
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
Melting Point 229 - 235 °C (444.2 - 455 °F)
Solubility Very soluble in water

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following steps provide a general guideline for its disposal.

  • Consult Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office and review local and regional waste disposal regulations.

  • Waste Collection:

    • Place waste this compound and any contaminated materials (e.g., weighing paper, gloves) into a designated, compatible, and properly labeled hazardous waste container.

    • Ensure the container is kept closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal:

    • The primary and recommended method of disposal is to use a licensed professional waste disposal company. These companies are equipped to handle and dispose of chemical waste safely and in compliance with regulations.

    • An alternative, where permissible and equipped, is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator that is outfitted with an afterburner and a scrubber to neutralize harmful emissions.

  • Contaminated Packaging: Dispose of the original container as unused product, following the same hazardous waste disposal protocols.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Piperonylic_Acid_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Options A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Place Waste in a Labeled, Compatible Hazardous Waste Container B->C D Store Container Securely C->D E Consult Local Regulations & EHS Office D->E F Engage a Licensed Waste Disposal Company E->F Primary Method G Incineration in an Approved Facility (with afterburner and scrubber) E->G Alternative Method

References

Essential Safety and Logistics for Handling Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Piperonylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure safe handling.[1] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS CategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2][3][4]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.
Acute Inhalation ToxicityCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage/irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the required equipment to prevent exposure.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety goggles with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.
Hands Chemical-resistant protective gloves.Inspect gloves prior to use.
Body Impervious clothing or a lab coat.Appropriate protective clothing to prevent skin exposure.
Respiratory N95 (US) or P1 (EU EN 143) dust mask for low-level exposure. For higher concentrations, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.A respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.

Procedural Guidance for Handling

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Minimize dust generation and accumulation during handling.

2. Handling the Chemical:

  • Before use, consult the Safety Data Sheet (SDS) for this compound.

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhaling dust or fumes.

  • Do not eat, drink, or smoke in the area where this compound is handled.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials, such as strong oxidizing agents.

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Remove and wash contaminated clothing before reuse.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
CAS Number 94-53-1
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
Appearance Off-white to beige solid powder/crystals.
Melting Point 229 - 235 °C
Boiling Point 254.32 °C at 760 mmHg

Emergency and First Aid Plan

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container.

2. Spill Management:

  • In case of a spill, wear full PPE.

  • Prevent dust formation.

  • Carefully sweep or shovel the spilled solid material into a designated waste container for disposal.

  • Clean the spill area thoroughly.

3. Disposal Method:

  • Dispose of the waste in accordance with all applicable local, state, and federal regulations.

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not allow the product to enter drains or waterways.

  • Contact a licensed professional waste disposal service for final disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Consult SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Weigh and Handle Acid in Fume Hood C->D E Perform Experiment D->E J Spill Occurs D->J K Exposure Occurs (Skin/Eye/Inhalation) D->K F Store in Tightly Closed Container E->F Post-Experiment G Decontaminate Work Area E->G E->J E->K H Collect Waste (Solid Acid & Contaminated PPE) G->H I Dispose via Licensed Waste Service H->I N Contain and Clean Spill J->N L Follow First Aid Procedures K->L M Seek Medical Attention L->M N->H

Caption: Workflow for this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperonylic acid
Reactant of Route 2
Reactant of Route 2
Piperonylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.